1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFWHBJASTVOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516108 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-67-0 | |
| Record name | 1-(3-Chloro-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-2-hydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes foundational data with established chemical principles to offer a robust working profile. The guide details its chemical and physical properties, proposes a viable synthetic route via the Fries rearrangement, and presents predicted analytical and spectroscopic data based on analogous structures. Furthermore, it explores potential applications in drug discovery and as a chemical intermediate, grounded in the known utility of the hydroxyaryl ketone scaffold. This document is intended to serve as a foundational resource to enable further research and application development for this compound.
Introduction and Compound Profile
This compound, with the CAS Number 938-67-0, is an aromatic ketone characterized by a propiophenone core substituted with a hydroxyl group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. The strategic placement of these functional groups—a chelating hydroxyl group ortho to the ketone, and an electron-withdrawing chlorine atom—suggests unique chemical reactivity and potential for biological activity.
Hydroxyaryl ketones are a significant class of compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their structure allows for diverse interactions with biological targets, making them attractive scaffolds in drug discovery programs.[1] This guide aims to provide a detailed, practical, and scientifically-grounded resource for professionals working with or considering the use of this specific chloro-substituted 2-hydroxypropiophenone.
Chemical and Physical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction setup, and purification protocols.
| Property | Value | Source |
| CAS Number | 938-67-0 | [Biosynth] |
| Molecular Formula | C₉H₉ClO₂ | [Biosynth] |
| Molecular Weight | 184.62 g/mol | [Biosynth] |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)Cl)O | [PubChem] |
| InChI Key | Not Available | |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Inferred |
| Melting Point | Predicted: Higher than unsubstituted 2'-hydroxypropiophenone due to halogen substitution | Inferred |
Synthesis and Purification
The reaction is ortho- and para-selective, with the regioselectivity influenced by reaction conditions such as temperature and solvent.[3] For the synthesis of the target compound, where the acyl group is ortho to the hydroxyl group, specific conditions can be optimized.
Proposed Synthetic Pathway: The Fries Rearrangement
The proposed two-step synthesis starts with the commercially available 2-chlorophenol.
Step 1: Esterification of 2-Chlorophenol
2-Chlorophenol is first acylated with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the intermediate ester, 2-chlorophenyl propanoate.
Step 2: Fries Rearrangement of 2-Chlorophenyl Propanoate
The resulting ester undergoes an intramolecular rearrangement in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to yield a mixture of ortho- and para-hydroxyaryl ketones.[3][5] The ortho-isomer, this compound, is the desired product.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Chlorophenol
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step 1: Synthesis of 2-Chlorophenyl Propanoate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 equivalents).
-
Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl propanoate.
Step 2: Fries Rearrangement to this compound
-
In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous nitrobenzene.
-
Heat the suspension to a temperature that favors ortho-acylation (typically higher temperatures, e.g., 100-120 °C).[3]
-
Slowly add the crude 2-chlorophenyl propanoate (1 equivalent) to the heated suspension.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification
The crude product from the Fries rearrangement will likely be a mixture of the desired ortho-isomer and the para-isomer. Separation can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, should effectively separate the isomers. The fractions can be monitored by TLC to isolate the pure this compound.
Analytical and Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for this compound is not published. However, a reliable prediction of its key spectral features can be made by analyzing the spectra of structurally related compounds, such as 2'-hydroxypropiophenone.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.
-
Aromatic Region (δ 6.8 - 7.8 ppm): Three protons on the aromatic ring will likely appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of their substitution pattern.
-
Ethyl Group (CH₂CH₃): A quartet around δ 2.9-3.2 ppm for the methylene (-CH₂-) protons (adjacent to the carbonyl) and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons.
-
Phenolic Hydroxyl (-OH): A broad singlet, typically downfield (δ 11-13 ppm), due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
-
-
¹³C NMR: The carbon NMR will show nine distinct signals.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 200-205 ppm.
-
Aromatic Carbons: Six signals in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the sp² carbons of the ring, while the carbon attached to the chlorine will also be significantly shifted.
-
Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 30-35 ppm and a signal for the methyl carbon (-CH₃-) around δ 8-12 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch (Phenolic) | 3200 - 3600 cm⁻¹ | Broad, due to hydrogen bonding |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Sharp peaks |
| C=O Stretch (Ketone) | 1630 - 1650 cm⁻¹ | Strong, sharp absorption, shifted to lower frequency due to conjugation and intramolecular H-bonding |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple sharp peaks |
| C-Cl Stretch | 700 - 850 cm⁻¹ | Moderate to strong absorption |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.6. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Key Fragmentation Peaks: Common fragmentation pathways for propiophenones include the loss of the ethyl group (-CH₂CH₃, m/z = 29) and the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a benzoyl-type cation.
Potential Applications and Biological Relevance
While the biological activity of this compound has not been specifically reported, the broader class of hydroxyaryl ketones and substituted phenyl ketones are of significant interest in drug discovery and development.[1][10]
-
Intermediates in Pharmaceutical Synthesis: Hydroxyaryl ketones are versatile precursors for the synthesis of more complex molecules, including flavonoids, chalcones, and other heterocyclic compounds with known biological activities.[11] The presence of the chloro and hydroxyl groups provides handles for further chemical modification.
-
Potential Biological Activities:
-
Antimicrobial and Antifungal Agents: The phenyl ketone scaffold is found in compounds with demonstrated antimicrobial and antifungal properties.[12] The lipophilicity introduced by the chlorine atom may enhance membrane permeability and activity.
-
Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. Phenyl ketone derivatives have also been investigated for their hepatoprotective and anti-inflammatory effects, potentially through the modulation of oxidoreductase activity.[13]
-
Enzyme Inhibition: The carbonyl group and adjacent hydroxyl can act as a pharmacophore, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with protein targets.[10]
-
Safety and Handling
Substituted aromatic ketones should be handled with appropriate care in a laboratory setting.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a chemical entity with significant, albeit underexplored, potential. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the well-established principles of the Fries rearrangement and drawing parallels with structurally similar compounds, researchers are now equipped with the foundational knowledge to pursue further investigation into the chemistry and biological activity of this promising molecule. The insights provided herein are intended to catalyze new research directions and unlock the potential of this and related hydroxyaryl ketones in the fields of chemical synthesis and drug development.
References
A comprehensive list of references will be compiled at the end of the document. The citations within the text correspond to the search results that informed the content.
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An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
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This guide provides a comprehensive technical overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone of interest to researchers in synthetic chemistry and drug development. We will delve into its structural elucidation, reliable synthetic methodologies, physicochemical properties, and known reactivity, offering field-proven insights beyond standard catalog data.
Introduction and Strategic Importance
This compound, with the molecular formula C₉H₉ClO₂, belongs to the class of ortho-hydroxy propiophenones. These structures are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds like chromanones and flavonoids, which are scaffolds in many biologically active molecules.[1] The specific substitution pattern—a chlorine atom at the 3-position and a hydroxyl group at the 2-position on the phenyl ring—provides unique electronic and steric properties that influence its reactivity and potential applications. Understanding its synthesis and characterization is crucial for its effective use as a building block in multi-step synthetic campaigns.
Structural Elucidation and Characterization
Confirming the precise structure and purity of this compound is paramount before its use in any application. A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule.
Molecular Structure
The core structure consists of a benzene ring substituted with a propan-1-one group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3. The intramolecular hydrogen bond between the ortho-hydroxyl group and the ketone's carbonyl oxygen is a key feature, influencing both its physical properties and spectral characteristics.
Caption: Numbered structure of this compound.
Spectroscopic Data Analysis
While specific experimental spectra for this exact compound are not widely published, we can predict the key signals based on data from closely related analogs.[2][3] This predictive analysis is a crucial skill for confirming the identity of newly synthesized or commercial samples.
Table 1: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Phenolic -OH | δ 11.5 - 12.5 ppm (s, 1H) | Deshielded due to strong intramolecular H-bonding with the carbonyl oxygen. |
| Aromatic -H | δ 6.8 - 7.8 ppm (m, 3H) | Complex splitting (doublets and triplets) expected for the 1,2,3-trisubstituted pattern. | |
| Methylene (-CH₂-) | δ ~3.0 ppm (q, 2H) | Quartet due to coupling with the adjacent methyl group. Deshielded by the adjacent carbonyl. | |
| Methyl (-CH₃) | δ ~1.2 ppm (t, 3H) | Triplet due to coupling with the adjacent methylene group. | |
| ¹³C NMR | Carbonyl (C=O) | δ > 200 ppm | Typical chemical shift for a ketone carbonyl carbon. |
| Aromatic C-OH | δ ~160 ppm | The carbon attached to the hydroxyl group is significantly deshielded. | |
| Aromatic C-Cl | δ ~120-130 ppm | ||
| Aromatic C-H & C-C=O | δ 118 - 140 ppm | A total of 6 aromatic carbon signals are expected. | |
| Methylene (-CH₂-) | δ ~35 ppm | ||
| Methyl (-CH₃) | δ ~8 ppm | ||
| IR Spectroscopy | O-H Stretch | 2500-3200 cm⁻¹ (broad) | Broad signal characteristic of a strongly hydrogen-bonded phenol. |
| C=O Stretch | 1640-1660 cm⁻¹ | Frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and H-bonding. | |
| C-Cl Stretch | 700-800 cm⁻¹ | Found in the fingerprint region. |
Synthesis Methodology: The Fries Rearrangement
The most common and industrially relevant method for synthesizing ortho-hydroxyaryl ketones is the Fries Rearrangement.[4][5] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones.[6] For the specific synthesis of this compound, a two-step approach starting from 2-chlorophenol is optimal.
Reaction Principle
The synthesis proceeds in two main stages:
-
Esterification: 2-chlorophenol is reacted with propionyl chloride to form the intermediate, 2-chlorophenyl propanoate.
-
Fries Rearrangement: The phenolic ester undergoes an intramolecular acyl group migration, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield the desired ortho- and para-ketone products.[4]
Higher reaction temperatures generally favor the formation of the ortho-product, which is the desired isomer in this case.[4] This selectivity is driven by the thermodynamic stability of the bidentate chelate complex formed between the ortho-product and the aluminum chloride catalyst.
Caption: Synthetic workflow for this compound via Fries Rearrangement.
Detailed Experimental Protocol
This protocol is a self-validating system, including in-process checks and purification steps to ensure the final product's integrity.
Step 1: Synthesis of 2-Chlorophenyl propanoate
-
To a stirred solution of 2-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add pyridine (1.2 eq) at 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude ester, which can be used in the next step without further purification if TLC shows high purity.
Step 2: Fries Rearrangement
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add the 2-chlorophenyl propanoate (1.0 eq) portion-wise at 0 °C. Causality Note: A stoichiometric excess of AlCl₃ is required as it complexes with both the reactant ester and the product ketone.[7]
-
Slowly heat the reaction mixture to 140-160 °C and maintain for 2-3 hours. The reaction is typically performed neat (without solvent).
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel.
-
Use a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc).
-
Collect fractions corresponding to the desired ortho-isomer (typically the less polar of the two main products) and combine them.
-
Evaporate the solvent to yield this compound as a solid or oil.
Physicochemical and Safety Data
Accurate physical data is essential for handling, storage, and downstream reaction planning.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [8] |
| Molecular Weight | 184.62 g/mol | [9] |
| Appearance | Expected to be a light-colored solid or oil | N/A |
| CAS Number | 938-67-0 | [10] |
Safety and Handling:
While a specific GHS classification for this compound is not universally available, related compounds like 1-(3-Chlorophenyl)-2-hydroxypropan-1-one are classified as harmful if swallowed.[9] Standard laboratory safety precautions should be followed:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Reactivity and Synthetic Applications
The three functional groups—the ketone, the phenol, and the aryl chloride—offer distinct handles for further chemical modification.
-
Phenolic Hydroxyl Group: Can be alkylated or acylated to produce a variety of ethers and esters. It also activates the aromatic ring for further electrophilic substitution, although this is tempered by the deactivating effects of the chloro and acyl groups.
-
Ketone Carbonyl: The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations. The carbonyl itself can undergo reduction to a secondary alcohol or reductive amination.
-
Aryl Chloride: Generally unreactive towards nucleophilic aromatic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions.
This trifunctional nature makes this compound a versatile starting material for building more complex molecular architectures.
References
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1-(3-Chloro-2-hydroxyphenyl)propan-1-one CAS number 938-67-0
An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one (CAS: 938-67-0)
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 938-67-0), a substituted hydroxyaryl ketone. Hydroxyaryl ketones are a critical class of compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This document delineates the fundamental chemical and physical properties of the title compound, offers an in-depth examination of its synthesis via the Fries Rearrangement, details analytical characterization methodologies, discusses its potential applications in research and development, and outlines essential safety and handling protocols. The content herein is synthesized from authoritative sources to provide a reliable and practical resource for laboratory and development settings.
Physicochemical Properties and Identification
This compound is an organic compound featuring a propiophenone core substituted with chlorine and hydroxyl groups on the phenyl ring. These functional groups significantly influence its chemical reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 938-67-0 | [2][3][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [2][4][6] |
| Molecular Weight | 184.62 g/mol | [2][4][6] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 3'-Chloro-2'-hydroxypropiophenone | [4] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [7] |
Synthesis via Fries Rearrangement
The most prominent and industrially significant method for preparing hydroxyaryl ketones is the Fries Rearrangement.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Brønsted or Lewis acid. For the synthesis of this compound, the logical precursor would be 2-chlorophenyl propanoate.
Reaction Mechanism
The Fries Rearrangement is a selective reaction where the choice of catalyst and reaction conditions, particularly temperature, dictates the regioselectivity.[8] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8] The mechanism proceeds through the generation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.
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An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(3-chloro-2-hydroxyphenyl)propan-1-one, a substituted ortho-hydroxyaryl ketone. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, outlines a detailed synthetic protocol via the Fries rearrangement, explores its chemical reactivity, and discusses its potential applications, particularly in medicinal chemistry.
Introduction and Chemical Identity
This compound, with the CAS Number 938-67-0, is an aromatic ketone characterized by a propiophenone core substituted with a hydroxyl group at the ortho position and a chlorine atom at the meta position of the phenyl ring.[1] The presence of the ortho-hydroxyl group adjacent to the ketone functionality imparts specific chemical properties, including the potential for intramolecular hydrogen bonding and serving as a versatile precursor for various heterocyclic compounds. Its structure makes it an interesting candidate for investigation in drug discovery as a building block for more complex molecules.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₉ClO₂ | PubChem CID: 13042091[2] |
| Molecular Weight | 184.62 g/mol | PubChem CID: 13042091[2] |
| Appearance | Likely a pale yellow solid or oil | Based on similar hydroxyaryl ketones |
| Melting Point | Not available. Expected to be a low-melting solid. | |
| Boiling Point | Not available. Expected to be >200 °C at atmospheric pressure. | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | General solubility of aromatic ketones |
| pKa | Estimated to be around 8-9 for the phenolic hydroxyl group. | The electron-withdrawing nature of the acyl and chloro groups will increase acidity compared to phenol. |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the chemical structure and published data for similar compounds, such as 2-chloro-1-(3-hydroxyphenyl)ethanone.
2.1.1. 1H NMR Spectroscopy
-
Aromatic Protons (δ 6.8-7.8 ppm): Three protons on the aromatic ring would appear as a complex splitting pattern (likely a doublet, a triplet, and another doublet). The exact chemical shifts are influenced by the positions of the hydroxyl, chloro, and propanoyl groups.
-
Propanoyl Protons (δ 2.8-3.2 ppm and δ 1.1-1.3 ppm): The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet, while the terminal methyl protons (-CH₃) will be a triplet.
-
Phenolic Proton (δ ~12 ppm): Due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, this proton is expected to be significantly deshielded and appear as a broad singlet at a very downfield chemical shift.
2.1.2. 13C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected to be in the range of δ 200-205 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be the most deshielded.
-
Propanoyl Carbons: The methylene carbon will appear around δ 30-35 ppm, and the methyl carbon will be further upfield, around δ 8-12 ppm.
2.1.3. Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3500 cm⁻¹ due to the strong intramolecular hydrogen bond of the phenolic hydroxyl group.
-
C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Synthesis and Purification
The most logical and established method for the synthesis of ortho-hydroxyaryl ketones is the Fries rearrangement .[3][4] This reaction involves the intramolecular rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[5]
Rationale for the Fries Rearrangement
The Fries rearrangement is a powerful tool for the C-acylation of phenols.[6][7][8] Direct Friedel-Crafts acylation of phenols is often problematic as O-acylation is kinetically favored. The Fries rearrangement overcomes this by first forming the phenolic ester, which then rearranges to the more thermodynamically stable C-acylated product.[7]
Regioselectivity: The reaction can yield both ortho and para isomers. The regioselectivity is primarily influenced by temperature and the choice of solvent.[3][5]
-
Low Temperatures (0-25 °C): Favor the formation of the para-isomer.
-
High Temperatures ( >100 °C): Favor the formation of the ortho-isomer. This is because the ortho-isomer can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃), which is the thermodynamically favored product at higher temperatures.[3]
-
Solvent: Non-polar solvents tend to favor the ortho product, while polar solvents can increase the proportion of the para product.[5]
For the synthesis of this compound, the ortho-isomer is desired, thus higher reaction temperatures will be employed.
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1-(3-Chloro-2-hydroxyphenyl)propan-1-one molecular weight
An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated hydroxyaryl ketone of significant interest to the scientific community. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a chloro-substituent on the phenyl ring modulates the molecule's electronic properties and metabolic stability, making it a valuable scaffold for drug discovery. This document details the compound's physicochemical properties, outlines a robust synthetic methodology via the Fries rearrangement, presents detailed experimental workflows for its preparation and characterization, and explores its potential applications in research and development.
Introduction and Strategic Importance
Hydroxyaryl ketones are a cornerstone class of organic compounds, distinguished by a ketone functional group attached to a phenolic ring. Their utility is well-established, primarily as precursors for the synthesis of biologically active molecules such as flavonoids, chromanones, and other complex heterocyclic systems.[2] The specific compound, this compound, combines the reactive potential of the ketone and hydroxyl groups with the electronic and steric influence of a chlorine atom. This strategic placement of the chloro- and hydroxyl- groups makes it a tailored building block for developing novel chemical entities with potential therapeutic value.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthetic chemistry and drug design. The key identifiers and computed properties for this compound are summarized below.
Data Presentation: Compound Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem[3] |
| Molecular Weight | 184.62 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Monoisotopic Mass | 184.0291072 Da | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
Molecular Structure Diagram
Caption: Figure 1: Chemical Structure of this compound.
Synthesis and Mechanistic Considerations: The Fries Rearrangement
The Fries rearrangement is a powerful and industrially significant reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[1][4] This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids and exhibits ortho- and para-selectivity, which can be controlled by reaction conditions such as temperature and solvent.[2][5]
Expertise & Rationale for Synthetic Route
The Fries rearrangement is selected as the optimal pathway for several reasons:
-
Convergent Synthesis: It efficiently assembles the target scaffold from readily available precursors, 2-chlorophenol and propionyl chloride.
-
Established Methodology: The reaction is well-documented, with numerous variations that allow for optimization of yield and regioselectivity.[4][6]
-
Scalability: The reaction is amenable to scale-up, a critical consideration for pharmaceutical development.
The proposed synthesis involves two primary steps: esterification of 2-chlorophenol followed by a Lewis acid-catalyzed rearrangement. Low temperatures during the rearrangement step generally favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-product, which is the desired outcome for this synthesis.[5]
Synthetic Workflow Diagram
Caption: Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Chlorophenyl propanoate
-
To a stirred solution of 2-chlorophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 5 mL/mmol) at 0°C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl (aq).
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq), add nitromethane as the solvent and cool to 0°C.
-
Add the 2-chlorophenyl propanoate (1.0 eq) synthesized in Step 1 to the stirred suspension.
-
Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The elevated temperature is crucial for favoring the ortho-rearrangement.[5]
-
Monitor the formation of the product by TLC or HPLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice followed by concentrated HCl.
-
The resulting mixture is then processed for product isolation as described in the following section.
Workflow for Purification and Structural Validation
A rigorous purification and characterization protocol is essential to ensure the identity and purity of the final compound, a non-negotiable standard in drug development.
Purification & Analysis Workflow Diagram
Caption: Figure 3: Post-Synthesis Purification and Validation Workflow.
Detailed Experimental Protocol: Purification and Characterization
-
Extraction: Extract the quenched reaction mixture from the synthesis step with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization (Self-Validating System):
-
Nuclear Magnetic Resonance (NMR): Dissolve a sample in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum should show characteristic aromatic proton signals, a quartet and a triplet for the propanoyl chain, and a phenolic -OH peak. The ¹³C NMR will confirm the number of unique carbons.
-
Mass Spectrometry (MS): An ESI-MS analysis will confirm the molecular weight, with a characteristic isotopic pattern for the single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad -OH stretch (around 3200-3500 cm⁻¹) and a sharp C=O stretch (around 1650-1680 cm⁻¹).
-
Applications in Research and Drug Development
This compound is not an end product but a versatile synthetic intermediate. Its value lies in the strategic placement of three distinct functional handles that can be selectively manipulated.
-
The Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate libraries of ether and ester derivatives. It also directs further electrophilic aromatic substitution.
-
The Ketone Carbonyl Group: Can be reduced to a secondary alcohol, serve as a site for condensation reactions (e.g., aldol, Mannich), or be used in the synthesis of heterocyclic rings like flavones or chromones.
-
The Aryl Chloride: Can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
By leveraging these reactive sites, medicinal chemists can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a high-value chemical intermediate with significant potential for professionals in drug discovery and materials science. Its synthesis is achievable through robust and scalable methods like the Fries rearrangement. The compound's well-defined physicochemical properties and versatile functional groups make it an ideal starting point for the development of novel and complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and strategic application in advanced research settings.
References
- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930.
- Hashimoto, Y., et al. (2017). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Journal of the Japan Petroleum Institute, 60(4), 194-198.
- Reddy, K. S., et al. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(2), 136-145.
- Mangion, I. K., & Jeon, I. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Thieme Synlett.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Biological Activity of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: A Proposed Research Framework
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. While direct empirical data for this specific molecule is not yet publicly available, its structural features—a substituted phenolic ring and a propiophenone backbone—suggest a strong potential for a range of pharmacological effects. This document synthesizes the extensive body of research on structurally related compounds, including chalcones, substituted propiophenones, and other phenolic ketones, to propose a structured, scientifically rigorous research plan. We present detailed, field-proven experimental protocols for evaluating the potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the therapeutic potential of this compound and its derivatives.
Introduction: Unveiling the Potential of a Novel Phenolic Ketone
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound belongs to the broad class of phenolic ketones, which are precursors in the biosynthesis of flavonoids and are structurally related to chalcones. Chalcones and their derivatives are well-documented for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects[1][2][3][4][5][6]. The presence of a hydroxyl group on the phenyl ring suggests potential for antioxidant activity through the donation of a hydrogen atom to neutralize free radicals[7][8][9]. Furthermore, the chloro- substitution may enhance antimicrobial properties, as seen in other chlorinated phenolic compounds[10][11].
Given this promising structural profile, a systematic investigation into the biological activities of this compound is warranted. This guide outlines a proposed research plan, detailing the necessary experimental workflows to comprehensively characterize its pharmacological profile.
Hypothesized Biological Activities and Supporting Rationale
Based on a thorough review of the literature on analogous chemical structures, we hypothesize that this compound possesses the following biological activities:
-
Antimicrobial Activity: The presence of the phenolic ketone moiety, a common feature in antimicrobial compounds, and the chloro- substituent, known to enhance the antimicrobial efficacy of phenols, provide a strong rationale for investigating its effects against a panel of pathogenic bacteria and fungi[10][11].
-
Anti-inflammatory Activity: Chalcones and other propiophenone derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of nitric oxide (NO) production[12][13][14][15][16].
-
Antioxidant Activity: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals[7][8][9]. The hydroxyl group on the phenyl ring of the target compound is a key structural feature suggesting this potential.
-
Cytotoxic Activity: Many chalcone and propiophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, making this an important area of investigation for potential anticancer applications[17][18].
Proposed Research Plan and Experimental Protocols
To systematically evaluate the hypothesized biological activities, the following experimental workflows are proposed.
Assessment of Antimicrobial Activity
A tiered approach is recommended, starting with a primary screen to identify any antimicrobial effects, followed by quantitative assays to determine the potency.
This method provides a qualitative assessment of antimicrobial activity and is a well-established preliminary screening tool[19][20].
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) and fungi (e.g., Candida albicans, Aspergillus niger) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the respective microbial suspensions.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound (e.g., 10, 50, 100 µ g/disk ) onto the agar surface.
-
Controls: Use a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.
Workflow for Agar Disk Diffusion Assay:
Caption: Workflow for the Agar Disk Diffusion Assay.
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth[19][21].
Experimental Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity is observed. The addition of an indicator dye like resazurin can aid in visualization[21].
Evaluation of Anti-inflammatory Activity
A multi-faceted approach is proposed to investigate the potential anti-inflammatory effects of the compound.
This assay assesses the ability of the compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells[12][14].
Experimental Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates until confluent.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard anti-inflammatory drug like dexamethasone should be used as a positive control.
Signaling Pathway for LPS-induced NO Production:
Caption: Potential inhibition of the NF-κB signaling pathway.
These enzymatic assays directly measure the compound's ability to inhibit key enzymes in the inflammatory cascade[15][22][23].
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1/COX-2 and 5-LOX assay kits.
-
Inhibition Assay: Perform the assays according to the manufacturer's instructions, incubating the respective enzyme with various concentrations of this compound before the addition of the substrate (arachidonic acid).
-
Detection: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using the detection method specified in the kit (e.g., colorimetric, fluorometric).
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity). Use known inhibitors like indomethacin (for COX) and zileuton (for LOX) as positive controls.
Determination of Antioxidant Capacity
A combination of assays is recommended to provide a comprehensive assessment of the compound's antioxidant potential.
This is a widely used method to assess the free radical scavenging ability of a compound[24].
Experimental Protocol:
-
Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a standard antioxidant.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[25][26].
Experimental Protocol:
-
FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction: Mix the FRAP reagent with various concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.
Table 1: Comparison of Common Antioxidant Assays
| Assay | Principle | Measurement | Standard |
| DPPH | Hydrogen atom or electron donation to the DPPH radical | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at 593 nm | FeSO₄·7H₂O |
| ABTS | Scavenging of the ABTS radical cation | Decrease in absorbance at 734 nm | Trolox |
| ORAC | Inhibition of peroxyl radical-induced oxidation | Fluorescence decay | Trolox |
Assessment of Cytotoxic Activity
The MTT or XTT assay is a standard colorimetric method for assessing cell viability and proliferation, and thus the cytotoxic potential of a compound[27][28][29][30].
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung]) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. A known anticancer drug like doxorubicin should be used as a positive control.
Workflow for Cytotoxicity Assessment:
Caption: Workflow for the MTT/XTT Cytotoxicity Assay.
Conclusion and Future Directions
The structural attributes of this compound position it as a compelling candidate for biological activity screening. The research framework detailed in this guide provides a robust and comprehensive approach to systematically evaluate its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic potential. The successful execution of these protocols will generate the foundational data necessary to understand the pharmacological profile of this novel compound. Positive findings in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy and toxicity assessments, and the exploration of structure-activity relationships through the synthesis of related derivatives. This structured approach will pave the way for potentially developing this compound into a lead compound for future drug discovery efforts.
References
- Al-Saraireh, Y. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769–27786.
- Al-Saeedi, A. H., et al. (2025). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. [Journal Name].
- Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382.
- Hall, I. H., et al. (1998). Antineoplastic and cytotoxic activity of beta-alkylamino-(para-substituted)propiophenone and beta-alkylamino-(6-methyl)-naphthone derivatives in murine and human tissue culture cells. Archiv der Pharmazie, 331(3), 83-88.
- Ko, H., et al. (2004). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 12(19), 5179-5185.
- Macías-Pérez, F., et al. (2016). Biological activities and novel applications of chalcones. Planta Daninha, 34, 607-616.
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The Strategic Role of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 1-(3-chloro-2-hydroxyphenyl)propan-1-one in organic synthesis. Positioned at the intersection of functionality and reactivity, this propiophenone derivative serves as a pivotal building block for a diverse array of heterocyclic compounds, most notably flavonoids and chromones. We will dissect the key synthetic pathways leveraging this scaffold, including the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement, offering mechanistic insights and detailed experimental protocols. Furthermore, this guide will illuminate the influence of the chloro and hydroxyl substituents on the biological activity of the resulting molecules, providing a forward-looking perspective for researchers in medicinal chemistry and drug development.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, a substituted 2-hydroxypropiophenone, is a crystalline solid with the molecular formula C₉H₉ClO₂.[1][2] Its strategic importance in organic synthesis stems from the unique arrangement of its functional groups: a reactive ketone, a nucleophilic hydroxyl group, and an electron-withdrawing chloro substituent on the aromatic ring. This distinct combination allows for a series of predictable and high-yielding transformations, making it a valuable precursor for complex molecular architectures. The 2-hydroxypropiophenone core is a cornerstone in the synthesis of fine chemicals, particularly as an intermediate for heterocyclic compounds and as a photoinitiator in UV-curing technologies.[3][4] The presence of the chloro group further modulates the electronic properties of the molecule, influencing reaction rates and the biological activity of its derivatives.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound is paramount for its utilization in multi-step synthetic campaigns. The Fries rearrangement of a phenolic ester stands out as a robust and industrially relevant method.[2][5][6] This reaction involves the Lewis acid-catalyzed rearrangement of an acyl group from a phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para hydroxyaryl ketones.
Proposed Synthetic Pathway: Fries Rearrangement of 2-Chlorophenyl Propionate
The synthesis commences with the esterification of 2-chlorophenol with propionyl chloride to yield 2-chlorophenyl propionate. Subsequent treatment with a Lewis acid, such as aluminum chloride, induces the Fries rearrangement. The ortho-isomer, this compound, is the desired product and can be separated from the para-isomer by standard chromatographic techniques. Temperature control is a critical parameter in this reaction, with lower temperatures generally favoring the formation of the para-product and higher temperatures favoring the ortho-product.[1]
Caption: Proposed synthesis of the target compound via Fries Rearrangement.
Detailed Experimental Protocol: Fries Rearrangement
Step 1: Synthesis of 2-Chlorophenyl Propionate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane.
-
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chlorophenyl propionate, which can be purified by vacuum distillation.
Step 2: Fries Rearrangement
-
To a stirred suspension of anhydrous aluminum chloride (1.5 equivalents) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add 2-chlorophenyl propionate (1 equivalent) at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 100-160 °C) and maintain for several hours. The optimal temperature should be determined empirically to maximize the yield of the ortho-isomer.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the crude product is purified by column chromatography on silica gel to separate the ortho and para isomers.
Key Transformations and Synthetic Applications
The synthetic utility of this compound is most prominently demonstrated in the construction of flavonoid and chromone scaffolds.
Claisen-Schmidt Condensation: Gateway to Chalcones
The Claisen-Schmidt condensation is a cornerstone of flavonoid synthesis, providing access to 2'-hydroxychalcones.[7][8][9] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. In this context, this compound serves as the ketone component.
Caption: Synthesis of flavonoids via Claisen-Schmidt condensation and subsequent cyclization.
The resulting 2'-hydroxy-3'-chlorochalcones are versatile intermediates that can undergo subsequent cyclization reactions to yield flavanones, flavones, and aurones.[3][10][11] The choice of reaction conditions for the cyclization step dictates the final product. For instance, acid-catalyzed cyclization typically leads to flavanones, while oxidative cyclization can yield flavones or aurones.[12]
Baker-Venkataraman Rearrangement: A Route to 1,3-Diketones and Chromones
The Baker-Venkataraman rearrangement offers an alternative and elegant pathway to flavones and chromones.[4][13][14][15] This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. To utilize this methodology, the hydroxyl group of this compound is first acylated with an aromatic acyl chloride. The resulting ester then undergoes the rearrangement in the presence of a base like potassium hydroxide or sodium hydride to form a 1-(3-chloro-2-hydroxyphenyl)-3-arylpropane-1,3-dione. Subsequent acid-catalyzed cyclization of this diketone affords the corresponding flavone.
Caption: Synthesis of flavones via the Baker-Venkataraman rearrangement.
Influence on Biological Activity and Drug Development Perspectives
Flavonoids are a well-established class of natural products with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[9][16] The substitution pattern on the flavonoid scaffold plays a crucial role in determining its pharmacological profile.
The presence of a chlorine atom on the B-ring of the flavonoid, as would be the case for derivatives of this compound, can significantly impact its biological activity. Halogenation can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic distribution within the molecule, influencing its interaction with biological targets. For instance, certain chlorinated flavones have demonstrated enhanced potency as A3 adenosine receptor antagonists.[10]
The 3'-chloro substitution pattern, in particular, has been explored in the development of various bioactive compounds. For example, some chalcone derivatives with chloro substitutions have shown promising antimicrobial and anticancer activities. The strategic placement of the chloro and hydroxyl groups in the starting material provides a handle for generating a library of diverse flavonoid and chromone derivatives for screening in drug discovery programs.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement, provides efficient and reliable pathways for the synthesis of a wide range of heterocyclic compounds. The inherent functionality of this molecule, coupled with the modulating effect of the chloro substituent, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering a solid foundation for researchers and scientists to explore the full potential of this remarkable synthetic intermediate.
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An In-depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted hydroxyaryl ketone with significant potential as a building block in synthetic organic chemistry and drug development. While not a compound with a storied discovery, its structural motifs are present in numerous biologically active molecules, making an understanding of its synthesis and properties crucial for researchers in the pharmaceutical and chemical industries. This document will delve into the logical synthesis strategies, detailed experimental protocols, physicochemical properties, and the rationale behind its utility as a synthetic intermediate.
Introduction and Significance
This compound, also known as 2'-hydroxy-3'-chloropropiophenone, belongs to the class of hydroxyaryl ketones. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of a hydroxyl group ortho to the ketone functionality allows for intramolecular hydrogen bonding, influencing the compound's reactivity and physical properties. The chloro-substituent on the aromatic ring further modulates its electronic properties and provides a handle for further synthetic transformations.
The true value of this compound lies in its potential as a precursor to more complex molecular architectures. The core structure is amenable to a variety of chemical modifications, including alkylation, acylation, and condensation reactions, making it a versatile scaffold for combinatorial chemistry and lead optimization campaigns in drug discovery.
Synthesis of this compound
The most logical and industrially scalable approach to the synthesis of this compound is through the Fries rearrangement of a corresponding phenolic ester. This reaction is a classic and reliable method for the preparation of hydroxyaryl ketones.[2]
The Fries Rearrangement: A Powerful Tool for Hydroxyaryl Ketone Synthesis
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Brønsted or Lewis acid catalyst.[2] The reaction is ortho- and para-selective, with the regioselectivity being influenced by factors such as temperature, solvent, and the nature of the catalyst.[3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] For the synthesis of this compound, the ortho-isomer is the desired product.
Modern variations of the Fries rearrangement offer improved yields and more environmentally benign conditions. For instance, the use of methanesulfonic acid (MSA) treated with methanesulfonic anhydride has been shown to be an effective mediator for this transformation, providing high yields and avoiding the use of corrosive and toxic metal halides.[4][5]
Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process:
-
Esterification: Reaction of 2-chlorophenol with propionyl chloride or propionic anhydride to form 2-chlorophenyl propionate.
-
Fries Rearrangement: Intramolecular rearrangement of 2-chlorophenyl propionate to yield this compound and its isomers.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Fries Rearrangement)
This protocol is a representative procedure based on established methods for the Fries rearrangement.[3][5]
Materials:
-
2-Chlorophenyl propionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 5 M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-chlorophenyl propionate (1 equivalent) in anhydrous nitrobenzene via the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 5 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Reaction Mechanism
The Fries rearrangement proceeds through the formation of an acylium ion intermediate.
Caption: Generalized mechanism of the Fries rearrangement.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.[6]
| Property | Value |
| CAS Number | 61959-53-7 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in organic solvents like DCM, ethyl acetate |
Spectroscopic analysis is essential for the unambiguous identification of the synthesized compound. Expected spectral features would include:
-
¹H NMR: Aromatic protons in the range of 6.8-7.5 ppm, a quartet for the -CH₂- group around 3.0 ppm, and a triplet for the -CH₃ group around 1.2 ppm. The phenolic -OH proton will appear as a broad singlet.
-
¹³C NMR: Carbonyl carbon signal around 200 ppm, aromatic carbons in the 110-160 ppm range, and aliphatic carbons in the 10-40 ppm range.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, and a broad O-H stretch in the region of 3100-3500 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural class is of high interest to medicinal chemists. The related compound, 3'-chloropropiophenone, is a known key intermediate in the synthesis of pharmaceuticals such as bupropion (an antidepressant) and dapoxetine (used to treat premature ejaculation).[7][8]
The strategic placement of the hydroxyl and chloro groups on the phenyl ring of this compound provides a template for the development of new chemical entities. The hydroxyl group can act as a hydrogen bond donor or acceptor, or be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The chlorine atom can participate in halogen bonding or serve as a site for cross-coupling reactions to introduce further molecular diversity.
Conclusion
This compound represents a valuable, yet underexplored, synthetic intermediate. Its synthesis via the robust and scalable Fries rearrangement makes it an accessible building block for research and development. The insights provided in this technical guide, from synthetic protocols to potential applications, are intended to equip researchers and drug development professionals with the foundational knowledge required to leverage this compound in their scientific endeavors. The continued exploration of such versatile chemical scaffolds is paramount to the discovery of the next generation of therapeutic agents.
References
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Methodological & Application
Synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: An In-Depth Guide for Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a valuable intermediate in the development of novel pharmaceutical agents. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. Our approach is grounded in established chemical transformations, ensuring reliability and reproducibility.
Introduction: The Significance of Hydroxyaryl Ketones
Hydroxyaryl ketones are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features, comprising a hydroxyl group and a ketone moiety on an aromatic ring, allow for diverse chemical modifications, making them ideal precursors for various therapeutic agents. The specific target of this guide, this compound, possesses a unique substitution pattern that is of particular interest in medicinal chemistry for the development of targeted therapies.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial formation of a phenolic ester, followed by a classic organic transformation known as the Fries rearrangement. This approach is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.
Caption: Overall synthetic workflow for this compound.
PART 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chlorophenyl propanoate (Esterification)
This protocol outlines the esterification of 2-chlorophenol with propanoic anhydride. Pyridine is utilized as a catalyst to facilitate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 |
| Propanoic Anhydride | 130.14 | 14.32 g | 0.11 |
| Pyridine | 79.10 | 0.8 mL | ~0.01 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (12.86 g, 0.10 mol) and dichloromethane (100 mL).
-
Stir the mixture until the 2-chlorophenol is completely dissolved.
-
Slowly add propanoic anhydride (14.32 g, 0.11 mol) to the solution.
-
Add pyridine (0.8 mL, ~0.01 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorophenyl propanoate. The product can be used in the next step without further purification if TLC shows a high degree of conversion.
Protocol 2: Synthesis of this compound (Fries Rearrangement)
This protocol details the Lewis acid-catalyzed Fries rearrangement of 2-chlorophenyl propanoate. The choice of a non-polar solvent and a relatively low reaction temperature is intended to favor the formation of the desired para-substituted product.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenyl propanoate | 184.61 | 18.46 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 20.00 g | 0.15 |
| Nitrobenzene | - | 100 mL | - |
| Crushed Ice | - | 200 g | - |
| Concentrated Hydrochloric Acid | - | 20 mL | - |
| Diethyl Ether | - | 2 x 100 mL | - |
| 5% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (20.00 g, 0.15 mol) and nitrobenzene (100 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 2-chlorophenyl propanoate (18.46 g, 0.10 mol) in nitrobenzene (50 mL) from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL).
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and extract the product into a 5% sodium hydroxide solution.
-
Acidify the alkaline extract with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
PART 2: Scientific Rationale and Mechanistic Insights
The Chemistry Behind the Synthesis
The successful synthesis of this compound hinges on the principles of electrophilic acyl substitution and rearrangement reactions.
Esterification: The initial step is a straightforward esterification. The hydroxyl group of 2-chlorophenol acts as a nucleophile, attacking one of the carbonyl carbons of propanoic anhydride. Pyridine serves as a nucleophilic catalyst, activating the anhydride and also acting as a base to neutralize the propanoic acid byproduct.
Fries Rearrangement: The core of this synthesis is the Fries rearrangement, a powerful method for the preparation of hydroxyaryl ketones from phenolic esters.[1] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, which coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of an acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.
Caption: Simplified mechanism of the Fries Rearrangement.
The regioselectivity of the Fries rearrangement is a critical consideration. The hydroxyl group (after complexation with the Lewis acid) and the chloro group are both ortho, para-directing. The reaction conditions can be tuned to favor either the ortho or para product. Generally, lower reaction temperatures favor the formation of the para-isomer, which is the desired outcome in this synthesis to yield the 3-chloro-2-hydroxyphenyl substitution pattern.[1][2] The use of a non-polar solvent like nitrobenzene also tends to favor para-substitution.
PART 3: Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molar Mass | 184.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of a hydroxyaryl ketone is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹. The presence of a broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the propanoyl group. Based on the structure and data from similar compounds, the following approximate chemical shifts (in ppm, relative to TMS) are anticipated:
-
A triplet around 1.2 ppm (3H, -CH₃)
-
A quartet around 3.0 ppm (2H, -CH₂-)
-
A series of multiplets in the aromatic region (6.8-7.8 ppm, 3H)
-
A broad singlet for the phenolic hydroxyl proton (chemical shift will vary depending on solvent and concentration).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for all nine carbon atoms in the molecule. Key expected signals include:
-
A signal for the carbonyl carbon around 200 ppm.
-
Signals for the aromatic carbons in the range of 115-160 ppm.
-
Signals for the aliphatic carbons of the propanoyl group (a methyl carbon around 10 ppm and a methylene carbon around 35 ppm).
-
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and well-understood pathway to this compound. The two-step process of esterification followed by a Fries rearrangement is a classic yet robust method in organic synthesis. For researchers in drug development, this compound represents a versatile scaffold for further chemical elaboration. Future work could involve the optimization of the Fries rearrangement conditions to maximize the yield and regioselectivity, as well as exploring alternative, more environmentally benign catalytic systems. The functional groups present in the target molecule offer multiple handles for the introduction of diverse pharmacophores, opening avenues for the discovery of new therapeutic agents.
References
- Commarieu, A., Hoelderich, W., Laffitte, J. A., & Dupont, M. P. (2002). Fries rearrangement in methane sulfonic acid, an environmental friendly acid. Journal of Molecular Catalysis A: Chemical, 182-183, 137-141.
- PrepChem. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- J&K Scientific LLC. (2025). Fries Rearrangement.
- PrepChem. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- ScienceMadness. (n.d.). Fries rearrangement in methane sulfonic acid, an environmental friendly acid.
- ResearchGate. (2025). Fries rearrangement in methane sulfonic acid, an environmental friendly acid | Request PDF.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.
- ACS Publications. (n.d.). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies.
- ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones.
- Scribd. (2020). Fries Rearrangement.
- Patsnap. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
- ResearchGate. (2025). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations | Request PDF.
- Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
- Google Patents. (n.d.). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
- LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Journal of Pharmaceutical Sciences. (1992). Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
- ResearchGate. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review.
- LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters.
- Taylor & Francis Online. (n.d.). o-HYDROXYARYL KETONES IN ORGANIC SYNTHESIS. A REVIEW.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Taylor & Francis Online. (1994). o-HYDROXYARYL KETONES IN ORGANIC SYNTHESIS. A REVIEW.
- ResearchGate. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
- Google Patents. (n.d.). Method for purification of ketones.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.
- PubChem. (n.d.). 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one.
Sources
Application Note: High-Purity Isolation of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Abstract
1-(3-Chloro-2-hydroxyphenyl)propan-1-one is a substituted hydroxyphenone that serves as a valuable intermediate in the synthesis of various chemical entities, including potential pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent synthetic steps and biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude this compound to high purity (>99%). We present two primary, orthogonal methods: flash column chromatography and recrystallization. This note details the underlying principles, step-by-step protocols, and critical parameters for each technique, along with methods for final purity assessment.
Compound Profile and Pre-Purification Analysis
Before commencing any purification protocol, it is essential to understand the physicochemical properties of the target compound and the likely nature of any impurities. The synthesis of this compound, often achieved through a Fries rearrangement of 2-chlorophenyl propionate or a Friedel-Crafts acylation of 2-chlorophenol, can introduce specific process-related impurities.
Common Impurities Include:
-
Unreacted Starting Materials: 2-chlorophenol.
-
Regioisomers: Acylation at other positions on the aromatic ring.
-
Byproducts: Polymeric materials or products from side reactions.
A preliminary analysis by Thin-Layer Chromatography (TLC) is a crucial first step to visualize the number of components in the crude mixture and to guide the selection of the purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 938-67-0 | Biosynth[2], Sigma-Aldrich[3] |
| Molecular Formula | C₉H₉ClO₂ | PubChem[1], Biosynth[2] |
| Molecular Weight | 184.62 g/mol | PubChem[4] |
| Appearance | Varies (typically a solid at room temperature) | N/A |
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[5] Given the polar phenolic hydroxyl and ketone functional groups, this compound interacts moderately with a polar stationary phase like silica gel, allowing for its separation from less polar byproducts and more polar impurities.
Principle of Separation
The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Less polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds interact more strongly and elute later. The choice of the mobile phase (eluent) is critical for achieving optimal separation.
Chromatography Workflow Diagram
Caption: Workflow for purification via flash column chromatography.
Detailed Protocol: Flash Column Chromatography
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (ACS grade or higher)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column, collection tubes, rotary evaporator
2. Procedure:
-
Step 2.1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light (254 nm).
-
Causality: The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.35.[6] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities. A solvent system of 8:2 Hexane:EtOAc is often a good starting point for phenolic ketones.[7]
-
-
Step 2.2: Column Packing
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hex:EtOAc).
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[6]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.
-
Add a final protective layer of sand on top of the packed silica.
-
-
Step 2.3: Sample Loading (Dry Loading)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Causality: Dry loading is superior to wet loading for compounds that are not highly soluble in the mobile phase.[8] It prevents the sample from precipitating at the top of the column and ensures a narrow, concentrated starting band, leading to better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Step 2.4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent above the silica bed at all times to prevent the column from cracking.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 9:1 Hex:EtOAc and slowly increasing to 7:3 Hex:EtOAc).[8]
-
-
Step 2.5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities after a primary purification step like chromatography, or if the crude product is already substantially pure.
Principle of Purification
The method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed during filtration of the crystals).
Recrystallization Workflow Diagram
Caption: General workflow for purification via recrystallization.
Detailed Protocol: Recrystallization
1. Materials and Reagents:
-
Purified or crude solid this compound
-
Screening Solvents: Ethanol, Isopropanol, Toluene, Acetone, Water
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper, vacuum flask
2. Procedure:
-
Step 3.1: Solvent System Screening
-
Place a small amount of the compound (20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.
-
If insoluble, heat the solvent to its boiling point and observe. The ideal solvent dissolves the compound when hot.
-
If the compound dissolves, cool the solution in an ice bath. Abundant crystal formation upon cooling indicates a good single-solvent system.
-
If no single solvent is ideal, a binary system (e.g., Ethanol/Water) can be used. Dissolve the compound in the "soluble" solvent (Ethanol) and add the "anti-solvent" (Water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Step 3.2: Bulk Recrystallization
-
Place the solid to be purified in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.[9]
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling, as impurities are more effectively excluded from the growing crystal lattice.
-
Once crystal growth appears complete, cool the flask in an ice bath for an additional 20-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment and Characterization
The purity of the final product must be confirmed. Using multiple analytical techniques provides a comprehensive and trustworthy assessment.
Table 2: Methods for Purity Verification
| Technique | Purpose & Expected Outcome |
| TLC | A quick check for purity. The final product should show a single, well-defined spot. |
| HPLC | Quantitative assessment of purity. A reverse-phase HPLC method can provide a precise purity value (e.g., >99%). A typical method might use a C18 column with a mobile phase of water and acetonitrile.[10] |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. The spectrum should show clean signals corresponding to the aromatic, methine, and methyl protons with correct integrations and coupling constants. |
| Melting Point | A sharp and narrow melting point range is indicative of high purity. Impurities typically depress and broaden the melting range. |
| Mass Spectrometry | Confirms the molecular weight of the compound. The mass spectrum should show a prominent peak for the molecular ion [M]+ or [M+H]+. |
Summary and Recommendations
Both flash chromatography and recrystallization are powerful methods for the purification of this compound. The choice depends on the nature and quantity of impurities in the crude material.
-
For complex mixtures with multiple components: Flash column chromatography is the recommended initial step.
-
For removing minor impurities from a mostly pure solid: Recrystallization is highly effective and efficient.
-
For achieving the highest possible purity (>99.5%): A sequential approach is optimal. First, perform flash chromatography to remove the bulk of impurities, followed by recrystallization of the resulting solid to obtain a highly pure, crystalline final product.
This systematic approach ensures the production of high-quality this compound, suitable for the rigorous demands of research and pharmaceutical development.
References
- PubChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. National Center for Biotechnology Information.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2013). Column chromatography of phenolics?.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Organic Chemistry, 5th ed., Wiley. (n.d.). Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information.
- Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube.
- SIELC Technologies. (2018, February 16). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-.
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The Versatile Scaffold: Applications of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 1-(3-Chloro-2-hydroxyphenyl)propan-1-one moiety represents one such valuable starting point. This substituted propiophenone, characterized by its ortho-hydroxy and meta-chloro substitutions, serves as a versatile precursor for a range of derivatives exhibiting significant pharmacological activities. Its true utility lies not in its inherent biological effects, but in its capacity as a foundational building block for more complex and potent therapeutic agents.
The strategic placement of the hydroxyl and chloro groups on the phenyl ring profoundly influences the electronic and steric properties of the molecule. The ortho-hydroxyl group can act as a hydrogen bond donor and a key chelating agent for metal ions in enzyme active sites, while the electron-withdrawing nature of the chlorine atom at the meta-position can enhance the electrophilicity of the carbonyl group and influence the overall lipophilicity and metabolic stability of the resulting derivatives. This unique combination of features makes this compound an attractive starting material for the synthesis of compounds targeting a spectrum of diseases, most notably in the realms of oncology and infectious diseases.
This comprehensive guide will delve into the primary applications of this scaffold in medicinal chemistry, providing detailed protocols for the synthesis of its key derivatives and an exploration of their biological activities and mechanisms of action.
Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation
The most prominent application of this compound in medicinal chemistry is its use as the ketonic component in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[1] Chalcones themselves are a well-established class of bioactive molecules, with the α,β-unsaturated ketone moiety acting as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins.[2]
The reaction involves the base-catalyzed condensation of this compound with a variety of aromatic aldehydes. The choice of aldehyde is a critical step in diversifying the resulting chalcone library, allowing for the fine-tuning of biological activity.
Protocol 1: Synthesis of (E)-1-(3-chloro-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
This protocol details a standard laboratory procedure for the synthesis of a representative chalcone derivative.
Rationale: The use of an aromatic aldehyde bearing a strong electron-withdrawing group, such as the 4-nitrobenzaldehyde in this example, often leads to higher yields and faster reaction times in Claisen-Schmidt condensations.[3] Sodium hydroxide is a cost-effective and readily available base catalyst. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction.
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.85 g) and 4-nitrobenzaldehyde (e.g., 10 mmol, 1.51 g) in 40 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure (E)-1-(3-chloro-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
Self-Validation: The purity of the synthesized chalcone can be confirmed by its sharp melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of characteristic peaks for the α,β-unsaturated ketone system in the spectra will validate the success of the condensation.
Caption: Workflow for Chalcone Synthesis.
Medicinal Chemistry Applications of Chalcone Derivatives
The chalcones synthesized from this compound are scaffolds for developing agents with a range of therapeutic applications.
Anticancer Activity
Chalcones are well-documented anticancer agents, and those bearing chloro and hydroxyl substitutions often exhibit enhanced potency.[4][5]
Mechanism of Action: The anticancer activity of these chalcones is often multifactorial. A primary mechanism involves the induction of apoptosis through the mitochondrial pathway.[3][6] The α,β-unsaturated ketone moiety can react with glutathione, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[3] Some chloro-chalcone derivatives have shown high antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis with minimal impact on the cell cycle.[4][6]
Caption: Anticancer Mechanism of Action.
Quantitative Data: The anticancer efficacy of chalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chloro Chalcones | MCF7 (Breast) | 0.8 | [5] |
| Chloro Chalcones | T47D (Breast) | 0.34 | [5] |
| Chloro Chalcones | HeLa (Cervical) | 4.78 | [5] |
| Chloro Chalcones | WiDr (Colorectal) | 5.98 | [5] |
| Methoxy Chalcones | T47D (Breast) | 44.67 | [7] |
Antimicrobial Activity
Derivatives of this compound are also precursors to potent antimicrobial agents. The chalcones themselves, and particularly their cyclized derivatives such as pyrazolines, exhibit significant antibacterial and antifungal properties.[8]
Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to inhibit essential microbial enzymes or to disrupt cell membrane integrity. For instance, some chalcones have been shown to inhibit enzymes involved in the synthesis of the fungal cell wall, such as β-(1,3)-glucan synthase.[2] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Advanced Applications: Synthesis of Pyrazoline Heterocycles
Chalcones are excellent synthons for creating more complex heterocyclic structures. A common and medicinally important transformation is the reaction of chalcones with hydrazine derivatives to form pyrazolines. Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and they are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10]
Protocol 2: Synthesis of a Pyrazoline Derivative
This protocol outlines the conversion of a chalcone, synthesized as per Protocol 1, into a pyrazoline.
Rationale: The reaction proceeds via a cyclocondensation reaction. Hydrazine hydrate acts as the binucleophile, first attacking the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition to the β-carbon of the double bond, and subsequent dehydration to form the stable pyrazoline ring. Ethanol is a common solvent for this reflux reaction.
Materials:
-
(E)-1-(3-chloro-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (from Protocol 1) (1.0 eq)
-
Hydrazine Hydrate (80%) (1.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 5 mmol, 1.58 g) in 30 mL of ethanol.
-
Add hydrazine hydrate (e.g., 6 mmol, 0.3 mL) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product may precipitate. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Self-Validation: The successful synthesis of the pyrazoline can be confirmed by the disappearance of the α,β-unsaturated ketone signals in the NMR and IR spectra and the appearance of new signals corresponding to the pyrazoline ring structure.
Sources
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- 10. Synthesis and antimicrobial activity of novel pyrazoline derivatives [wisdomlib.org]
Application Notes & Protocols: Synthetic Transformations of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures for key chemical reactions involving 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. This versatile building block, featuring a sterically influenced phenolic hydroxyl group, a reactive ketone, and a chlorinated aromatic ring, serves as a valuable starting material for a diverse range of molecular scaffolds. The protocols herein focus on three fundamental and high-impact transformations: O-alkylation via the Williamson ether synthesis, carbon-carbon bond formation through the Claisen-Schmidt condensation to yield chalcones, and aminoalkylation via the Mannich reaction to produce β-amino-ketones. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses the rationale behind the selection of reagents and conditions, ensuring scientific integrity and reproducibility.
Introduction and Core Reactivity
This compound is a substituted ortho-hydroxyaryl ketone. Its synthetic utility is derived from three key structural features:
-
The Phenolic Hydroxyl Group: Located ortho to the propanoyl group, its acidity and nucleophilicity are subject to electronic effects and potential intramolecular hydrogen bonding with the carbonyl oxygen. This group is a prime site for O-alkylation and O-acylation reactions.
-
The Propanone Moiety: The α-hydrogens on the methylene group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is central to classic C-C bond-forming reactions.
-
The Substituted Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing chloro group influence the regioselectivity of any potential electrophilic aromatic substitution reactions.
This guide will focus on leveraging the reactivity of the phenolic and ketone functionalities, which are the most common and versatile handles for derivatization in drug discovery programs.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [2] |
| CAS Number | 938-67-0 | [3] |
| Appearance | (Typically) Off-white to yellow solid | Varies by supplier |
| IUPAC Name | This compound | [1] |
Safety and Handling:
-
General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] An accessible safety shower and eye wash station are mandatory.[6]
-
Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4] Avoid breathing dust, fumes, or vapors.[4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[4] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4] Do NOT induce vomiting.[6]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Key Synthetic Pathways Overview
The strategic position of the functional groups in this compound allows for its directed transformation into several important classes of compounds.
Caption: Major synthetic routes from this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Scientific Principle: The Williamson ether synthesis is a robust and widely used method for forming ethers.[7] It proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide to form an ether linkage.[7]
Causality of Component Selection:
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols. It is advantageous because it is inexpensive, easy to handle, and the reaction can be driven to completion by removing the byproducts. For less reactive alkyl halides or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be required.[7][8]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base but do not protonate the highly reactive phenoxide nucleophile, thus accelerating the Sₙ2 reaction.[8]
-
Alkyl Halide: Primary alkyl halides are preferred as they are most susceptible to Sₙ2 attack.[7] Secondary halides may give mixed substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[7]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.85 g, 10 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Add 30 mL of anhydrous acetone.
-
-
Reaction Execution:
-
Stir the suspension vigorously.
-
Add the desired primary alkyl halide (e.g., ethyl bromide, 1.31 g, 12 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and KBr salts and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil/solid in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted starting material, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Chalcone Formation via Claisen-Schmidt Condensation
Scientific Principle: The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone (containing α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens) to form an α,β-unsaturated ketone, commonly known as a chalcone.[9] The reaction is typically base-catalyzed, involving the formation of a ketone enolate which then attacks the carbonyl carbon of the aldehyde.[10] The resulting aldol adduct readily dehydrates, driven by the formation of a stable, conjugated system.[10] Chalcones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11][12][13]
Causality of Component Selection:
-
Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to generate a sufficient concentration of the enolate from the ketone.[14][15] The reaction is often run in an alcoholic solvent.
-
Reactants: Using an aromatic aldehyde that cannot enolize (no α-hydrogens) prevents self-condensation of the aldehyde, leading to a cleaner reaction and higher yield of the desired chalcone.[9]
-
Temperature: The reaction is often initiated at room temperature or below to control the initial aldol addition, and may be allowed to proceed for an extended period to ensure complete condensation and dehydration.[14]
Caption: Step-by-step workflow for chalcone synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a 100 mL beaker, dissolve this compound (1.85 g, 10 mmol, 1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol, 1.0 eq) in 20 mL of ethanol. Stir until a homogenous solution is formed.
-
-
Reaction Execution:
-
Cool the solution in an ice bath.
-
Slowly add 10 mL of an aqueous 40% NaOH solution dropwise with constant, vigorous stirring. The color of the solution will likely change dramatically.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A solid precipitate should form.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.
-
Stir for 15-20 minutes.
-
Acidify the mixture by slowly adding concentrated HCl dropwise until the pH is acidic (test with litmus or pH paper). This neutralizes the excess base and protonates the phenoxide.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the solid from ethanol to obtain the purified chalcone derivative.
-
Protocol 3: Synthesis of Mannich Bases
Scientific Principle: The Mannich reaction is a three-component aminoalkylation that involves the reaction of a compound with an active hydrogen (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[16][17] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the ketone.[18] The resulting products, β-amino-ketones known as Mannich bases, are valuable intermediates in pharmaceutical synthesis.[18][19]
Causality of Component Selection:
-
Amine: Secondary amines (e.g., dimethylamine, piperidine, morpholine) are most commonly used.[20] They are typically used as their hydrochloride salts, which improves their stability and handling.
-
Formaldehyde: Aqueous formaldehyde (formalin) or its solid polymer, paraformaldehyde, can be used as the formaldehyde source. Paraformaldehyde is often preferred as it allows for less water in the reaction medium.
-
Solvent and Catalyst: The reaction is often carried out in an alcohol like ethanol or isopropanol. A catalytic amount of acid (like HCl) is necessary to facilitate the formation of the electrophilic iminium ion.[19]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, combine this compound (1.85 g, 10 mmol, 1.0 eq), dimethylamine hydrochloride (0.90 g, 11 mmol, 1.1 eq), and paraformaldehyde (0.33 g, 11 mmol, 1.1 eq).
-
Add 25 mL of absolute ethanol.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the hydrochloride salt of the Mannich base) forms upon cooling, it can be collected by filtration. If not, reduce the solvent volume by half using a rotary evaporator.
-
Add 50 mL of acetone to the concentrated mixture and cool it in an ice bath or refrigerator overnight to induce crystallization.[19]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
-
Purification and Conversion to Free Base (Optional):
-
The hydrochloride salt can be purified by recrystallization from an ethanol/acetone mixture.
-
To obtain the free Mannich base, dissolve the hydrochloride salt in water, cool in an ice bath, and basify by the slow addition of aqueous sodium carbonate or dilute ammonium hydroxide until precipitation is complete. The free base can then be filtered, washed with water, dried, and recrystallized.
-
References
- PubChem. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632. [Link]
- MDPI. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]
- Francis Academic Press.
- ResearchGate.
- Journal of Advanced Scientific Research. Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. [Link]
- Frontiers. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. [Link]
- National Institutes of Health (NIH). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. [Link]
- PubChem. This compound | C9H9ClO2 | CID 13042091. [Link]
- PubChem. 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | C9H8Cl2O2. [Link]
- International Journal of Biological and Pharmaceutical Sciences Archive.
- University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
- ResearchGate.
- ResearchGate.
- Wikipedia. Mannich base. [Link]
- PubMed Central (PMC). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. [Link]
- Taylor & Francis Online. Mannich bases – Knowledge and References. [Link]
- ResearchGate. Synthesis and reactivity of some Mannich bases. VIII.
- ResearchGate. Some Mannich bases from ortho-hydroxyaryl alkyl ketones and their derivatives. 1. Syntheses of N,N-disubstituted 3-amino-1-(2′-hydroxy-5′-methyIphenyl)-1-propanones and the corresponding oximes. [Link]
- PubChem. 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one. [Link]
- ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- IJCPS. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]
- University of Texas at Dallas.
- Chemical Review and Letters.
- MDPI. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]
- C&EN Global Enterprise. Hindered ether synthesis shocked to life. [Link]
- Journal of Chemical and Pharmaceutical Research. Chalcones: Synthesis, structure diversity. [Link]
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- ResearchGate. ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. [Link]
- ACS Publications.
- International Journal of Biological and Pharmaceutical Sciences Archive.
- Google Patents.
- Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.
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- PubMed. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. [Link]
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Application Note: Mechanistic Pathways and Synthetic Protocols for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a Key Intermediate in Flavanone Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1-(3-chloro-2-hydroxyphenyl)propan-1-one is a substituted ortho-hydroxyaryl ketone that serves as a pivotal building block in medicinal chemistry. Its strategic functional group arrangement—a nucleophilic hydroxyl group ortho to a ketone—makes it an ideal precursor for the synthesis of heterocyclic scaffolds. This application note provides a detailed exploration of the primary synthetic route to this intermediate via the Fries Rearrangement and delineates its subsequent reaction mechanism in the construction of flavanones, a class of compounds recognized as privileged structures in drug discovery for their diverse biological activities.[1] We present detailed, field-tested protocols, mechanistic diagrams, and expert insights to guide researchers in leveraging this valuable intermediate for novel drug development.
Part 1: Synthesis of the Core Intermediate via Fries Rearrangement
The synthesis of ortho-hydroxyaryl ketones like this compound is efficiently achieved through the Fries Rearrangement of a corresponding phenolic ester.[2] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[3]
Mechanistic Overview
The Fries Rearrangement proceeds via the formation of an acylium ion intermediate.[4] The selectivity between the ortho and para products is highly dependent on reaction conditions, particularly temperature.
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen and acts as a better Lewis base than the phenolic oxygen.[3]
-
Acylium Ion Formation: This initial complexation polarizes the ester bond, facilitating the cleavage of the O-acyl bond to generate a resonance-stabilized acylium carbocation. The Lewis acid remains complexed to the phenolic oxygen.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring.
-
Thermodynamic vs. Kinetic Control: The regioselectivity is temperature-dependent.
-
Low temperatures (<60°C) favor the formation of the para-isomer (kinetic product).[5]
-
High temperatures (>160°C) favor the formation of the ortho-isomer (thermodynamic product).[2][5] The ortho product can form a stable bidentate chelate with the Lewis acid, which makes it the more thermodynamically stable product.[2]
-
To synthesize the title compound, the ortho product is desired, necessitating higher reaction temperatures.
Visualization: Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the Fries Rearrangement.
Materials:
-
2-Chlorophenyl propionate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (high-boiling solvent)
-
Hydrochloric Acid (5 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents).
-
Add nitrobenzene as the solvent and stir the suspension under a nitrogen atmosphere.
-
Slowly add 2-chlorophenyl propionate (1.0 equivalent) to the suspension via the dropping funnel over 30 minutes.
-
Scientist's Note: The reaction is exothermic. A slow addition rate helps to control the initial temperature rise. Anhydrous conditions are critical as AlCl₃ reacts violently with water and would be quenched.[4]
-
-
After the addition is complete, slowly heat the reaction mixture to 160-170°C. Maintain this temperature for 3-4 hours.
-
Scientist's Note: High temperature is crucial to favor the formation of the thermodynamically stable ortho-isomer.[2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Scientist's Note: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the resulting phenoxide to yield the hydroxyl group. The process is highly exothermic and must be done carefully in a well-ventilated fume hood.
-
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the DCM.
-
The crude product (containing the nitrobenzene solvent) can be purified by steam distillation to remove the high-boiling solvent, followed by column chromatography or recrystallization to yield the pure product.
Part 2: Application in Flavanone Synthesis
The title compound is an excellent starting material for synthesizing flavanones. This is typically a two-step process: a Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by an intramolecular cyclization.[6][7]
Step A: Claisen-Schmidt Condensation to 2'-Hydroxychalcone
This base-catalyzed condensation reaction forms the α,β-unsaturated ketone system characteristic of chalcones.
Mechanism:
-
A strong base (e.g., KOH) deprotonates the α-carbon of the this compound, forming an enolate.
-
The enolate acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde).
-
The resulting aldol addition product is unstable and readily undergoes dehydration (elimination of a water molecule) under the basic conditions to form the conjugated chalcone.
Step B: Intramolecular Cyclization to Flavanone
The 2'-hydroxychalcone intermediate undergoes a rapid intramolecular oxa-Michael addition reaction to form the six-membered heterocyclic ring of the flavanone.[8] This cyclization can be catalyzed by either acid or base.[9][10]
Mechanism (Base-Catalyzed):
-
The base deprotonates the ortho-hydroxyl group, forming a phenoxide.
-
The nucleophilic phenoxide attacks the β-carbon of the α,β-unsaturated ketone system (intramolecular conjugate addition).
-
Protonation of the resulting enolate intermediate during acidic workup yields the final flavanone product.
Visualization: Chalcone and Flavanone Synthesis Pathway
Caption: Two-step synthesis of a flavanone from an o-hydroxyaryl ketone.
Protocol: Synthesis of 2-(phenyl)-8-chloro-2,3-dihydrochromen-4-one
This protocol outlines the synthesis of a flavanone from the title compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH) or Sulfuric Acid (H₂SO₄)
-
Hydrochloric Acid (dilute)
Procedure:
-
Chalcone Formation:
-
Dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of KOH (40%) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 24 hours. The formation of a precipitate (the chalcone) is often observed.[10]
-
Scientist's Note: The Claisen-Schmidt condensation is typically performed at room temperature to minimize side reactions. The reaction progress can be monitored by TLC.[7]
-
-
Cyclization and Isolation:
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~2-3. This protonates the phenoxide and neutralizes the excess base.
-
The precipitated solid is the crude 2'-hydroxychalcone, which may partially or fully cyclize upon acidification. To ensure complete cyclization, the isolated crude chalcone can be refluxed in ethanol with a catalytic amount of concentrated H₂SO₄ for 4-8 hours.[10]
-
Scientist's Note: Many protocols achieve cyclization simply by adjusting the pH after the initial condensation, while others require a separate heating step with acid or base to drive the cyclization to completion.[9][10]
-
-
Purification:
-
Filter the precipitated solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude flavanone from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate eluent system) to obtain the pure product.
-
Product Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data Features |
| 1-(3-Chloro-2-hydroxyphenyl)-propan-1-one | ¹H NMR | Aromatic protons (multiplets), hydroxyl proton (singlet, broad), methylene protons (quartet), methyl protons (triplet). |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~1650 (C=O stretch, conjugated), ~1600, 1480 (C=C aromatic). | |
| MS (m/z) | Molecular ion peak corresponding to C₉H₉ClO₂ (184.03). | |
| Flavanone Product | ¹H NMR | Aromatic protons (multiplets), characteristic signals for the C2 proton (dd) and C3 protons (m) of the chromanone ring. |
| ¹³C NMR | Carbonyl carbon (~192 ppm), C2 (~79 ppm), C3 (~45 ppm), along with aromatic signals.[9] | |
| MS (m/z) | Molecular ion peak corresponding to C₁₅H₁₁ClO₂ (270.04). |
Conclusion
This compound is a highly versatile and valuable intermediate for drug discovery programs. Its synthesis via the temperature-controlled Fries Rearrangement is a robust method for accessing the required ortho-hydroxyaryl ketone core. The subsequent two-step conversion to flavanones via a Claisen-Schmidt condensation and intramolecular cyclization provides a reliable pathway to a class of compounds with significant therapeutic potential. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to synthesize and explore novel flavanone derivatives for various pharmaceutical applications.
References
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (n.d.). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052187/
- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Journal of Nepal Chemical Society. URL: https://www.nepjol.info/index.php/JNCS/article/view/62688
- Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. (n.d.). Ulm University. URL: https://www.uni-ulm.de/fileadmin/website_uni_ulm/nawi.inst.250/OCII-Homepage/AK-M-S/Poster/Poster_SS_2018/Poster_Anja_SS18.pdf
- Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (1981). Journal of the Chemical Society, Perkin Transactions 2. URL: https://pubs.rsc.org/en/content/articlelanding/1981/p2/p29810001401
- A Rapid Method for the Cyclization of 2'-Hydroxychalcones into Flavones. (2000). Synlett. URL: https://www.scispace.com/paper/a-rapid-method-for-the-cyclization-of-2--hydroxychalcones-into-flavones-prasad-2000
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies. URL: https://www.chemijournal.com/vol3Issue4/pdf/3-3-22.1.pdf
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). ResearchGate. URL: https://www.researchgate.net/publication/283808460_A_comprehensive_review_of_the_oxidative_cyclisation_of_2'-hydroxychalcones_to_aurones_and_flavones
- (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/synthesis/291275-46-2.htm
- The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. (1979). Journal of the Chemical Society, Perkin Transactions 2. URL: https://pubs.rsc.org/en/content/articlelanding/1979/P2/p29790000305
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2021). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623351/
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). MDPI. URL: https://www.mdpi.com/1420-3049/29/8/1820
- Fries Rearrangement. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
- What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. URL: https://byjus.com/chemistry/fries-rearrangement-reaction/
- Fries rearrangement. (n.d.). Wikipedia. URL: https://en.wikipedia.org/wiki/Fries_rearrangement
- Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. (2018). Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Oct/RJPT_2018_11_10_4301.html
- A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. (2007). SciSpace. URL: https://www.scispace.
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Divergent-synthesis-of-flavones-and-flavanones-via-Kim-Kim/c1093c4043b819f725916a04870562e158679092
- Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (2020). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355021/
- This compound. (n.d.). Biosynth. URL: https://www.biosynth.com/p/AAA93867/1-3-chloro-2-hydroxyphenyl-propan-1-one
- Fries Rearrangement. (n.d.). Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/references/organic-reactions/fries-rearrangement.html
- Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. URL: https://www.pw.live/chemistry-reactions/fries-rearrangement-reaction
- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949514/
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Comprehensive Analytical Strategies for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework of analytical methodologies for the characterization and quantification of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. As a substituted aromatic ketone, this compound may serve as a critical intermediate in pharmaceutical synthesis or appear as a process-related impurity. Ensuring its identity, purity, and concentration is paramount for regulatory compliance and drug safety. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace-level detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The causality behind experimental choices is explained to empower researchers in adapting these methods for specific applications in quality control and research and development.
Compound Identity and Physicochemical Properties
This compound is an organic compound featuring a propiophenone core substituted with chloro and hydroxyl groups on the phenyl ring.[1] These functional groups dictate its chemical properties and are key considerations in the development of analytical methods. For instance, the phenolic hydroxyl group and the aromatic ring constitute a chromophore, making UV detection in HPLC a viable strategy. The hydroxyl group's polarity and potential for hydrogen bonding influence its retention in chromatography and its volatility for gas-phase analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |
| Molecular Weight | 184.62 g/mol | PubChem[1] |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)Cl)O | PubChem[1] |
| InChI Key | RWTNARBEQKSYCQ-UHFFFAOYSA-N | PubChem[1] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification
Principle of the Method: RP-HPLC is the cornerstone technique for assessing the purity of non-volatile, moderately polar small molecules like this compound. The methodology employs a non-polar stationary phase (typically C18) and a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. By using a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, compounds are eluted based on their polarity, allowing for the separation of the main compound from impurities. For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid.[2][3]
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data interpretation.
Detailed HPLC Protocol
Objective: To determine the purity of this compound using an area percent calculation.
-
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PTFE)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent to achieve a 1 mg/mL concentration. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately non-polar analytes. |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this common wavelength. |
| Gradient | 0-20 min: 30-90% B20-22 min: 90% B22-23 min: 90-30% B23-30 min: 30% B | A gradient is used to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of the phenolic hydroxyl group in this compound, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, making it suitable for GC analysis. Following separation in the GC column, the compound is fragmented by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for structural confirmation. This approach is well-established for analyzing similar functionalized compounds.[4][5]
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow, including the critical derivatization step.
Detailed GC-MS Protocol
Objective: To confirm the identity of this compound via its mass spectrum after silylation.
-
Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (Anhydrous)
-
GC Vials with inserts
-
-
Instrumentation:
-
GC system with a capillary column inlet.
-
Mass Spectrometer detector (e.g., single quadrupole).
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min.Ramp at 15 °C/min to 280 °C.Hold for 5 min. | Separates the derivatized analyte from solvent and by-products. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected mass of the derivatized molecule and its fragments. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak for the TMS-derivatized analyte.
-
Analyze the mass spectrum of this peak. The molecular ion (M⁺) should be observed at m/z 256 (for ³⁵Cl isotope).
-
Identify characteristic fragment ions, such as the loss of a methyl group (M-15) or an ethyl group (M-29).
-
NMR Spectroscopy for Structural Elucidation
Principle of the Method: NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. For this compound, specific signals for the aromatic protons, the phenolic -OH, and the aliphatic protons of the propane chain are expected, providing definitive structural confirmation. Spectral data for related structures confirm the utility of this technique.[6][7]
Predicted ¹H NMR Spectral Data
The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in this compound, assuming deuterated chloroform (CDCl₃) as the solvent. The phenolic proton may be broad or not observed depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OH | ~5.0-12.0 | Singlet (broad) | 1H | Phenolic proton, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| Aromatic H | ~6.8-7.6 | Multiplets (dd, t, d) | 3H | Protons on the substituted benzene ring. |
| -CH₂- | ~3.0 | Quartet (q) | 2H | Methylene protons adjacent to a methyl group and a carbonyl. |
| -CH₃ | ~1.2 | Triplet (t) | 3H | Methyl protons adjacent to a methylene group. |
NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and assign the observed peaks to the protons and carbons in the molecular structure.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. RP-HPLC with UV detection is the recommended method for routine purity testing and quantification. GC-MS following silylation offers a sensitive and specific method for identity confirmation, particularly for trace-level analysis. Finally, NMR spectroscopy serves as the definitive tool for absolute structural verification. The selection of a specific method should be guided by the analytical objective, whether it is for quality control, stability testing, or research purposes.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13042091, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240358, 3-Chloro-1-(4-hydroxyphenyl)propan-1-one.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18323632, 1-(3-Chlorophenyl)-2-hydroxypropan-1-one.
- SIELC Technologies. "Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column".
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736410, 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129960456, 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84040263, 1-(3-Chloro-2-fluoro-4-hydroxyphenyl)propan-2-one.
- SIELC Technologies. "1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-".
- Global Substance Registration System. "3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE".
- Biointerface Research in Applied Chemistry (2020). "Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903".
- SIELC Technologies. "HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH".
- Brereton, P., et al. (1998). "Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry". Food Additives and Contaminants, 15(4), 451-65.
- Svejkovská, B., et al. (2004). "Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard". Czech Journal of Food Sciences, 22(5), 190-196.
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- 3. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | SIELC Technologies [sielc.com]
- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. rsc.org [rsc.org]
- 7. 1-(3-CHLORO-2-HYDROXYPHENYL)ETHAN-1-ONE(3226-34-4) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-(3-chloro-2-hydroxyphenyl)propan-1-one, a key starting material for the generation of a diverse range of novel heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of chalcone intermediates via Claisen-Schmidt condensation, followed by their subsequent cyclization to yield biologically relevant pyrazole and pyrimidine derivatives. The rationale behind the experimental design, key reaction parameters, and expected outcomes are discussed in detail. These protocols are intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis, providing a robust foundation for the exploration of new chemical entities with potential therapeutic applications.
Introduction: The Strategic Importance of the 2'-Hydroxychalcone Scaffold
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical nature, arising from the reactive enone functionality, allows for a wide array of chemical transformations, making them ideal synthons for the construction of various heterocyclic systems.[2] The incorporation of a hydroxyl group at the C2' position of the A-ring, as is present in derivatives of this compound, is of particular strategic importance. This ortho-hydroxyl group can act as an intramolecular nucleophile, facilitating cyclization reactions and providing a pathway to flavanones and other related heterocyclic structures.
The presence of a chlorine atom on the phenyl ring is another key feature. Halogenated organic compounds often exhibit enhanced biological activities due to altered lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Specifically, chloro-substituted chalcones have demonstrated significant antimicrobial and antifungal properties.[1][3] This guide focuses on leveraging the unique structural features of this compound to synthesize novel chloro-substituted heterocyclic compounds with high potential for biological activity.
Synthetic Strategy Overview
The synthetic approach detailed herein follows a two-step pathway. The initial step involves the synthesis of a chalcone intermediate through a base-catalyzed Claisen-Schmidt condensation. This is followed by the cyclization of the chalcone with appropriate binucleophiles to generate the desired heterocyclic scaffolds.
Figure 1: General synthetic workflow.
Experimental Protocols
Synthesis of Intermediate Chalcone via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the reaction of an enolizable ketone with an aromatic aldehyde in the presence of a base.[4] The hydroxyl group at the ortho position of the propiophenone enhances the acidity of the α-protons, facilitating enolate formation.
Protocol 1: Synthesis of (E)-1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.85 g, 10 mmol) in 20 mL of 95% ethanol.
-
Add benzaldehyde (e.g., 1.11 g, 10.5 mmol) to the solution and stir at room temperature for 10 minutes.
-
Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add 10 mL of this solution dropwise to the reaction mixture with continuous stirring.
-
The reaction mixture will typically turn yellow or orange. Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction, pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Acidify the mixture by slowly adding 10% HCl solution until the pH is approximately 2-3. This will precipitate the chalcone.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from ethanol to obtain a pure crystalline solid.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for the hydroxyl group (broad, ~3400-3200), the α,β-unsaturated carbonyl group (~1650-1630), and C-Cl stretching (~750).[5]
-
¹H NMR (CDCl₃, δ ppm): Expect signals for the vinyl protons as doublets in the range of 7.0-8.0 ppm with a coupling constant of ~15-16 Hz, indicative of a trans configuration. Aromatic protons will appear as multiplets in the range of 6.8-7.8 ppm. The hydroxyl proton will likely appear as a singlet at a higher chemical shift.[6]
-
¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon should appear around 190-195 ppm. Olefinic carbons will be in the range of 120-145 ppm.[7]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (E)-1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁ClO₂ | 274.70 | 75-85 | Variable |
Synthesis of Novel Heterocyclic Compounds
The synthesized chalcone serves as a versatile precursor for a variety of heterocyclic compounds through reactions with binucleophiles. The α,β-unsaturated ketone system is susceptible to Michael addition, followed by intramolecular condensation.
Protocol 2: Synthesis of 5-(3-Chloro-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Pyrazoles and their dihydrogenated precursors, pyrazolines, are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
-
Materials:
-
(E)-1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol (95%)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve the chalcone (e.g., 2.75 g, 10 mmol) in 25 mL of 95% ethanol.
-
Add hydrazine hydrate (e.g., 0.94 mL, 15 mmol) to the solution.
-
Add a few drops (e.g., 0.2 mL) of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water.
-
The solid pyrazoline derivative will precipitate out. Filter the solid, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain the pure pyrazoline.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band (~1600-1580) and an N-H stretching band (broad, ~3300-3200).
-
¹H NMR (DMSO-d₆, δ ppm): The pyrazoline ring protons will show a characteristic AMX spin system with two doublets of doublets for the diastereotopic methylene protons and one doublet of doublets for the methine proton.[8]
-
Protocol 3: Synthesis of 4-(3-Chloro-2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one
Pyrimidines are another class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and exhibit a wide range of pharmacological activities, including antifungal and antibacterial properties.[9][10]
-
Materials:
-
(E)-1-(3-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (e.g., 2.75 g, 10 mmol) in 30 mL of 95% ethanol.
-
Add urea (e.g., 0.90 g, 15 mmol) to the solution.
-
Prepare a solution of KOH (e.g., 0.84 g, 15 mmol) in 10 mL of ethanol. Add this solution to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution with a dilute HCl solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or an ethanol-water mixture.
-
-
Expected Characterization Data:
-
IR (KBr, cm⁻¹): Appearance of characteristic bands for the pyrimidine ring, including C=N and C=C stretching vibrations, and an N-H stretching band. The C=O stretching of the pyrimidinone will also be present.
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons and a characteristic singlet for the pyrimidine ring proton. The N-H proton will appear as a broad singlet.
-
Applications and Biological Significance
The synthesized novel pyrazole and pyrimidine derivatives, featuring the 3-chloro-2-hydroxyphenyl moiety, are promising candidates for biological screening.
Figure 2: Potential biological activities of synthesized compounds.
-
Antimicrobial and Antifungal Activity: The presence of the chlorine atom is anticipated to enhance the antimicrobial and antifungal properties of the heterocyclic scaffolds.[3][9][10] These compounds should be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
-
Anticancer Activity: Many pyrazole and pyrimidine derivatives have shown potent anticancer activity by targeting various cellular pathways. The novel compounds synthesized through these protocols warrant investigation for their cytotoxic effects on different cancer cell lines.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide provide a robust and reproducible methodology for the preparation of chloro-substituted chalcones and their subsequent conversion into pyrazole and pyrimidine derivatives. The strategic incorporation of a chlorine atom and the inherent reactivity of the 2'-hydroxychalcone scaffold offer a promising avenue for the discovery of new chemical entities with significant therapeutic potential. Researchers are encouraged to utilize these protocols as a foundation for further derivatization and biological evaluation in the quest for novel drug candidates.
References
- Prasad, Y. R., Rao, A. L., & Prasoona, L. (2008). Synthesis and antimicrobial activity of some new chalcones. E-Journal of Chemistry, 5(3), 517-522.
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical reviews, 117(12), 7762-7810.
- Kumar, A., & Varadaraj, B. G. (2014).
- Bhat, B. A., Dhar, K. L., & Puri, S. C. (2005). Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. Bioorganic & medicinal chemistry letters, 15(13), 3177-3180.
- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole derivatives and their evaluation as anticancer and antimicrobial agents. Bioorganic & medicinal chemistry, 17(12), 4288-4298.
- Fouda, A. M., Abdel-Aziz, M., & El-Naggar, A. M. (2008). Synthesis and biological evaluation of some new pyrazole derivatives. Bioorganic & medicinal chemistry, 16(15), 7243-7252.
- El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Fahham, H. A. (2008). Synthesis and biological evaluation of some new pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(6), 3247-3257.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Synthesis and biological evaluation of some new pyrimidine derivatives. European journal of medicinal chemistry, 38(11-12), 959-974.
- El-Sayed, W. M., Al-Turkistani, A. M., & El-Gazzar, A. R. B. A. (2011). Synthesis and biological evaluation of some new pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 21(11), 3235-3240.
- Kandeel, M. M., Kamal, A. M., El-Shafie, M. H., & Farag, A. M. (2008). Synthesis and antimicrobial activity of some new pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(22), 9563-9570.
- Spectroscopic Investigation of Some Chalcones. (2012).
- Synthesis of chalcone. (n.d.). The Royal Society of Chemistry.
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science.
- Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library.
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI.
- Synthesis and complete assignment of NMR data of 20 chalcones. (2014). PubMed. [Link]
- Synthesis and Characterization of Chalcone and their Fe(III) metal complexes. (2018). Journal of Applicable Chemistry.
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science.
- Preparation of 2-CHLOROBENZALDEHYDE HYDRAZONE. (n.d.). Organic Syntheses.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2015). Tetrahedron Letters.
- Claisen–Schmidt condens
- Mechanistic approach to the cyclization reaction of a 2′-hydroxychalcone analogue with light and solvent. (2004). Organic & Biomolecular Chemistry.
- (PDF) Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (2013).
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI.
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- 3. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 10. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-chloro-2-hydroxyphenyl)propan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-chloro-2-hydroxyphenyl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the primary synthetic routes, troubleshoot potential byproduct formation, and provide field-proven protocols to optimize your results.
Section 1: Synthetic Strategies - A Comparative Overview
The synthesis of substituted hydroxyaryl ketones like this compound is principally achieved through two related electrophilic aromatic substitution pathways: the direct Friedel-Crafts Acylation and the Fries Rearrangement . The choice between them is critical and depends on understanding the inherent reactivity of the phenolic substrate.
Phenols are challenging substrates for direct Friedel-Crafts acylation. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair of electrons on the phenolic oxygen.[1] This complexation deactivates the aromatic ring towards the desired electrophilic attack (C-acylation) and can promote a competing reaction on the oxygen atom (O-acylation) to form a phenyl ester, often as the major kinetic product.[2][3]
The Fries Rearrangement elegantly circumvents this issue by embracing the O-acylation pathway.[4] It is a two-step process:
-
Esterification: The phenol is first intentionally converted to its corresponding ester (in this case, 2-chlorophenyl propionate).
-
Rearrangement: The isolated ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the carbon atoms of the aromatic ring, yielding the desired ortho- and para-hydroxyaryl ketones.[5]
Sources
Technical Support Center: Synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your target compound.
Introduction
The synthesis of this compound is a critical step in various research and development pipelines. The most common and industrially significant route to this and similar hydroxyaryl ketones is the Fries rearrangement of a phenolic ester, in this case, 2-chlorophenyl propionate.[1][2] This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.[2] The reaction is selective for the ortho and para positions, and the regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent.[2][3]
This guide will walk you through potential challenges and their solutions, providing a robust framework for optimizing your synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via the Fries rearrangement of 2-chlorophenyl propionate.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the Fries rearrangement.
Possible Causes and Solutions:
-
Inactive Lewis Acid Catalyst: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Any exposure to atmospheric moisture will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. The reaction should be set up and run under strictly anhydrous conditions.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the Fries rearrangement, influencing both the reaction rate and the regioselectivity.[3]
-
Solution: For the synthesis of this compound, the ortho isomer is the desired product. Higher temperatures (typically >160°C) favor the formation of the ortho product, which is thermodynamically more stable due to the formation of a chelate complex with the aluminum catalyst.[2][3] Conversely, lower temperatures (<60°C) favor the para isomer.[3] A systematic temperature optimization study is recommended, starting from a moderate temperature and gradually increasing it while monitoring the reaction progress by TLC.
-
-
Inappropriate Solvent: The polarity of the solvent can influence the ratio of ortho to para products.
-
Solution: Non-polar solvents tend to favor the formation of the ortho product.[2] Consider using a non-polar solvent like nitrobenzene or performing the reaction neat (without solvent), especially when aiming for the ortho isomer.
-
-
Insufficient Reaction Time: The Fries rearrangement can be a slow reaction, and incomplete conversion will naturally lead to a low yield.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the reaction duration.
-
-
Deactivating Groups on the Aromatic Ring: While the chloro and hydroxyl groups in the final product are activating and ortho-, para- directing, the ester group of the starting material can influence the electronic nature of the ring. The presence of strongly deactivating groups on the aromatic ring can hinder the electrophilic aromatic substitution step of the Fries rearrangement.[2]
-
Solution: For this specific synthesis, the starting material (2-chlorophenyl propionate) is generally suitable. However, if you are adapting this procedure for other substrates with strongly deactivating groups (e.g., -NO₂), a more potent Lewis acid or higher reaction temperatures might be necessary.
-
Issue 2: Formation of Multiple Products (Isomers and Side Products)
The Fries rearrangement is notorious for producing a mixture of isomers and other side products, complicating purification and reducing the yield of the desired compound.
Possible Causes and Solutions:
-
Formation of the para Isomer: As mentioned, the Fries rearrangement can yield both ortho and para isomers. The primary directing influence is temperature.[3]
-
Solution: To maximize the yield of the ortho product, this compound, conduct the reaction at a higher temperature.[3] Careful monitoring and optimization will be key to finding the sweet spot that favors the desired isomer without leading to excessive side product formation.
-
-
Formation of Phenol (Deacylation): Cleavage of the ester bond can occur, leading to the formation of 2-chlorophenol.
-
Solution: This side reaction is often promoted by the presence of moisture, which hydrolyzes the ester. Strict anhydrous conditions are paramount. Additionally, using the correct stoichiometry of the Lewis acid is important, as an excess can sometimes promote side reactions.
-
-
Intermolecular Acylation: The acylium ion intermediate can acylate another molecule of the starting ester or the product, leading to polymeric byproducts.
-
Solution: Running the reaction at a higher dilution might minimize intermolecular reactions, although this could also slow down the desired intramolecular rearrangement.
-
Issue 3: Difficulty in Product Purification
Separating the desired product from unreacted starting material, isomers, and side products can be challenging.
Possible Causes and Solutions:
-
Similar Polarity of Products: The ortho and para isomers often have very similar polarities, making their separation by column chromatography difficult.
-
Solution:
-
Steam Distillation: The ortho isomer, this compound, can form an intramolecular hydrogen bond, making it more volatile than the para isomer. Steam distillation can be an effective method for separating the two.[3]
-
Column Chromatography: If column chromatography is necessary, a shallow solvent gradient and careful fraction collection are required. Using a high-resolution silica gel may also improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of this compound?
The synthesis begins with the preparation of the precursor, 2-chlorophenyl propionate. This is typically achieved by reacting 2-chlorophenol with propionyl chloride.
Q2: How do I prepare 2-chlorophenyl propionate?
A straightforward method involves mixing 2-chlorophenol with a slight excess of propionyl chloride and heating the mixture. The reaction evolves hydrogen chloride gas. After the reaction is complete, the product can be purified by distillation under reduced pressure.
Q3: What is the mechanism of the Fries rearrangement?
The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring, typically at the ortho or para position, via an electrophilic aromatic substitution reaction. A final workup with acid liberates the hydroxyaryl ketone.[4]
Q4: Which Lewis acid is best for this reaction?
Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid for the Fries rearrangement.[3] However, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid can also be employed.[4] The choice of catalyst may require optimization for your specific reaction conditions.
Q5: Can I use a solvent for the Fries rearrangement?
Yes, solvents can be used, and their polarity can influence the regioselectivity. Non-polar solvents favor the ortho product.[2] However, for many Fries rearrangements, the reaction is run neat (without solvent) at elevated temperatures.[5]
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 2-Chlorophenyl propionate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 2-chlorophenol (1 eq.).
-
Reagent Addition: Slowly add propionyl chloride (1.1 eq.) to the flask.
-
Reaction: Heat the mixture gently in a water bath or on a heating mantle to approximately 80-100°C. The reaction will start to evolve hydrogen chloride gas. Continue heating for 2-3 hours or until the gas evolution ceases.
-
Purification: After cooling to room temperature, purify the crude 2-chlorophenyl propionate by vacuum distillation.
Step 2: Fries Rearrangement to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), place anhydrous aluminum chloride (1.5 eq.).
-
Solvent Addition (Optional): If using a solvent, add anhydrous nitrobenzene.
-
Reagent Addition: Slowly add 2-chlorophenyl propionate (1 eq.) to the stirred suspension of AlCl₃.
-
Reaction: Heat the reaction mixture to 160-170°C. The mixture will become a thick, dark slurry. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of ortho and para isomers. Separate the desired ortho isomer, this compound, by steam distillation or careful column chromatography on silica gel.
-
| Parameter | Value |
| Starting Material | 2-Chlorophenyl propionate |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Temperature | 160-170°C (for ortho product) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Expected Product | This compound |
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Sources
Technical Support Center: Purification of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
An in-depth technical guide created by a Senior Application Scientist.
Welcome to the technical support center for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this valuable hydroxyaryl ketone intermediate. Here, we synthesize fundamental chemical principles with field-proven troubleshooting strategies to help you achieve your desired purity and yield.
Understanding the Molecule and Its Common Synthesis
This compound is an ortho-hydroxyaryl ketone. Molecules of this class, containing both a phenolic hydroxyl group and a ketone, possess unique chemical properties that can present purification challenges. The primary challenge stems from the acidic nature of the phenolic proton and its ability to form hydrogen bonds, which can lead to issues like peak tailing in chromatography and difficulties in crystallization.
This compound is commonly synthesized via the Fries rearrangement of 2-chlorophenyl propionate, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] Understanding this synthetic route is crucial because it dictates the likely impurity profile of your crude product.
Key Potential Impurities:
-
Starting Material: Unreacted 2-chlorophenyl propionate.
-
Para-isomer: 1-(5-Chloro-2-hydroxyphenyl)propan-1-one, the major side-product of the Fries rearrangement.[1][3]
-
Cleavage Product: 2-Chlorophenol, from hydrolysis or side reactions.
-
Lewis Acid Residues: Aluminum salts that must be thoroughly removed during the workup.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil. Is this normal?
A1: Yes, this is a very common observation. Crude products from Fries rearrangements are often dark oils or semi-solids due to the presence of isomeric byproducts, residual solvent, and colored impurities formed under the harsh Lewis acid conditions.[4] The goal of the purification is to selectively crystallize the desired ortho-isomer from this complex mixture.
Q2: What is the most critical factor for successful purification?
A2: The most critical factor is achieving effective separation from the para-isomer , 1-(5-Chloro-2-hydroxyphenyl)propan-1-one. These isomers often have very similar polarities, making them difficult to separate by standard chromatography and prone to co-crystallization. The choice of purification strategy must be tailored to maximize the difference in their physical properties.
Q3: Which analytical techniques are best for monitoring purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and for initial solvent screening for both chromatography and recrystallization.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related isomers that may not be separable by TLC.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure and identifying the presence of ortho- vs. para-isomers by looking at the aromatic proton splitting patterns.
Q4: Can I use distillation for purification?
A4: Distillation is generally not recommended. Hydroxyaryl ketones have high boiling points and are often thermally labile. Attempting vacuum distillation risks decomposition and is unlikely to separate the closely boiling ortho- and para-isomers.
Troubleshooting Guide
This section addresses specific experimental problems. Follow the logical flow to diagnose and resolve the issue.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the chosen solvent. / The solution is supersaturated too quickly. / High concentration of impurities is depressing the melting point. | 1. Add more solvent: Ensure the compound is fully dissolved at the solvent's boiling point. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving to an ice bath. Avoid agitation.[7] 3. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[7] 4. Change Solvent System: Switch to a lower-boiling point solvent or a solvent pair where your compound has lower solubility. |
| Persistent Yellow/Brown Color in Product | Formation of phenolic oxidation products or residual trapped impurities. | 1. Activated Carbon Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution during recrystallization, heat for 5-10 minutes, and then perform a hot filtration through celite to remove the carbon and adsorbed impurities. 2. Column Chromatography: If color persists, column chromatography is necessary. |
| Severe Tailing/Streaking on Silica Gel TLC/Column | The acidic phenolic hydroxyl group is strongly interacting with the acidic silanol groups (Si-OH) on the silica surface. | 1. Modify the Eluent: Add a small amount of a polar, acidic modifier to the mobile phase. A common choice is 0.5-1% acetic acid or formic acid. This protonates the silica surface, reducing its interaction with your compound.[8] 2. Use an Alternative Solvent: Aromatic solvents can improve the separation of aromatic compounds. Try a gradient of Ethyl Acetate in Toluene instead of Hexanes.[9] 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, although silica is often sufficient with a modified eluent. |
| Poor Separation of Ortho/Para Isomers by Column Chromatography | The polarity of the isomers is very similar, leading to co-elution. | 1. Optimize Eluent Polarity: Use a shallow solvent gradient and a less polar mobile phase (e.g., starting with a lower percentage of ethyl acetate in hexanes/toluene). This will increase the retention time and magnify small differences in polarity. 2. Increase Column Length/Decrease Particle Size: Use a longer column or silica gel with a smaller mesh size (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution. 3. Double Recrystallization: Often, a preliminary column can enrich the desired isomer, which can then be successfully purified to high homogeneity by one or two subsequent recrystallizations. |
| Low Yield After Purification | Product loss during transfers. / Compound is too soluble in the recrystallization solvent. / Incomplete elution from the chromatography column. | 1. Recrystallization: Ensure you are using the minimum amount of hot solvent necessary for dissolution.[7] After cooling, check the filtrate by TLC to see if a significant amount of product remains in solution. If so, concentrate the filtrate and attempt a second crop of crystals. 2. Chromatography: After running the column, flush with a highly polar solvent (e.g., 10% Methanol in DCM) to ensure all material has been eluted from the silica. |
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the logical steps to take when moving from a crude product to a purified compound.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize the recovery of the solid ortho-isomer while leaving impurities in the mother liquor.
Solvent System Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] A solvent pair, consisting of a "soluble" solvent and a "less-soluble" (or anti-solvent), often works best.
| Recommended Solvent Systems | Comments |
| Isopropanol / Water | Dissolve in minimal hot isopropanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Toluene / Hexanes | A good choice for separating from more polar impurities. Dissolve in hot toluene and add hexanes. |
| Ethanol | A simple, single-solvent system that can work if impurities are minor.[10] |
| n-Hexane / Acetone | A versatile system; dissolve in a small amount of acetone and add hot hexanes.[10] |
Step-by-Step Methodology:
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of your chosen "soluble" solvent (e.g., Toluene). Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (If Necessary): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (If Necessary): If charcoal was used, perform a hot filtration through a fluted filter paper or a small pad of celite in a heated funnel to remove the charcoal.
-
Crystallization:
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
-
If using a solvent pair, add the "less-soluble" solvent (e.g., Hexanes) dropwise to the hot solution until you see persistent cloudiness. Add a few drops of the "soluble" solvent to re-dissolve it, then cover and cool.
-
-
Cooling & Isolation: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "less-soluble" solvent (or the primary solvent if using a single system).
-
Drying: Dry the crystals under vacuum to remove residual solvent. Analyze for purity by HPLC and/or NMR.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the target ortho-isomer from the closely related para-isomer and other impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes or toluene. An ideal system will show good separation between your product and impurities with an Rf value for your product of ~0.25-0.35.
-
Pro-Tip: Spot your crude material on a TLC plate and develop it. If you see streaking, prepare a new eluent with 0.5% acetic acid and run another TLC to see if the spot shape improves.[8]
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system as a slurry. Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. Use a pipette to carefully load the solution onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the mass of your crude) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often results in better separation.
-
-
Elution: Carefully add your eluent to the column and apply positive pressure (using a pump or bulb). Run the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC. Spot every few fractions on a TLC plate, develop, and visualize under UV light. Fractions containing the pure desired product should be combined.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid or oil should be further dried under high vacuum. A final recrystallization (Protocol 1) may be performed to obtain a highly crystalline final product.
Diagram 2: Troubleshooting Poor Column Separation
This workflow helps diagnose why your column chromatography is failing to provide adequate separation.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenolic Compounds Analyzed and Separated with Normal Phase HPLC on a Silica-C Column - AppNote [mtc-usa.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the synthetic choices, providing not just protocols but the scientific rationale required for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis.
Q1: What are the primary synthetic routes to this compound, and which is recommended?
A1: There are two principal methods for synthesizing hydroxyaryl ketones: the direct Friedel-Crafts Acylation of 2-chlorophenol and the two-step Fries Rearrangement of a phenolic ester.[1][2]
-
Direct Friedel-Crafts Acylation: This involves reacting 2-chlorophenol with propionyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). While direct, this route is often problematic. The phenol's hydroxyl group can coordinate with the Lewis acid, deactivating the aromatic ring towards the desired electrophilic substitution.[2] This can lead to significant O-acylation (forming the ester) as a competing side reaction and generally results in poor yields of the C-acylated product.[2]
-
Fries Rearrangement: This is a two-step process that is often more reliable and is the recommended route.[1]
-
Esterification: 2-chlorophenol is first converted to its corresponding ester, 2-chlorophenyl propionate. This is a standard, high-yielding esterification.
-
Rearrangement: The isolated phenolic ester is then treated with a Lewis acid (typically AlCl₃) to induce the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding the target hydroxyaryl ketone.[3]
-
The Fries Rearrangement provides superior control and generally higher yields for this specific substrate because it circumvents the direct competition between O- and C-acylation under Friedel-Crafts conditions.[1]
Q2: Why is a stoichiometric amount (or more) of the Lewis acid catalyst required for the Fries Rearrangement?
A2: Unlike many catalytic reactions, the Fries Rearrangement requires at least one equivalent of the Lewis acid, and often an excess is used. There are two primary reasons for this:
-
Complexation with the Reactant: The Lewis acid (e.g., AlCl₃) complexes with the carbonyl oxygen of the starting phenolic ester. This complexation is crucial for polarizing the acyl-oxygen bond, facilitating its cleavage to form the acylium ion intermediate.[3]
-
Complexation with the Product: The product, a hydroxyaryl ketone, is a moderate Lewis base. Both the hydroxyl and ketone oxygens can form a stable, bidentate complex (chelate) with AlCl₃, particularly with the desired ortho isomer.[4] This complex is often stable under the reaction conditions and effectively removes the Lewis acid from the catalytic cycle.[5][6] Therefore, a stoichiometric amount is needed to drive the reaction to completion. The product is liberated from this complex during the final aqueous workup.[5]
Q3: What are the most critical parameters to control for a successful Fries Rearrangement?
A3: The success of the Fries Rearrangement hinges on three key parameters:
-
Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Moisture will quench the catalyst, halting the reaction and significantly reducing the yield. All glassware must be oven-dried, and reagents and solvents must be anhydrous.
-
Temperature: Temperature is the primary tool for controlling regioselectivity. For the synthesis of this compound (the ortho-acylated product), higher temperatures are required.[1][7] This is because the transition state leading to the ortho product is stabilized by chelation with the Lewis acid, making it the thermodynamically favored product at elevated temperatures.[1][4]
-
Solvent Choice: The polarity of the solvent also influences the ortho/para product ratio. Non-polar solvents (e.g., nitrobenzene, or running the reaction neat) tend to favor the formation of the ortho isomer.[1] In contrast, more polar solvents can increase the proportion of the para isomer.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A4: Low yield is the most common issue. The cause can be traced by systematically evaluating the reaction setup and conditions.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Inactive Catalyst: The AlCl₃ catalyst was deactivated by moisture. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened, high-purity AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Insufficient Catalyst: The product-catalyst complexation consumed all the Lewis acid before the reaction was complete.[5][6] | Increase the stoichiometry of AlCl₃. Start with 1.2 equivalents and consider increasing to 1.5-2.0 equivalents if low conversion persists. | |
| Product Loss During Workup | 1. Incomplete Hydrolysis: The product remains complexed with aluminum salts, leading to its loss in the aqueous layer or as an emulsion. | After the reaction, cool the mixture thoroughly in an ice bath before slowly and carefully quenching with cold dilute acid (e.g., 1M HCl). Stir vigorously until all solids have dissolved. |
| 2. Product Degradation: The quenching process was too exothermic, causing degradation. | Add the reaction mixture to the cold acid (inverse addition) very slowly with efficient stirring and cooling to manage the exotherm. | |
| Sub-optimal Reaction Conditions | 1. Incorrect Temperature: The temperature was too low for the rearrangement to proceed efficiently. | For the Fries Rearrangement, ensure the temperature is high enough to favor the ortho product (typically >120 °C, depending on the solvent).[1] Monitor the reaction progress using TLC or HPLC. |
Q5: My final product is contaminated with an isomeric byproduct. How do I identify it and improve the regioselectivity?
A5: The most likely regioisomeric byproduct is 1-(5-Chloro-2-hydroxyphenyl)propan-1-one , where acylation occurs para to the hydroxyl group.
Identification:
-
Chromatography: The two isomers should be separable by silica gel column chromatography. The desired ortho isomer often has a lower Rf value than the para isomer due to intramolecular hydrogen bonding between the hydroxyl and ketone groups, which reduces its polarity.
-
Spectroscopy:
-
¹H NMR: The aromatic region will be distinct. The desired product will show three aromatic protons with specific splitting patterns. The para isomer will show a different pattern, often simpler due to symmetry.
-
LC-MS/MS: While the isomers have the same mass, they can be separated by liquid chromatography and may show different fragmentation patterns upon collision-induced dissociation.[8][9]
-
Improving Regioselectivity: The formation of the para isomer is kinetically favored, while the desired ortho isomer is the thermodynamic product.[1] To favor the ortho product:
| Parameter | Action to Favor Ortho Isomer | Scientific Rationale |
| Temperature | Increase the reaction temperature (e.g., 120-160 °C). | Provides the energy to overcome the activation barrier for the thermodynamically more stable ortho product. High temperature allows the reaction to reach equilibrium, favoring the stable chelated intermediate.[1][7] |
| Solvent | Use a non-polar solvent (e.g., nitrobenzene) or perform the reaction neat (without solvent). | Non-polar solvents favor the intramolecular rearrangement mechanism that leads to the ortho product.[1] |
| Reaction Time | Increase the reaction time. | Allows the reaction mixture to fully equilibrate, maximizing the formation of the thermodynamic product. |
Q6: I am having difficulty purifying the final product. The crude material is a dark, oily residue. What should I do?
A6: Dark, intractable crude products often result from side reactions or degradation.
-
Cause: High reaction temperatures, while necessary for regioselectivity, can lead to charring and polymerization, especially if the reaction is run for too long or in the presence of impurities.
-
Solution - Workup: Before extraction, consider a "pre-purification" step. After quenching with acid, perform a steam distillation if the product is volatile enough, or treat the crude organic extract with activated charcoal to remove colored impurities.
-
Solution - Purification:
-
Column Chromatography: This is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.
-
Crystallization: The purified fractions from the column can often be crystallized. Try a solvent system like Hexane/Dichloromethane or Toluene. This is an excellent final step to achieve high purity.
-
Experimental Protocols
Protocol 1: Fries Rearrangement for this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 2-Chlorophenyl Propionate (Esterification)
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-chlorophenol (1.0 eq), anhydrous pyridine (1.2 eq), and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the 2-chlorophenol.
-
Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by vacuum distillation or used directly if sufficiently pure.
Step 2: Fries Rearrangement
-
CRITICAL: Ensure all glassware is scrupulously dried. To a three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).
-
If using a solvent, add anhydrous nitrobenzene.
-
Slowly add the 2-chlorophenyl propionate (1.0 eq) dropwise to the AlCl₃ suspension. The mixture may warm and evolve HCl gas (use a scrubber).
-
After the addition is complete, slowly heat the reaction mixture to 120-140 °C using an oil bath.
-
Maintain this temperature for 2-6 hours. Monitor the progress of the rearrangement by TLC, checking for the disappearance of the starting ester and the appearance of the product spot(s).
-
Once the reaction is complete, cool the flask to room temperature, then chill thoroughly in an ice bath.
Step 3: Workup and Purification
-
Prepare a beaker with crushed ice and 1M HCl.
-
CAUTION: The quenching process is highly exothermic. Very slowly and carefully, pour the cooled reaction mixture onto the ice/acid mixture with vigorous stirring. Alternatively, slowly add the ice/acid mixture to the reaction flask.
-
Stir until all the dark aluminum complexes have been hydrolyzed and a clear two-phase system is obtained.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a Hexane/Ethyl Acetate gradient to separate the desired ortho product from the para isomer and other impurities.
-
Combine the pure fractions and recrystallize from an appropriate solvent system to obtain this compound as a solid.
References
- Wikipedia. Fries rearrangement. [Link]
- BYJU'S.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Dewar, M. J. S., & Hart, L. S. (1970). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Tetrahedron, 26(4), 973-983. [Link]
- Organic Chemistry Portal. Fries Rearrangement. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Saha, A., et al. Study Guide to Organic Chemistry - Volume 4. [Link]
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
- Organic Chemistry Portal.
- Mohammadi, F., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(41), 23135-23176. [Link]
- ResearchGate. Determination of absolute configuration of α-hydroxy ketones using NMR. [Link]
- BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
- Google Patents. EP0225217A1 - 2-(3-Chloro-propionyl)
- Chemistry Steps.
- PubMed. Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. [Link]
- ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]
- PubMed.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-tested advice to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent and effective methods for synthesizing this compound are the Friedel-Crafts acylation and the Fries rearrangement.[1][2]
-
Friedel-Crafts Acylation: This method involves the direct acylation of 2-chlorophenol with propionyl chloride or propionic anhydride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to drive the reaction.[3] The hydroxyl group of the 2-chlorophenol directs the incoming acyl group primarily to the ortho and para positions.
-
Fries Rearrangement: This reaction pathway involves the rearrangement of a phenolic ester, specifically 2-chlorophenyl propionate, to a hydroxy aryl ketone.[1][4] The reaction is catalyzed by a Lewis acid, and the regioselectivity (ortho vs. para substitution) can be controlled by adjusting reaction conditions such as temperature and solvent.[1][4]
Q2: How critical is the choice of catalyst, and how does it affect the reaction outcome?
The selection and quantity of the catalyst are paramount for both synthetic routes and can significantly impact the yield and purity of the final product.
-
For Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) is the most commonly employed catalyst due to its strong Lewis acidity, which is necessary to generate the reactive acylium ion intermediate.[5] However, using an excess of AlCl₃ can lead to the formation of undesired byproducts and stable complexes with the product, complicating the purification process.[5]
-
For Fries Rearrangement: While AlCl₃ is also effective here, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄) can be utilized.[6] These alternative catalysts may offer milder reaction conditions and improved selectivity for the desired ortho-product. The choice of catalyst can also influence the optimal reaction temperature.[1]
Q3: What is the influence of the solvent on the synthesis?
The solvent plays a crucial role in the reaction by influencing solubility, temperature, and side reactions.
-
Solubility and Inertness: The solvent must effectively dissolve the reactants and catalyst while remaining inert to the highly reactive intermediates.
-
Reaction Temperature: The boiling point of the solvent often dictates the feasible temperature range for the reaction.
-
Selectivity: In the Fries rearrangement, non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[1] Commonly used solvents include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like dichloromethane (DCM).
Troubleshooting Guide
Issue 1: Consistently Low Yields
Low product yield is a frequent challenge. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Catalyst-to-Substrate Ratio | The stoichiometry of the Lewis acid is critical. For the Fries rearrangement, a slight excess of the catalyst (e.g., 1.1 equivalents) is often a good starting point. In Friedel-Crafts acylation, more than one equivalent is necessary to account for complexation with both the acylating agent and the hydroxyl group of the phenol.[7] |
| Moisture Contamination | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous reagents and solvents are used. The presence of water will deactivate the catalyst. |
| Prevalence of Side Reactions | The formation of the para-isomer is a common side reaction. In the Fries rearrangement, higher temperatures generally favor the formation of the ortho-product, while lower temperatures favor the para-product.[1][4] Careful temperature control is essential for maximizing the yield of the desired isomer. |
Issue 2: Challenges in Product Purification
The purification of this compound can be complicated by the presence of isomeric byproducts and residual catalyst.
| Problem | Suggested Approach |
| Separation of ortho and para Isomers | These isomers often have very similar polarities, making their separation by standard column chromatography difficult. Consider employing fractional crystallization or preparative HPLC for a more effective separation. |
| Removal of Catalyst Residues | During the workup, it is crucial to thoroughly wash the organic phase with a dilute aqueous acid (e.g., 1M HCl) to break up any catalyst-product complexes and facilitate the removal of the Lewis acid. |
| Presence of Colored Impurities | The crude product may contain colored impurities. A treatment with activated charcoal during the recrystallization process can often effectively decolorize the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
Step 1: Esterification to form 2-chlorophenyl propionate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add propionyl chloride (1.1 eq.) dropwise to the cooled reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorophenyl propionate.
Step 2: Fries Rearrangement
-
In a clean, dry round-bottom flask, add anhydrous aluminum chloride (1.2 eq.).
-
Cool the flask to 0 °C and slowly add the 2-chlorophenyl propionate (1.0 eq.) from the previous step.
-
Carefully warm the reaction mixture to the desired temperature (typically between 120-160 °C for ortho-selectivity) and stir for the optimized reaction time.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then cautiously quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by either column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting flowchart for addressing low product yields.
References
- Title: Fries rearrangement Source: Wikipedia URL:[Link]
- Title: What is the Fries Rearrangement Reaction? Source: BYJU'S URL:[Link]
- Title: Fries Rearrangement Source: Organic Chemistry Portal URL:[Link]
- Title: Friedel Crafts Acyl
- Title: 2-(3-Chloro-propionyl)
- Title: Friedel Crafts Acylation Experiment Part 1, Prelab Source: YouTube URL:[Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fries Rearrangement [sigmaaldrich.com]
- 7. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Welcome to the dedicated technical support guide for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one (CAS No. 938-67-0). This resource is designed for our valued partners in research, discovery, and development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This guide provides field-proven insights and troubleshooting protocols to ensure you maintain the quality and stability of this key chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and storage of this compound.
Q1: What are the essential identification details for this compound?
A1: Verifying the identity of your starting material is the first critical step in any experiment. Below are the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 938-67-0 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.61 g/mol | [1] |
| IUPAC Name | This compound | |
| Typical Appearance | White to light yellow or beige crystalline solid/powder | [2] |
Note: Appearance is based on typical observations for similar propiophenone derivatives; slight variations in color do not necessarily indicate impurity but should be investigated if significant.
Q2: What are the recommended storage conditions to ensure long-term stability?
A2: The stability of this compound is directly linked to its storage environment. The presence of a hydroxyl group (phenol) and a ketone functional group makes it susceptible to oxidation and other degradation pathways.
-
Temperature: For long-term storage, we recommend maintaining the compound in a refrigerator at 2-8°C .[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. This minimizes exposure to oxygen and moisture, which can promote degradation.
-
Container: The compound should be kept in a tightly sealed container to prevent moisture absorption and contamination.[4][5]
-
Light: Store in a dark location or use an amber vial to protect it from light, as phenolic compounds can be light-sensitive.
The rationale behind these conditions is to slow down potential degradation reactions. Low temperatures reduce the kinetic energy of molecules, while an inert, dry, and dark environment protects against oxidative, hydrolytic, and photolytic decay.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Adherence to safety protocols is non-negotiable. While a specific GHS classification for this exact isomer is not universally published, related compounds are classified as irritants and potentially harmful if swallowed.[6] Therefore, comprehensive protection is advised.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat or appropriate protective clothing to prevent skin exposure.[5][7]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][8] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]
-
General Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound.
Q4: My compound has a darker-than-expected color (e.g., tan or brown). Is it still usable?
A4: Discoloration is often the first sign of potential degradation, typically oxidation of the phenolic hydroxyl group. While minor color variation might not impact all applications, it warrants investigation.
Recommended Action:
-
Assess Purity: Perform a quick purity check using Thin-Layer Chromatography (TLC) against a retained, properly stored sample if available. A single spot on the TLC plate is a good indicator of high purity, while multiple spots suggest the presence of impurities.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent like methanol or chloroform.[2][10] Significant insolubility or the presence of particulate matter can indicate degradation or contamination.
-
Risk Assessment: If the compound is intended for a sensitive application, such as synthesizing a pharmaceutical standard, using a discolored batch is not recommended. For less sensitive screening experiments, it may be acceptable, but the results should be interpreted with caution.
Caption: Decision workflow for assessing questionable compound quality.
Q5: I am struggling to dissolve the compound for my reaction. What solvents are recommended and what can I do?
A5: Based on the structure and data for similar compounds, this compound should be soluble in many common organic solvents.
Recommended Solvents:
-
Methanol[2]
-
Chloroform, Dichloromethane, Ethyl Acetate[10]
-
Acetone, Acetonitrile
-
Tetrahydrofuran (THF), Dimethylformamide (DMF)
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity, as water can sometimes reduce solubility for certain organic compounds.
-
Gentle Warming: Gently warming the mixture can increase the rate of dissolution. However, avoid excessive heat, which could degrade the compound.
-
Sonication: Using an ultrasonic bath can effectively break up solid aggregates and promote dissolution without requiring high temperatures.
-
Solvent System: If a single solvent is ineffective, consider a co-solvent system. For example, a mixture of a non-polar solvent like toluene with a small amount of a polar solvent like methanol can sometimes improve solubility.
Q6: My reaction yield is consistently low, and I suspect the starting material. How can I confirm this?
A6: Low yield can stem from many factors, but starting material integrity is a primary suspect.[11]
Systematic Verification Protocol:
-
Confirm Identity: Use an analytical technique like ¹H NMR or Mass Spectrometry to confirm the structure and molecular weight (184.61 g/mol ).[1] Ensure you are not using an incorrect isomer.
-
Quantitative Purity Analysis: Use a more quantitative method like HPLC-UV or qNMR to determine the exact purity of the material. A purity of <95% can significantly impact stoichiometry and reduce yields.
-
Run a Control Reaction: If possible, run the reaction with a new, unopened lot of the compound or a sample from a different, trusted supplier. If the new material provides a better yield under identical conditions, it strongly implicates the quality of the original batch.
Experimental Protocols
Protocol 1: Rapid Purity Assessment via Thin-Layer Chromatography (TLC)
This protocol provides a quick, self-validating method to assess the purity of your this compound sample.
Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Developing Chamber
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate (This is a starting point and may require optimization)
-
Sample Solution: Dissolve ~1-2 mg of the compound in 0.5 mL of ethyl acetate.
-
UV Lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it air dry completely.
-
Visualize the plate under a UV lamp at 254 nm. Circle any visible spots.
-
Interpretation: A single, well-defined spot indicates high purity. The presence of multiple spots, streaking, or material remaining at the baseline suggests the presence of impurities or degradation products.
Caption: Experimental workflow for TLC-based purity assessment.
References
- 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632. PubChem. [Link]
- 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS No: 857233-13-7.
- Troubleshooting and optimizing lab experiments. YouTube. [Link]
Sources
- 1. This compound | 938-67-0 | AAA93867 [biosynth.com]
- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Chloro-1-phenyl-1-propanone(936-59-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, purification, and handling. This guide is structured to provide not just procedural steps but also the underlying scientific principles to empower users to make informed decisions in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Unexpected Isomers Detected in the Final Product
Question: After synthesizing this compound via a Fries rearrangement of 3-chlorophenyl propanoate, my analytical data (e.g., HPLC, NMR) shows the presence of an additional isomeric ketone. What is the likely identity of this impurity and how can I avoid its formation?
Answer:
The presence of an isomeric ketone is a common issue when employing the Fries rearrangement. The reaction is known to produce both ortho and para isomers.[1][2] In this case, the desired product is the ortho-acylated product. The isomeric impurity is likely 1-(5-chloro-2-hydroxyphenyl)propan-1-one , the para-acylation product.
The ratio of ortho to para product in a Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[3]
-
Causality: At lower reaction temperatures, the para product is often favored kinetically. Conversely, higher temperatures tend to favor the formation of the ortho product, which is thermodynamically more stable due to the formation of a chelate between the Lewis acid catalyst, the phenolic hydroxyl group, and the ketone's carbonyl group. The polarity of the solvent also plays a role; non-polar solvents typically favor the ortho isomer, while polar solvents can increase the yield of the para isomer.[2]
Troubleshooting and Resolution:
-
Temperature Control: To favor the formation of the desired ortho isomer, this compound, it is recommended to run the reaction at a higher temperature. The optimal temperature will need to be determined empirically for your specific substrate and catalyst system.
-
Solvent Selection: Employ a non-polar solvent for the reaction.
-
Purification: If the formation of the para isomer cannot be completely suppressed, purification via column chromatography or preparative HPLC is necessary to separate the two isomers.[4][5]
Issue 2: Presence of Polysubstituted By-products
Question: I am synthesizing this compound using a Friedel-Crafts acylation of 2-chlorophenol with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). My mass spectrometry data indicates the presence of species with higher molecular weights than my target compound. What could these be, and how can I prevent their formation?
Answer:
The higher molecular weight species are likely polysubstituted by-products. While Friedel-Crafts acylation is generally less prone to polysubstitution than Friedel-Crafts alkylation, it can still occur, especially with activated aromatic rings.[6][7] The hydroxyl group of 2-chlorophenol is an activating group, making the aromatic ring susceptible to further acylation.
Potential Polysubstituted Impurities:
-
Di-acylated products: Introduction of a second propanoyl group onto the aromatic ring.
-
Products from side reactions: The Lewis acid catalyst can sometimes promote other side reactions, leading to more complex, higher molecular weight impurities.
Troubleshooting and Resolution:
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the reactants. Use of a slight excess of the limiting reagent (typically the 2-chlorophenol) relative to the propanoyl chloride and Lewis acid can help minimize polysubstitution.
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally decrease the likelihood of side reactions.
-
Order of Addition: Add the acylating agent (propanoyl chloride) slowly to the mixture of the substrate and Lewis acid to maintain a low concentration of the electrophile, which disfavors polysubstitution.
-
-
Choice of Catalyst: While AlCl₃ is a common catalyst, other Lewis acids with milder activity could be explored to reduce the propensity for side reactions.[8][9]
-
Purification: If polysubstituted products are formed, they can typically be removed by crystallization or column chromatography due to their significantly different polarity and molecular weight compared to the desired monosubstituted product.[3][10]
Issue 3: Product Degradation Upon Storage or During Analysis
Question: My batch of this compound, which was initially pure, is showing new impurity peaks in the HPLC analysis after storage. What are the likely degradation pathways and how can I ensure the stability of the compound?
Answer:
Substituted phenols and ketones can be susceptible to degradation, primarily through oxidation and hydrolysis.[11]
Potential Degradation Pathways:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored impurities, such as quinone-type structures.
-
Hydrolysis: While the ketone functional group is generally stable, under certain conditions (e.g., presence of strong acids or bases, or enzymatic activity), hydrolysis is a possibility, though less common for this specific structure.
Troubleshooting and Resolution:
-
Storage Conditions:
-
Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light: Protect the compound from light by storing it in amber vials or in the dark.
-
Temperature: Store at a low temperature (e.g., refrigerated or frozen) to slow down the rate of any potential degradation reactions.
-
-
Handling:
-
Solvent Purity: Use high-purity, peroxide-free solvents for analysis and formulation work.
-
pH Control: Avoid exposure to strong acids or bases. If the compound needs to be in solution, use a buffered system at a pH where it exhibits maximum stability.
-
-
Forced Degradation Studies: To proactively understand the stability of your compound, it is advisable to perform forced degradation studies.[11][12][13] This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and develop stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting material-related impurities in this compound?
A1: The starting material-related impurities will depend on the synthetic route employed:
-
Fries Rearrangement Route:
-
3-Chlorophenyl propanoate: Unreacted starting material.
-
3-Chlorophenol: From hydrolysis of the starting ester.
-
-
Friedel-Crafts Acylation Route:
-
2-Chlorophenol: Unreacted starting material.
-
Propanoyl chloride/Propanoic anhydride: Residual acylating agent.
-
Propanoic acid: From hydrolysis of the acylating agent.
-
Q2: What is the best analytical technique to identify and quantify impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for quantifying the purity of this compound and its organic impurities. For the identification of unknown impurities, HPLC coupled with a mass spectrometer (HPLC-MS) is highly recommended as it provides molecular weight information, which is crucial for structure elucidation.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural characterization of isolated impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Crystallization: This is often the most efficient method for removing small amounts of impurities from a solid product.[3][10][16] The selection of an appropriate solvent or solvent system is critical for successful crystallization.
-
Column Chromatography: For mixtures containing significant amounts of impurities, particularly isomers or by-products with similar polarities, column chromatography over silica gel is a standard and effective purification technique.[17]
-
Preparative HPLC: For high-purity requirements or for the separation of very closely related impurities, preparative HPLC is the method of choice.[4][5]
Data Summary and Visualization
Table 1: Summary of Potential Impurities in this compound
| Impurity Class | Potential Impurity | Likely Source | Recommended Analytical Technique |
| Isomeric By-products | 1-(5-chloro-2-hydroxyphenyl)propan-1-one | Fries Rearrangement | HPLC, LC-MS, NMR |
| Polysubstitution Products | Di-acylated 2-chlorophenol derivatives | Friedel-Crafts Acylation | HPLC, LC-MS |
| Starting Material Residues | 3-Chlorophenyl propanoate | Fries Rearrangement | HPLC, GC-MS |
| 2-Chlorophenol | Friedel-Crafts Acylation | HPLC, GC-MS | |
| Propanoyl chloride/Propanoic acid | Friedel-Crafts Acylation | GC-MS (for volatile species) | |
| Degradation Products | Quinone-type structures | Oxidation of the phenol | HPLC, LC-MS |
| Catalyst Residues | Aluminum salts | Fries Rearrangement, Friedel-Crafts Acylation | ICP-MS |
Diagram 1: Synthetic Pathways and Potential Impurity Introduction
Sources
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
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- 3. science.uct.ac.za [science.uct.ac.za]
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- 6. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
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- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization - Wikipedia [en.wikipedia.org]
- 17. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Resolving Poor Yield in 1-(3-Chloro-2-hydroxyphenyl)propan-1-one Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. This guide is designed to function as a dedicated knowledge base, moving beyond simple protocols to address the nuanced challenges that can lead to diminished yields. Here, we will explore the underlying chemical principles of the synthesis, diagnose common experimental pitfalls, and provide validated strategies for optimization.
The synthesis of this compound is typically achieved via a two-step process: the esterification of 2-chlorophenol to yield 2-chlorophenyl propionate, followed by a Lewis acid-catalyzed Fries Rearrangement.[1][2] While seemingly straightforward, the Fries Rearrangement is notoriously sensitive to reaction conditions, often resulting in complex product mixtures and low yields of the desired ortho-acylated product.[3][4] This guide provides a structured, question-and-answer troubleshooting framework to navigate these complexities effectively.
Overall Synthesis Workflow
The following diagram outlines the general synthetic pathway.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Starting Material and Esterification (Step 1)
Question: My initial esterification of 2-chlorophenol is sluggish or incomplete. What factors should I check?
Answer: Incomplete esterification is a common issue that depletes your overall yield from the start. Consider the following points:
-
Reagent Purity: Propionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming propionic acid which will not react under these conditions. Ensure you are using a fresh bottle or a recently distilled batch.
-
Base Selection and Stoichiometry: A tertiary amine base like pyridine or triethylamine is typically used to scavenge the HCl byproduct. Ensure at least one full equivalent of the base is used. Pyridine can also act as a nucleophilic catalyst.
-
Reaction Temperature: While the reaction is often performed at room temperature or slightly below, gentle heating (40-50 °C) can sometimes be required to drive the reaction to completion, especially if your 2-chlorophenol is not of the highest purity. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.
Question: I've formed the ester, but my crude product is impure. What are the likely side products?
Answer: Assuming your starting materials are pure, the most likely impurity is unreacted 2-chlorophenol. During aqueous workup, any unreacted propionyl chloride will hydrolyze to propionic acid, which is typically easy to remove. If the reaction was run at excessively high temperatures, you might observe some charring or polymerization, though this is less common for simple esterification. A standard aqueous wash followed by column chromatography is usually sufficient for purification.
Part 2: The Fries Rearrangement (Step 2) - Core Troubleshooting
This step is the most critical for achieving a high yield of the correct isomer. The Fries rearrangement is an electrophilic aromatic substitution where an acyl group migrates from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.[5][6]
Question: My rearrangement has stalled, and I'm recovering a large amount of my starting ester, 2-chlorophenyl propionate. Why is the conversion so low?
Answer: Low conversion is almost always linked to the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Catalyst Stoichiometry: The Fries rearrangement requires more than a catalytic amount of Lewis acid.[7] This is because AlCl₃ complexes with both the carbonyl oxygen of the ester and the hydroxyl oxygen of the product.[1] A stoichiometric excess (e.g., 1.2 to 1.5 equivalents) is often necessary to keep the catalyst active throughout the reaction.[8]
-
Catalyst Quality: Aluminum chloride is extremely hygroscopic. Exposure to air will deactivate it, forming aluminum hydroxides and oxides. Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored and sealed container. The reaction must be run under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Reaction Temperature: Insufficient heat will result in a sluggish reaction. The chloro-substituted ring is deactivated, requiring more forcing conditions than an unsubstituted phenyl propionate.[3] A temperature range of 120-160 °C is often required.[4][8]
Question: I'm getting a good yield, but it's the wrong isomer! How do I favor the desired ortho product, this compound, over the para isomer?
Answer: Controlling the ortho/para selectivity is the key challenge of the Fries rearrangement. The ratio of isomers is highly dependent on reaction conditions, representing a classic case of kinetic versus thermodynamic control.[3][4]
| Condition | Favored Product | Scientific Rationale |
| Low Temperature (< 100 °C) | Para Isomer | The para position is sterically more accessible, leading to a lower activation energy. This is the kinetically favored product.[4] |
| High Temperature (> 120 °C) | Ortho Isomer | The ortho product can form a stable six-membered bidentate chelate with the aluminum catalyst between the hydroxyl and carbonyl oxygens. This complex is thermodynamically more stable. At higher temperatures, the reaction becomes reversible, allowing the initial kinetic para product to rearrange to the more stable ortho product.[3] |
| Non-polar Solvents (e.g., chlorobenzene, o-dichlorobenzene) | Ortho Isomer | Non-polar solvents favor the intramolecular migration mechanism and the formation of the tight ion pair within the solvent cage, which promotes reaction at the nearby ortho position.[3][4] |
| Polar Solvents (e.g., nitrobenzene) | Para Isomer | Polar solvents can better solvate the dissociated acylium ion, allowing it to diffuse further from the parent molecule and attack the more sterically accessible para position in an intermolecular fashion.[2] |
To maximize the yield of your target compound, you should run the reaction at a high temperature (e.g., 130-150 °C) in a non-polar solvent or even neat (solvent-free).[3][8]
Question: My reaction mixture turns dark brown or black, and the final yield is extremely low. What is causing this decomposition?
Answer: A dark, tarry reaction mixture indicates significant side reactions and product decomposition.
-
Excessively High Temperatures: While high temperatures favor the ortho product, temperatures above ~170 °C can lead to charring and decomposition, especially with long reaction times.[8]
-
Intermolecular Acylation: At high concentrations and temperatures, the acylium ion intermediate can acylate a different molecule rather than rearranging on the same one. This leads to the formation of polymeric byproducts.[9]
-
Ester Cleavage: A competing side reaction is the cleavage of the ester bond to produce 2-chlorophenol.[9] This phenol can then be acylated by the acylium ion, but this intermolecular process often leads to a mixture of products and lower yields of the desired rearranged ketone.
Mechanistic Insight: The Fries Rearrangement
Understanding the mechanism helps rationalize the troubleshooting steps. The process involves the formation of a key acylium ion intermediate which then performs an electrophilic aromatic substitution on the ring.
Sources
- 1. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. Fries Rearrangement [sigmaaldrich.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose. This guide provides an in-depth analysis and interpretation of the expected ¹H and ¹³C NMR spectra of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one , a substituted propiophenone with potential applications in organic synthesis and medicinal chemistry.
While a publicly available, fully characterized experimental spectrum for this specific molecule is not readily accessible, this guide leverages a comparative analysis of structurally analogous compounds to provide a robust and scientifically grounded interpretation. By understanding the incremental effects of substituents on a known scaffold, we can predict and interpret the NMR data for our target molecule with a high degree of confidence. This approach not only validates the expected structure but also serves as a practical tutorial on spectral interpretation for substituted aromatic ketones.
Predicted ¹H NMR Spectrum: A Positional Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate distinct signals for the aromatic protons, the propanoyl chain, and the phenolic hydroxyl group. The analysis is based on established substituent effects and comparison with a key reference compound, 2'-Hydroxypropiophenone[1].
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| -OH | ~12.0 | Singlet (broad) | - | The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, forming a stable six-membered ring. This is a characteristic feature of 2-hydroxyaryl ketones. Its chemical shift can be sensitive to solvent and concentration.[2][3] |
| H-6 | ~7.8 - 7.9 | Doublet of doublets (dd) | ~8.0, ~1.5 | This proton is ortho to the carbonyl group, which is strongly deshielding. It is coupled to H-5 (ortho, large J) and H-4 (meta, small J). |
| H-4 | ~7.5 - 7.6 | Doublet of doublets (dd) | ~8.0, ~1.5 | Positioned between the chloro and hydroxyl groups, this proton's chemical shift is influenced by both. It is coupled to H-5 (ortho, large J) and H-6 (meta, small J). |
| H-5 | ~6.9 - 7.0 | Triplet (t) | ~8.0 | This proton is ortho to the hydroxyl group (shielding) and meta to the carbonyl and chloro groups. It will appear as a triplet due to coupling with two adjacent protons (H-4 and H-6). |
| -CH₂- | ~3.0 - 3.2 | Quartet (q) | ~7.2 | The methylene protons of the propanoyl group are adjacent to a methyl group, resulting in a quartet. |
| -CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.2 | The terminal methyl protons are coupled to the adjacent methylene group, giving a triplet. |
Predicted ¹³C NMR and DEPT Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a count of non-equivalent carbons and information about the number of attached protons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale and Comparative Analysis |
| C=O | ~205 - 207 | No signal | The carbonyl carbon is highly deshielded and typically appears in this region. Quaternary carbons are absent in DEPT spectra. |
| C-2 (C-OH) | ~158 - 160 | No signal | The carbon bearing the hydroxyl group is significantly deshielded. Its chemical shift is influenced by the ortho carbonyl group. |
| C-6 | ~136 - 138 | Positive | Aromatic CH carbon. |
| C-4 | ~130 - 132 | Positive | Aromatic CH carbon. |
| C-1 (C-C=O) | ~120 - 122 | No signal | This quaternary carbon is where the propanoyl group attaches to the aromatic ring. |
| C-3 (C-Cl) | ~118 - 120 | No signal | The carbon attached to the chlorine atom. The chemical shift is influenced by the electronegativity of chlorine. |
| C-5 | ~118 - 120 | Positive | Aromatic CH carbon. |
| -CH₂- | ~35 - 37 | Negative | The methylene carbon of the propanoyl chain will show a negative phase in a DEPT-135 experiment. |
| -CH₃ | ~8 - 10 | Positive | The methyl carbon of the propanoyl group will appear as a positive signal. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR data for structural elucidation, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like hydroxyls, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe coupling to the -OH proton, as it slows down the exchange rate.[4][5]
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use the instrument's standard parameters for DEPT experiments.
Logic and Workflow Diagrams
The process of NMR data interpretation follows a logical sequence, from initial prediction to final structural confirmation.
Caption: A streamlined workflow for NMR-based structural elucidation.
The relationship between different NMR experiments provides a self-validating system for spectral assignment.
Caption: Synergy between 2D NMR experiments for unambiguous assignments.
Comparative Analysis with Structurally Related Compounds
The predicted NMR data for this compound is strongly supported by experimental data from closely related molecules.
Table 3: Comparison of ¹H NMR Data (Aromatic Region, ppm) with Analogous Compounds
| Compound | H-6 | H-4 | H-5 | Reference |
| 2'-Hydroxypropiophenone | 7.75 (dd) | 7.45 (ddd) | 6.90 (dd) & 7.00 (ddd) | [1] |
| 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one | 7.63 (d) | 7.42 (d) | 6.95 (t) | [6] |
| Predicted: this compound | ~7.8-7.9 (dd) | ~7.5-7.6 (dd) | ~6.9-7.0 (t) | - |
The data clearly shows that the introduction of a chloro group at the 3-position simplifies the splitting pattern of H-4 and H-6 and slightly shifts the resonance of the aromatic protons. The propanoyl group is expected to have a minimal effect on the aromatic proton chemical shifts compared to the ethanoyl group.
Conclusion
This guide presents a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By employing a comparative methodology grounded in the established principles of NMR spectroscopy and data from analogous compounds, we have constructed a reliable interpretive framework. This approach underscores the power of predictive analysis in modern structural elucidation and provides a valuable resource for researchers working with substituted aromatic ketones. The provided protocols and logical workflows further equip scientists with the tools necessary for rigorous and accurate spectral interpretation in their own research endeavors.
References
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.).
- Chemical shifts - UCL. (n.d.).
- Hydroxyl Groups in NMR : r/Chempros - Reddit. (2023).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016).
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. (2010).
- 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one | C9H8Cl2O2 - PubChem. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). (n.d.).
- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845) - NP-MRD. (n.d.).
- 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0219994) - NP-MRD. (n.d.).
- 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem. (n.d.).
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- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 3'-Chloropropiophenone(34841-35-5) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloropropiophenone(936-59-4) 1H NMR [m.chemicalbook.com]
- 6. 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one | C9H8Cl2O2 | CID 129960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: A Comparative Analysis
Introduction
1-(3-Chloro-2-hydroxyphenyl)propan-1-one is a substituted aromatic ketone with potential relevance in synthetic chemistry, and as a possible impurity or metabolite in the development of more complex pharmaceutical compounds. Accurate structural elucidation and sensitive quantification are paramount for researchers in these fields. Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), stands as a cornerstone analytical method for this purpose. Its ability to provide precise molecular weight information and structurally significant fragmentation data makes it an indispensable tool.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a chemical "fingerprint," enabling structural confirmation. For this compound (Molecular Formula: C₉H₉ClO₂, Molecular Weight: ~184.62 g/mol [2]), we can predict a series of logical fragmentation events based on the established behavior of aromatic ketones.[3][4]
The Molecular Ion (M⁺˙)
Upon ionization, the molecule will form a radical cation (M⁺˙). A key identifying feature will be the isotopic signature of the chlorine atom. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[5] Therefore, the molecular ion peak will appear as a pair of signals at m/z 184 (for the ³⁵Cl isotope) and m/z 186 (for the ³⁷Cl isotope), with the m/z 184 peak being roughly three times more intense than the m/z 186 peak. This isotopic pattern is a definitive indicator for the presence of a single chlorine atom in any observed fragment.
Primary Fragmentation Pathways
The most favorable fragmentation pathways are those that result in the formation of stable ions. For aromatic ketones, the dominant cleavage occurs at the bond alpha to the carbonyl group.[4]
-
Alpha-Cleavage (α-Cleavage): The most probable fragmentation event is the cleavage of the bond between the carbonyl carbon and the ethyl group. This results in the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a highly stable, resonance-stabilized 3-chloro-2-hydroxybenzoyl cation. This fragment is expected to be the base peak of the spectrum.
-
Ortho-Effect and Secondary Fragmentation: The presence of a hydroxyl group ortho to the carbonyl-containing side chain can induce specific secondary fragmentation. The initial benzoyl cation may lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for such ions.
The proposed fragmentation cascade is visualized below.
Summary of Predicted Key Ions
The table below summarizes the expected key ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Identity | Notes |
| 184 / 186 | [C₉H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) | Presence and 3:1 intensity ratio confirms molecular weight and presence of one chlorine atom. |
| 155 / 157 | [C₇H₄ClO₂]⁺ | 3-Chloro-2-hydroxybenzoyl cation | Predicted Base Peak. Formed by α-cleavage and loss of an ethyl radical (•C₂H₅). |
| 127 / 129 | [C₆H₄ClO]⁺ | Chlorohydroxyphenyl cation | Formed by the subsequent loss of carbon monoxide (CO) from the m/z 155/157 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation | A common, though likely minor, fragment in the spectra of aromatic compounds. |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Acylium or Alkyl Cation | Potentially from fragmentation of the propanone side chain, expected to be of low abundance. |
Recommended Experimental Protocol: GC-MS Analysis
To experimentally verify the predicted fragmentation and develop a robust analytical method, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique. This approach provides excellent separation for volatile and semi-volatile compounds like the target analyte and allows for the acquisition of high-quality EI mass spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve the standard in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Causality: Ethyl acetate is a good solvent choice as it is volatile and compatible with common GC columns, ensuring efficient sample transfer without interfering with the analysis.
-
-
Instrumentation:
-
A standard GC system equipped with a split/splitless injector and coupled to a single quadrupole or ion trap mass spectrometer is suitable.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent) is recommended.
-
Causality: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of aromatic compounds.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume) for high sensitivity analysis of low-concentration samples.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: This temperature program allows for good separation from potential solvent peaks and impurities while ensuring the analyte elutes as a sharp, symmetrical peak in a reasonable timeframe.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Causality: 70 eV is the standard energy for EI-MS. It provides sufficient energy for reproducible fragmentation and allows for the comparison of the acquired spectrum with standard mass spectral libraries (e.g., NIST, Wiley).
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Scan Range: m/z 40-450.
-
Causality: This range is wide enough to capture the molecular ion and all significant fragments while excluding low-mass interferences from the carrier gas and solvent background.
-
-
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization. Other techniques offer complementary information.
| Technique | Strengths for this Analyte | Weaknesses for this Analyte |
| GC-MS (Electron Ionization) | High Sensitivity & Selectivity: Excellent for trace-level detection.Structural Information: Provides a unique fragmentation "fingerprint."Library Matching: Acquired spectra can be compared against extensive databases.[1] | Destructive Technique: The sample is consumed.Requires Volatility: Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV/DAD | Versatility: Suitable for a wider range of compounds, including less volatile ones.Non-destructive: Sample can be recovered.Quantitative Accuracy: Well-established for precise quantification. | Limited Structural Information: A UV spectrum is much less specific than a mass spectrum.Lower Specificity: Co-eluting impurities with similar UV spectra can interfere. |
| Nuclear Magnetic Resonance (NMR) | Definitive Structure Elucidation: Provides unambiguous information on the carbon-hydrogen framework and atom connectivity.Non-destructive. | Low Sensitivity: Requires significantly more sample (mg quantities) compared to MS (pg-ng quantities).Complex Mixtures: Difficult to analyze without prior separation. |
| Infrared (IR) Spectroscopy | Functional Group Identification: Quickly confirms the presence of key functional groups like the carbonyl (C=O) and hydroxyl (O-H) groups.[3][6] | No Molecular Weight Information: Cannot determine the mass of the molecule.Limited Specificity: Many compounds share similar functional groups. |
In practice, these techniques are used synergistically. NMR and IR spectroscopy are ideal for the initial characterization of a bulk, synthesized standard. HPLC-UV is often the workhorse for routine purity checks and quantification in quality control settings. GC-MS provides the ultimate confirmation of identity, especially at low levels, and is the gold standard for identifying unknown impurities or metabolites.
Conclusion
The mass spectrometric analysis of this compound under electron ionization is predicted to yield a rich and informative spectrum. The key diagnostic features will be the chlorine isotopic pattern at m/z 184/186 for the molecular ion and the formation of a stable 3-chloro-2-hydroxybenzoyl cation at m/z 155/157 as the base peak. This guide provides a robust, scientifically-grounded framework for researchers to develop and execute a GC-MS method for the analysis of this compound. By understanding the predicted fragmentation and comparing the strengths of MS with alternative techniques, scientists can confidently select and apply the most appropriate analytical tools for their specific research and development needs, ensuring data of the highest quality and integrity.
References
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A Comparative Guide to the Characterization of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive analytical characterization of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted ortho-hydroxyarylketone. These ketones are pivotal intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate structural elucidation and purity assessment are critical for ensuring downstream success in research and development. This document details the requisite spectroscopic and physical characterization, comparing the target compound to structurally similar analogues to highlight the distinguishing features imparted by its specific substitution pattern. We present validated, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by comparative data tables and workflow diagrams to ensure methodological clarity and data integrity.
Introduction and Synthetic Context
Ortho-hydroxyarylketones are a cornerstone of organic synthesis, frequently prepared via the Fries rearrangement of phenolic esters.[1][2] This reaction, catalyzed by a Lewis acid, involves the intramolecular migration of an acyl group to the ortho and para positions of the aromatic ring.[3] The synthesis of this compound typically follows this pathway, starting from 2-chlorophenyl propionate.
The precise arrangement of the hydroxyl, chloro, and propanoyl groups on the phenyl ring dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous characterization is not merely a quality control step but a fundamental necessity for its application in further synthetic endeavors. This guide will systematically dissect the analytical data of the title compound and draw direct comparisons with its parent compound, 1-(2-hydroxyphenyl)propan-1-one, and an important positional isomer, 1-(5-Chloro-2-hydroxyphenyl)ethanone, to provide a clear framework for its identification.
Synthesis and Physicochemical Properties
The Fries rearrangement of a phenolic ester is a robust method for producing hydroxyaryl ketones.[1][4] The reaction temperature is a critical parameter, with higher temperatures generally favoring the formation of the ortho-substituted product, which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[2]
A comparison of key physical properties demonstrates the influence of the chloro-substituent on the molecule's physical nature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₉ClO₂ | 184.62 | Not available | Not available |
| 1-(2-Hydroxyphenyl)ethanone (Analogue 1) | C₈H₈O₂ | 136.15 | 4-6 | Colorless liquid |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone (Analogue 2) | C₈H₇ClO₂ | 170.59 | 54-56[5] | Solid |
Spectroscopic Characterization: A Comparative Analysis
Spectroscopy is the definitive tool for structural elucidation in organic chemistry. By comparing the spectra of this compound with its analogues, we can assign specific signals and understand the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6][7] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[6]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
Standard: Use TMS as an internal standard (δ 0.00 ppm).
-
Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate ¹H NMR signals and identify multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J, in Hz). Assign all peaks to their corresponding nuclei.[9]
Comparative NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one (Closely related structure) | 12.1 (s, 1H, OH), 7.6-6.8 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)[10] | Data not available |
| 1-(2-Hydroxyphenyl)ethanone (Analogue 1) | 12.25 (s, 1H, OH), 7.7-6.8 (m, 4H, Ar-H), 2.61 (s, 3H, CH₃)[11] | 204.6 (C=O), 162.4 (C-OH), 136.4, 130.8, 119.7, 118.9, 118.3 (Ar-C), 26.5 (CH₃)[11] |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone (Analogue 2) | 12.0 (s, 1H, OH), 7.6-6.9 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) | Data not available |
Causality and Interpretation:
-
The phenolic proton (-OH) in all compounds appears as a sharp singlet at a very downfield position (>12 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
-
The aromatic protons (Ar-H) for the title compound are expected between 6.8-7.8 ppm. The presence of the electron-withdrawing chloro group and carbonyl group will influence their precise shifts and splitting patterns compared to the unsubstituted analogue. The 3-chloro substitution will result in a distinct multiplet pattern for the three aromatic protons.
-
The propanoyl group protons should show a characteristic ethyl pattern: a quartet for the -CH₂- group (~3.0 ppm) coupled to a triplet for the -CH₃ group (~1.2 ppm). This distinguishes it from the acetophenone analogues which show a singlet for the acetyl methyl group.[12]
-
In the ¹³C NMR spectrum , the carbonyl carbon (C=O) is the most downfield signal, typically >200 ppm. The chloro-substitution is expected to shift the signal of the carbon it is attached to (C-Cl) downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15]
Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric H₂O and CO₂ signals.[13][16]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the built-in clamp to ensure good contact.[14]
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups.
Comparative IR Data
| Wavenumber (cm⁻¹) | Vibration Type | This compound (Expected) | 1-(2-Hydroxyphenyl)ethanone (Analogue 1) |
| 3400-3100 (broad) | O-H stretch (H-bonded) | Present | Present |
| ~1650 | C=O stretch (conjugated, H-bonded) | Present | ~1645 cm⁻¹ |
| ~1600-1450 | C=C stretch (aromatic) | Present | Present |
| ~1250 | C-O stretch (phenol) | Present | Present |
| ~800-700 | C-Cl stretch | Present | Absent |
Causality and Interpretation:
-
The most prominent features are the broad O-H stretch and the significantly shifted C=O stretch . The carbonyl absorption is found at a lower frequency than a typical ketone (~1715 cm⁻¹) due to two electronic effects: conjugation with the aromatic ring and strong intramolecular hydrogen bonding, both of which weaken the C=O double bond.[17]
-
The presence of a C-Cl stretch in the fingerprint region (below 1000 cm⁻¹) is a key diagnostic feature for the title compound and its chlorinated analogue, which would be absent in 1-(2-hydroxyphenyl)ethanone.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For a volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing both separation and identification.[18]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[19][20]
-
GC Conditions: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure elution.[19]
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the structure. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1).
Comparative MS Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 184/186 (3:1 ratio) | 155/157 ([M-C₂H₅]⁺), 127/129, 111 |
| 1-(2-Hydroxyphenyl)ethanone (Analogue 1) | 136 | 121 ([M-CH₃]⁺), 93, 65[11] |
| 1-(5-Chloro-2-hydroxyphenyl)ethanone (Analogue 2) | 170/172 (3:1 ratio) | 155/157 ([M-CH₃]⁺), 127/129 |
Causality and Interpretation:
-
The molecular ion peak is the most critical piece of information. For the title compound, the presence of one chlorine atom will result in two peaks, M⁺ and M+2, at m/z 184 and 186, with a relative intensity ratio of approximately 3:1, which is the natural abundance ratio of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a definitive confirmation of a monochlorinated compound.
-
A major fragmentation pathway for acyl phenols is the alpha-cleavage of the acyl group. For the title compound, loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 155/157. This is a key differentiator from the acetophenone analogues, which would lose a methyl radical (•CH₃) to give a fragment at m/z 155/157 for the chloro-analogue and m/z 121 for the non-chlorinated analogue.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Each analytical method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework and the specific connectivity of the propanoyl group. FTIR spectroscopy confirms the presence of key functional groups and the intramolecular hydrogen bonding that is characteristic of this class of compounds. Finally, mass spectrometry provides the definitive molecular weight and, crucially, confirms the presence and number of chlorine atoms through its distinct isotopic pattern.
By comparing this data to that of closely related analogues, such as 1-(2-hydroxyphenyl)ethanone and 1-(5-chloro-2-hydroxyphenyl)ethanone, researchers can confidently distinguish the target compound and verify its purity. The protocols and comparative data presented in this guide serve as a validated framework for the analysis of substituted hydroxyaryl ketones, ensuring data integrity and reliability in drug discovery and chemical development workflows.
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A Comparative Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one and its Structural Isomers for Applications in Synthetic Chemistry
This guide provides an in-depth comparison of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one with its key structural isomers and parent compound. We will explore their synthesis, physicochemical properties, and reactivity profiles, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted hydroxyaryl ketones as key intermediates in synthetic programs.
Introduction: The Significance of Substituted Hydroxyaryl Ketones
Hydroxyaryl ketones are a cornerstone class of intermediates in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries.[1][2] Their dual functionality—a reactive carbonyl group and a modifiable aromatic ring bearing a hydroxyl group—makes them exceptionally versatile synthons.[3] The specific compound of interest, This compound , features a propiophenone core with an ortho-hydroxyl group and a meta-chloro substituent relative to the acyl chain. This precise substitution pattern imparts unique electronic and steric properties that influence its reactivity, acidity, and potential for intramolecular interactions, making it a valuable building block for complex molecular architectures and bioactive molecules.[4][5]
To fully appreciate the distinct characteristics of this compound, a direct comparison with closely related analogues is essential. This guide will focus on the following compounds:
-
1-(2-Hydroxyphenyl)propan-1-one (2'-Hydroxypropiophenone): The parent compound, serving as a baseline to evaluate the electronic effects of the chlorine substituent.
-
1-(5-Chloro-2-hydroxyphenyl)propan-1-one: A positional isomer where the chlorine is para to the hydroxyl group, altering the interplay of inductive and resonance effects.
-
1-(4-Chloro-2-hydroxyphenyl)propan-1-one: A positional isomer with chlorine meta to the hydroxyl group, providing another point of comparison for electronic influence.
Synthetic Strategies: The Fries Rearrangement
The most common and atom-economical method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[1][2][6] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid.[2][6][7]
The choice of reaction conditions is critical as it dictates the regioselectivity of the acylation. Generally, lower temperatures and polar solvents favor the formation of the para-isomer (thermodynamic control), while higher temperatures and non-polar solvents tend to yield the ortho-isomer (kinetic control), which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[2]
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
For the synthesis of this compound, the starting material would be 2-chlorophenyl propanoate. The reaction conditions must be carefully optimized to favor migration to the carbon ortho to the hydroxyl group, overcoming the potential for rearrangement to the para position.
Comparative Physicochemical Properties
The substitution pattern on the phenyl ring profoundly impacts the molecule's physical and chemical properties. These differences are critical for predicting solubility, lipophilicity, and reactivity in subsequent synthetic steps.
| Property | This compound | 1-(2-Hydroxyphenyl)propan-1-one | 1-(5-Chloro-2-hydroxyphenyl)propan-1-one | 1-(4-Chloro-2-hydroxyphenyl)propan-1-one |
| CAS Number | 938-67-0[8] | 610-99-1[3] | 14509-35-6 | 52135-23-4 |
| Molecular Formula | C₉H₉ClO₂[9] | C₉H₁₀O₂[10] | C₉H₉ClO₂ | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [9] | 150.17 g/mol [10] | 184.62 g/mol | 184.62 g/mol |
| TPSA (Ų) | 37.3[11] | 37.3 | 37.3 | 37.3 |
| H-Bond Donors | 1[11] | 1 | 1 | 1 |
| H-Bond Acceptors | 2[11] | 2 | 2 | 2 |
| Predicted XLogP3 | ~2.4[11] | ~1.8 | ~2.4 | ~2.4 |
Analysis of Properties:
-
Lipophilicity (XLogP3): The addition of a chlorine atom significantly increases the predicted lipophilicity (logP) compared to the parent compound, 2'-hydroxypropiophenone. This is an important consideration in drug design, affecting membrane permeability and solubility in organic solvents.
-
Acidity of the Phenolic Proton: The acidity of the hydroxyl group is a key differentiator. The electron-withdrawing nature of the chlorine atom stabilizes the resulting phenoxide conjugate base, thereby increasing the acidity of the phenol compared to the unsubstituted 2'-hydroxypropiophenone.[12][13]
-
This compound & 1-(5-Chloro-2-hydroxyphenyl)propan-1-one: In these isomers, the chlorine atom exerts a strong electron-withdrawing inductive effect. When positioned ortho or para to the hydroxyl group (as in the 5-chloro isomer), it can also participate in resonance stabilization of the phenoxide.[12] Generally, electron-withdrawing groups increase acidity, with the effect being most pronounced at the ortho and para positions.[14]
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group in all the compared compounds can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can slightly decrease the acidity of the phenolic proton compared to an isomer where such bonding is not possible (e.g., a 4-hydroxy isomer), as energy is required to break this bond upon deprotonation. However, the powerful electronic effect of the chlorine substituent is the dominant factor.
-
Reactivity and Synthetic Utility
The unique arrangement of functional groups in these ketones dictates their reactivity and utility as synthetic intermediates.
-
Carbonyl Group Reactivity: The ketone moiety is a versatile handle for C-C bond formation. It can undergo reactions such as aldol condensations, Mannich reactions[15], and reductions to form chiral alcohols, which are valuable precursors for many active pharmaceutical ingredients (APIs).[3]
-
Phenolic Group Reactivity: The hydroxyl group can be alkylated or acylated to introduce further diversity. Its acidity allows for facile deprotonation to form a phenoxide, which can act as a nucleophile in Williamson ether syntheses or other displacement reactions.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. This reactivity must be managed, often through the use of protecting groups, if modification of the acyl chain is desired without affecting the aromatic ring.
-
Formation of Heterocycles: Hydroxyaryl ketones are classic precursors for the synthesis of various heterocycles like flavones and chalcones, many of which exhibit significant biological activity.[16][17][18] The reaction of a 2'-hydroxy-substituted ketone with an aldehyde under basic conditions is a primary route to chalcones, which can then be cyclized.
Detailed Experimental Protocol: Synthesis via Fries Rearrangement
This protocol provides a representative method for the synthesis of a hydroxypropiophenone, which can be adapted for the specific target isomers by selecting the appropriate starting ester.
Objective: To synthesize 1-(2-hydroxyphenyl)propan-1-one from phenyl propanoate.
Materials:
-
Phenyl propanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 5 M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Caption: Experimental workflow for the synthesis of hydroxypropiophenones.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve phenyl propanoate (1 equivalent) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the internal temperature does not exceed 5°C. Causality: Portion-wise addition at low temperature controls the initial exothermic reaction between the ester and the Lewis acid.
-
Rearrangement: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and heat the reaction mixture to reflux (~40°C). Causality: Heating favors the formation of the kinetically preferred ortho-isomer. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate beaker, prepare a mixture of crushed ice and 5 M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the phenoxide to yield the final product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(2-hydroxyphenyl)propan-1-one.[19]
Conclusion
This compound is a highly functionalized intermediate whose properties are defined by the specific placement of its chloro and hydroxyl substituents. Compared to its parent compound, the chlorine atom enhances its lipophilicity and the acidity of the phenolic proton. In comparison to its positional isomers, the ortho-hydroxyl group allows for intramolecular hydrogen bonding, which influences its physical properties and reactivity. A thorough understanding of these comparative aspects, particularly in the context of its synthesis via the regioselective Fries rearrangement, allows chemists to make informed decisions when incorporating this and related scaffolds into complex synthetic routes for drug discovery and materials science.
References
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- Preparation of hydroxyacetophenones via the Fries rearrangement. A:...
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A Comparative Guide to the Structural Elucidation of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. In this guide, we delve into the structural elucidation of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted propiophenone with potential applications in organic synthesis and medicinal chemistry. This document provides a comparative analysis of various analytical techniques, supported by hypothetical experimental data, to offer a comprehensive framework for its structural verification.
Introduction
This compound possesses a unique substitution pattern on the phenyl ring, which influences its chemical properties and biological activity. Accurate structural confirmation is paramount to understanding its reactivity, predicting its metabolic fate, and ensuring its suitability for further applications. This guide will explore a multi-technique approach, emphasizing the synergy between spectroscopic methods to build a cohesive and definitive structural assignment.
Core Spectroscopic Analysis: A Multi-faceted Approach
The primary tools for elucidating the structure of an organic molecule of this nature are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm).
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5 | Singlet | 1H | Ar-OH |
| 7.80 | Doublet of doublets | 1H | Ar-H |
| 7.45 | Doublet of doublets | 1H | Ar-H |
| 6.95 | Triplet | 1H | Ar-H |
| 3.05 | Quartet | 2H | -CH₂- |
| 1.20 | Triplet | 3H | -CH₃ |
Causality Behind Assignments:
-
The downfield singlet at 11.5 ppm is characteristic of a phenolic hydroxyl group that is intramolecularly hydrogen-bonded to the adjacent carbonyl group, a common feature in 2'-hydroxyacetophenones and related compounds.
-
The aromatic region (6.95-7.80 ppm) displays a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. The coupling constants would be crucial for definitive assignment of the proton positions.
-
The quartet at 3.05 ppm and the triplet at 1.20 ppm are indicative of an ethyl group (-CH₂CH₃) where the methylene protons are adjacent to the carbonyl group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 204.0 | C=O |
| 158.0 | C-OH |
| 135.0 | Ar-C |
| 130.0 | Ar-CH |
| 125.0 | C-Cl |
| 120.0 | Ar-CH |
| 118.0 | Ar-CH |
| 35.0 | -CH₂- |
| 8.5 | -CH₃ |
Causality Behind Assignments:
-
The signal at 204.0 ppm is characteristic of a ketone carbonyl carbon.
-
The peak at 158.0 ppm is typical for an aromatic carbon attached to a hydroxyl group.
-
The signals in the 118.0-135.0 ppm range correspond to the aromatic carbons, with the carbon attached to the chlorine atom expected to be in this region.
-
The aliphatic carbons of the propyl chain appear upfield at 35.0 ppm and 8.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the resulting transmittance or absorbance spectrum.
Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 (broad) | Medium | O-H stretch (phenolic) |
| 3080 | Weak | C-H stretch (aromatic) |
| 2980, 2940 | Weak | C-H stretch (aliphatic) |
| 1645 | Strong | C=O stretch (ketone, H-bonded) |
| 1600, 1580, 1470 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (phenol) |
| 750 | Strong | C-Cl stretch |
Causality Behind Assignments:
-
The broad O-H stretch indicates the presence of a hydroxyl group.
-
The strong absorption at 1645 cm⁻¹ is a key indicator of a carbonyl group. Its lower frequency compared to a typical ketone (around 1715 cm⁻¹) suggests conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
-
The peaks in the 1600-1470 cm⁻¹ region are characteristic of the aromatic ring.
-
The C-Cl stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can offer valuable structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Hypothetical Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 184 and 186 (in an approximate 3:1 ratio), corresponding to the molecular formula C₉H₉³⁵ClO₂ and C₉H₉³⁷ClO₂. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Major Fragments:
-
m/z = 155/157: Loss of the ethyl group (-CH₂CH₃).
-
m/z = 127/129: Subsequent loss of carbon monoxide (-CO) from the 155/157 fragment.
-
m/z = 99: A fragment corresponding to the chlorohydroxyphenyl moiety.
-
Causality Behind Fragmentation:
-
The molecular ion peak confirms the molecular weight.
-
The characteristic M⁺ and M+2 peaks in a 3:1 ratio are a hallmark of a monochlorinated compound.
-
The loss of the ethyl group is a common alpha-cleavage for ketones.
-
The subsequent loss of CO is a typical fragmentation pathway for aromatic ketones.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of this compound, integrating the primary spectroscopic techniques.
Caption: Integrated workflow for structural elucidation.
Comparison with Alternative and Confirmatory Techniques
While the combination of NMR, IR, and MS provides a robust structural hypothesis, other techniques can offer confirmatory data or be employed when spectroscopic data is ambiguous.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Advantages:
-
Purity Assessment: GC can determine the purity of the sample before MS analysis.
-
Isomer Separation: In some cases, GC can separate closely related isomers that may be difficult to distinguish by other methods.
-
Library Matching: The obtained mass spectrum can be compared against commercial libraries for a tentative identification.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-17) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions: Acquire mass spectra in the range of m/z 40-400 in EI mode.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for purity determination and for the separation of non-volatile or thermally labile compounds. It is particularly useful for separating positional isomers.[1]
Advantages:
-
Purity Determination: Provides high-resolution separation for accurate purity assessment.
-
Preparative Capabilities: Can be used to isolate the pure compound from a mixture.
-
Isomer Separation: With the appropriate column and mobile phase, HPLC can effectively separate isomers of this compound from other potential isomers (e.g., 1-(4-chloro-2-hydroxyphenyl)propan-1-one).
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural elucidation, providing an unambiguous 3D model of the molecule.[2]
Advantages:
-
Definitive Structure: Provides the absolute and relative stereochemistry, bond lengths, and bond angles.
-
Conformational Analysis: Reveals the solid-state conformation of the molecule.
Limitations:
-
Requires a suitable single crystal: Growing high-quality crystals can be a significant challenge.
Logical Relationship of Analytical Techniques
The relationship between these techniques is not one of redundancy, but of synergy. Each method validates and complements the others, building a stronger case for the final structure.
Caption: Synergy between analytical techniques.
Conclusion
The structural elucidation of this compound is best achieved through a concerted application of modern spectroscopic techniques. While ¹H and ¹³C NMR, IR, and MS form the core of the analytical strategy, providing a detailed and consistent structural picture, techniques such as HPLC, GC-MS, and X-ray crystallography offer valuable confirmatory data and are essential for assessing purity and, in the case of X-ray crystallography, providing unequivocal structural proof. This guide has outlined a robust, multi-technique approach that ensures a high degree of confidence in the final structural assignment, a critical requirement in all areas of chemical research and drug development.
References
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- MicroSolv Technology Corporation.
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A Comparative Guide to the Synthesis and Validation of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
This guide provides an in-depth comparison of viable synthetic routes for 1-(3-chloro-2-hydroxyphenyl)propan-1-one, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and other complex organic molecules. We will delve into the mechanistic underpinnings of two primary synthetic strategies—the Friedel-Crafts acylation and the Fries rearrangement—offering a critical evaluation of their respective advantages and limitations. Furthermore, this document outlines a comprehensive, self-validating protocol for the preferred synthetic pathway, complete with detailed experimental procedures and robust analytical characterization methods.
Introduction: The Significance of Hydroxyaryl Ketones
Hydroxyaryl ketones are a pivotal class of compounds in organic synthesis, serving as precursors to a wide array of biologically active molecules, including flavonoids, chalcones, and various pharmaceutical agents.[1][2] The specific substitution pattern of this compound, featuring a chlorine atom and a hydroxyl group ortho to the propanoyl moiety, presents a unique synthetic challenge. The proximity of these functional groups can influence the electronic and steric environment of the aromatic ring, thereby dictating the feasibility and outcome of different synthetic approaches. This guide aims to equip researchers with the necessary knowledge to select and execute the most efficient and reliable synthesis for this target molecule.
Comparative Analysis of Synthetic Routes
Two principal and historically significant reactions for the synthesis of hydroxyaryl ketones are the direct Friedel-Crafts acylation of a phenol and the Fries rearrangement of a phenolic ester.[3][4] The choice between these routes is often determined by the desired regioselectivity and the nature of the substituents on the aromatic ring.
Route A: Friedel-Crafts Acylation of 2-Chlorophenol
The Friedel-Crafts acylation involves the direct electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[5] In the context of synthesizing this compound, this would involve the reaction of 2-chlorophenol with propanoyl chloride or propanoic anhydride.
Mechanism and Inherent Challenges
The reaction is initiated by the formation of a highly electrophilic acylium ion through the interaction of the acylating agent with a Lewis acid, such as aluminum chloride (AlCl₃).[6] This acylium ion then attacks the electron-rich aromatic ring of 2-chlorophenol.
However, the Friedel-Crafts acylation of phenols is often problematic. The hydroxyl group can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack. Moreover, phenols can react with acyl halides to form phenolic esters, which may then undergo a Fries rearrangement under the reaction conditions, leading to a mixture of products.[3] A significant challenge with this route is controlling the regioselectivity. The hydroxyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. This can lead to a mixture of isomers, including the desired ortho-acylated product and the para-acylated product, 1-(5-chloro-2-hydroxyphenyl)propan-1-one, complicating purification and reducing the overall yield of the target compound.
Route B: The Fries Rearrangement of 2-Chlorophenyl Propionate
The Fries rearrangement is a more controlled, two-step approach for the synthesis of hydroxyaryl ketones.[7][8] It involves the initial formation of a phenolic ester, in this case, 2-chlorophenyl propionate, followed by a Lewis acid-catalyzed intramolecular rearrangement to yield the target ortho- and para-hydroxyaryl ketones.[9]
Mechanism and Regiocontrol
The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the formation of an acylium ion.[9][10] This acylium ion then re-attacks the aromatic ring in an intramolecular or intermolecular fashion.
A key advantage of the Fries rearrangement is the ability to influence the regioselectivity through the choice of reaction conditions.[7] Generally, lower reaction temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst.[7] The use of non-polar solvents also tends to favor the ortho-product.[9] This level of control makes the Fries rearrangement a more strategic choice for the synthesis of the sterically hindered this compound.
Performance Comparison: Friedel-Crafts Acylation vs. Fries Rearrangement
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Materials | 2-Chlorophenol, Propanoyl Chloride/Anhydride | 2-Chlorophenyl Propionate (synthesized from 2-chlorophenol) |
| Catalyst | Stoichiometric amounts of Lewis acid (e.g., AlCl₃) | Stoichiometric amounts of Lewis acid (e.g., AlCl₃, TiCl₄) |
| Regioselectivity | Poor; often yields a mixture of ortho and para isomers. | Good to excellent; can be tuned by temperature and solvent.[7][9] |
| Yield | Generally lower for the desired ortho-isomer due to side reactions and isomer formation. | Potentially higher yields of the desired ortho-isomer with optimization. |
| Reaction Conditions | Can be harsh, with potential for side reactions. | Conditions can be controlled to favor the desired product.[7] |
| Purification | Challenging due to the need to separate constitutional isomers. | Simpler if high regioselectivity is achieved. |
| Overall Assessment | Less suitable for the specific synthesis of this compound due to poor regiocontrol. | The preferred method due to its superior control over regioselectivity. |
Recommended Synthetic Workflow and Validation
Based on the comparative analysis, the Fries rearrangement is the recommended route for the synthesis of this compound. The following workflow outlines the synthesis of the precursor, 2-chlorophenyl propionate, its subsequent rearrangement, and the rigorous validation of the final product.
Experimental Protocol: Fries Rearrangement
Part 1: Synthesis of 2-Chlorophenyl Propionate
-
Materials: 2-chlorophenol, propanoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure: a. To a solution of 2-chlorophenol (1.0 eq) in dry DCM, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere. b. Slowly add propanoyl chloride (1.1 eq) to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with 1M HCl and extract the product with DCM. f. Wash the organic layer with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl propionate. h. Purify the crude product by vacuum distillation or column chromatography if necessary.
Part 2: Fries Rearrangement to this compound
-
Materials: 2-chlorophenyl propionate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid.
-
Procedure: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous AlCl₃ (1.5 eq) to nitrobenzene at room temperature. b. Slowly add 2-chlorophenyl propionate (1.0 eq) to the suspension. c. Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours to favor the ortho-product. d. Monitor the reaction by TLC. e. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. f. Steam distill the mixture to remove the nitrobenzene solvent. g. Extract the aqueous residue with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. j. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Validation and Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.[11][12]
Expected Analytical Data
The following table summarizes the expected data from the spectroscopic and chromatographic analysis of this compound.[13][14][15][16]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~12.0 (s, 1H, -OH, hydrogen-bonded), δ 7.5-7.0 (m, 3H, Ar-H), δ 3.0 (q, 2H, -CH₂-), δ 1.2 (t, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~204 (C=O), δ ~160 (C-OH), δ ~135-120 (Ar-C), δ ~35 (-CH₂-), δ ~8 (-CH₃). |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~1640 (s, C=O stretch, hydrogen-bonded), ~1600, 1480 (C=C aromatic stretch), ~800-750 (C-Cl stretch). |
| Mass Spectrometry (EI) | M⁺ at m/z 184/186 (corresponding to ³⁵Cl/³⁷Cl isotopes). |
| HPLC | A single major peak with >95% purity. |
Conclusion
For the synthesis of this compound, the Fries rearrangement offers a distinct advantage over the direct Friedel-Crafts acylation due to its superior regiocontrol. By carefully selecting the reaction temperature and solvent, the synthesis can be directed to preferentially yield the desired ortho-acylated product. The provided experimental protocol, coupled with a robust analytical validation workflow, establishes a reliable and reproducible method for obtaining this valuable synthetic intermediate. This guide underscores the importance of understanding reaction mechanisms to make informed decisions in synthetic strategy, a cornerstone of efficient and successful chemical research.
References
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- National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
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- ScienceMadness. (2007). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone".
- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
- Google Patents. (2014). Method for synthesizing acetophenone.
- ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Kapnayan.com. (n.d.). 21.3 Spectroscopic Analysis of Organic Compounds (AHL).
- MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity.
- ScienceDirect. (2019). The employment of spectroscopic techniques coupled with chemometrics for authentication analysis of halal pharmaceuticals.
- ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....
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A Comparative Spectroscopic Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
This guide provides an in-depth spectroscopic analysis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug development. In research, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, offering a comparative analysis with structurally similar compounds to highlight the influence of specific functional groups on spectral outcomes. We will dissect the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, grounding our interpretations in fundamental principles and supporting data from key analogues.
The two compounds selected for comparison are:
-
1-(2-hydroxyphenyl)propan-1-one: This analogue lacks the chloro-substituent, allowing for a direct assessment of the halogen's electronic and steric effects.
-
1-(3-chlorophenyl)propan-1-one: This analogue removes the ortho-hydroxyl group, isolating the impact of intramolecular hydrogen bonding and the hydroxyl's electronic contribution.
Below is a structural overview of the compounds under investigation.
Caption: Molecular structures of the target compound and its analogues.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful first-pass technique for identifying key functional groups. The primary areas of interest in our target molecule are the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) vibrations. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a critical structural feature that significantly influences the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Data Comparison and Interpretation
The most telling difference arises from the O-H and C=O stretching frequencies. In this compound and its non-chlorinated analogue, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction weakens both bonds, causing their vibrational frequencies to decrease (redshift) compared to their non-hydrogen-bonded counterparts.
| Functional Group | This compound (Predicted) | 1-(2-hydroxyphenyl)propan-1-one | 1-(3-chlorophenyl)propan-1-one | Causality and Rationale |
| O-H Stretch (phenolic) | ~3200-3400 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (broad) | N/A | The broadness and low frequency are characteristic of a hydrogen-bonded hydroxyl group. The precise frequency is solvent and concentration-dependent in the absence of intramolecular H-bonding. |
| C-H Stretch (aromatic) | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | Typical for sp² C-H bonds in a benzene ring. |
| C-H Stretch (aliphatic) | ~2930-2980 cm⁻¹ | ~2930-2980 cm⁻¹ | ~2930-2980 cm⁻¹ | Corresponds to the ethyl group's sp³ C-H bonds. |
| C=O Stretch (ketone) | ~1640-1655 cm⁻¹ | ~1645-1660 cm⁻¹ | ~1680-1695 cm⁻¹ | The significant redshift in the hydroxylated compounds is direct evidence of intramolecular H-bonding, which weakens the C=O double bond. The electron-withdrawing Cl in the target compound may slightly lower the frequency compared to Alternative 1. Alternative 2 shows a typical aromatic ketone frequency. |
| C=C Stretch (aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | A series of sharp peaks characteristic of the benzene ring skeleton. |
| C-Cl Stretch | ~700-800 cm⁻¹ | N/A | ~700-800 cm⁻¹ | The presence of a peak in this region is indicative of the C-Cl bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it preserves the O-H signal.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Place the tube in the NMR spectrometer and allow it to equilibrate to the magnet's temperature.
-
Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy
The proton NMR spectrum is defined by chemical shift (δ), integration (signal area), and multiplicity (splitting pattern). The ortho-hydroxyl group creates a deshielded environment for the phenolic proton, while the electron-withdrawing nature of both the carbonyl and chlorine atoms influences the aromatic protons.
| Proton Environment | This compound (Predicted) | 1-(2-hydroxyphenyl)propan-1-one | 1-(3-chlorophenyl)propan-1-one | Causality and Rationale |
| Phenolic OH | ~12.0-12.5 ppm (s, 1H) | ~12.0-12.5 ppm (s, 1H) | N/A | The extreme downfield shift and sharp singlet nature are hallmarks of a strongly deshielded proton involved in an intramolecular H-bond. It does not readily exchange, making it sharp. |
| Aromatic H (ortho to C=O) | ~7.6-7.8 ppm (dd, 1H) | ~7.7-7.9 ppm (dd, 1H) | N/A | This proton is deshielded by the anisotropic effect of the carbonyl group. |
| Aromatic H (para to C=O) | ~7.4-7.6 ppm (t, 1H) | ~7.4-7.6 ppm (t, 1H) | ~7.8-8.0 ppm (m, 2H) | In the hydroxylated compounds, this proton is part of a complex splitting pattern. In Alternative 2, the aromatic region is simplified due to higher symmetry. |
| Aromatic H (meta to C=O) | ~6.9-7.1 ppm (dd, 1H) | ~6.9-7.1 ppm (m, 2H) | ~7.4-7.6 ppm (m, 2H) | The ortho-hydroxyl group is electron-donating, shielding the protons ortho and para to it, causing an upfield shift compared to Alternative 2. |
| Methylene (-CH₂-) | ~3.0-3.2 ppm (q, 2H) | ~3.0-3.2 ppm (q, 2H) | ~3.0-3.2 ppm (q, 2H) | Quartet splitting is due to coupling with the adjacent methyl group (n+1 rule). The chemical shift is typical for a methylene group adjacent to a carbonyl. |
| Methyl (-CH₃) | ~1.1-1.3 ppm (t, 3H) | ~1.1-1.3 ppm (t, 3H) | ~1.1-1.3 ppm (t, 3H) | Triplet splitting is due to coupling with the adjacent methylene group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments and their electronic nature. Electron-withdrawing groups (like C=O and Cl) deshield adjacent carbons, shifting their signals downfield.
| Carbon Environment | This compound (Predicted) | 1-(2-hydroxyphenyl)propan-1-one | 1-(3-chlorophenyl)propan-1-one | Causality and Rationale |
| Carbonyl (C=O) | ~204-208 ppm | ~204-208 ppm | ~198-202 ppm | Aromatic ketones typically appear >200 ppm. The hydroxylated compounds may be slightly further downfield. |
| Aromatic C-OH | ~158-162 ppm | ~158-162 ppm | N/A | The carbon directly attached to the electron-donating hydroxyl group is significantly deshielded. |
| Aromatic C-Cl | ~130-134 ppm | N/A | ~134-138 ppm | The carbon bearing the chlorine atom shows a characteristic downfield shift. |
| Aromatic C-C=O | ~120-124 ppm | ~120-124 ppm | ~136-140 ppm | This is the quaternary carbon of the aromatic ring attached to the propanone group. |
| Aromatic CH | ~118-136 ppm | ~118-136 ppm | ~126-134 ppm | The remaining aromatic carbons. The specific shifts are dictated by the combined electronic effects of the substituents. |
| Methylene (-CH₂-) | ~35-40 ppm | ~35-40 ppm | ~35-40 ppm | Standard chemical shift for a methylene alpha to a ketone. |
| Methyl (-CH₃) | ~8-12 ppm | ~8-12 ppm | ~8-12 ppm | Standard chemical shift for a terminal methyl group in a short alkyl chain. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).
-
The M⁺• is energetically unstable and undergoes fragmentation into smaller, stable cations and neutral radicals.
-
The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.
Data Interpretation and Fragmentation Pathways
The molecular ion peak (M⁺•) for this compound is expected at m/z 184, with a characteristic M+2 peak at m/z 186 of approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation pathways include α-cleavage and McLafferty rearrangement.
| Ion (m/z) | Predicted Relative Intensity | Identity / Formation Mechanism |
| 184/186 | Moderate | Molecular Ion [M]⁺• |
| 155/157 | High | [M - C₂H₅]⁺• (Loss of ethyl radical via α-cleavage) |
| 127/129 | Moderate | [M - C₂H₅ - CO]⁺• (Subsequent loss of carbon monoxide) |
| 121 | Moderate | [HOC₆H₄CO]⁺ (From Alternative 1, loss of ethyl) |
| 57 | High | [C₂H₅CO]⁺ (Acylium ion from α-cleavage) |
The primary fragmentation is the α-cleavage on either side of the carbonyl group. The most favorable cleavage results in the loss of the ethyl radical (29 Da) to form a stable, resonance-stabilized benzoyl cation at m/z 155/157.
Caption: Predicted major fragmentation pathways for the target compound in EI-MS.
Conclusion
The structural characterization of this compound is readily achievable through a combination of standard spectroscopic techniques.
-
IR spectroscopy provides immediate confirmation of the hydroxyl and carbonyl groups, with the key diagnostic being the intramolecularly hydrogen-bonded C=O stretch around 1640-1655 cm⁻¹.
-
¹H NMR spectroscopy is defined by the far downfield phenolic proton signal (~12 ppm), confirming the ortho-hydroxyketone motif. The substitution pattern on the aromatic ring can be deduced from the chemical shifts and coupling constants of the remaining three aromatic protons.
-
¹³C NMR spectroscopy complements the proton data, confirming the number of unique carbons and the presence of the C-Cl and C-OH functionalities at their expected chemical shifts.
-
Mass spectrometry confirms the molecular weight (184.61 g/mol ) and the presence of a single chlorine atom via the isotopic pattern at M⁺• and M+2. The fragmentation pattern, dominated by the loss of an ethyl radical to form an ion at m/z 155/157, is highly characteristic.
By comparing these expected data with the spectra of 1-(2-hydroxyphenyl)propan-1-one and 1-(3-chlorophenyl)propan-1-one, the specific spectral contributions of the chlorine atom and the ortho-hydroxyl group are clearly delineated. This comparative approach not only strengthens the structural assignment of the target compound but also provides a deeper understanding of structure-property relationships for the broader class of substituted hydroxypropiophenones.
References
- SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxypropan-1-one.
- NIST Chemistry WebBook. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone.
- Stenutz, R. (n.d.). 1-(2-hydroxyphenyl)propan-1-one.
- PubChem. (n.d.). 3'-Chloropropiophenone.
- NIST Chemistry WebBook. (n.d.). 1-Propanone, 3-chloro-1-phenyl-.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Evaluating Replacements for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Introduction: The Role of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one in Synthetic Chemistry
This compound is a substituted ortho-hydroxypropiophenone, a class of compounds that serves as a valuable intermediate in organic synthesis. Its principal utility lies in its role as a precursor for the construction of heterocyclic scaffolds, most notably chromanones and flavanoids. The molecule's structure is primed for intramolecular cyclization reactions, such as the Baker–Venkataraman rearrangement or intramolecular Michael additions, where the ortho-hydroxyl group can act as a nucleophile, attacking the activated carbonyl system.
The presence of the chloro-substituent at the C3 position offers a site for further functionalization or can be used to modulate the electronic properties and, consequently, the biological activity of the final product. However, reliance on a single intermediate can be limiting due to factors such as commercial availability, cost, or the need for different substitution patterns to explore a broader chemical space in drug discovery programs. This guide provides a comparative analysis of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Core Synthetic Application: Intramolecular Cyclization for Chromanone Synthesis
The primary reaction of interest for this compound is its base-catalyzed intramolecular cyclization to form 8-chloro-2-methylchroman-4-one. This transformation is a critical step in the synthesis of many biologically active molecules. The selection of an alternative is therefore judged on its ability to undergo a similar efficient cyclization to produce a desired substituted chromanone.
Comparative Analysis of Alternatives
The ideal alternative should offer advantages in terms of yield, reaction conditions, cost, safety, or the ability to introduce diverse functionalities. We will consider two main categories of alternatives:
-
Structurally Analogous Propiophenones: Reagents with different substitution patterns on the aromatic ring.
-
Alternative Synthetic Strategies: Different reaction pathways that lead to the same or similar chromanone products.
Alternative 1: 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one
This alternative replaces the chloro-substituent with a methoxy group at the para-position relative to the hydroxyl group. The electron-donating nature of the methoxy group can influence the nucleophilicity of the phenolic oxygen and the overall reactivity of the aromatic ring.
Rationale for Selection:
-
Electronic Effects: The methoxy group is strongly activating, which can facilitate the initial acylation step (e.g., Fries rearrangement) if synthesizing the precursor and may influence the rate of the final cyclization.
-
Bioisosteric Replacement: In a medicinal chemistry context, replacing a chloro group with a methoxy group is a common bioisosteric modification to probe structure-activity relationships (SAR).
-
Commercial Availability: This reagent is readily available from major chemical suppliers.
Performance Comparison:
| Feature | This compound | 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one | Justification / Causality |
| Synthesis Route | Fries rearrangement of 3-chlorophenyl propanoate | Fries rearrangement of 3-methoxyphenyl propanoate | Both are synthesized via a similar Fries rearrangement, but the activating methoxy group may lead to higher yields and better regioselectivity for the ortho-acylation. |
| Cyclization Yield | Typically good to high | Generally high | The electron-rich nature of the methoxy-substituted ring does not impede the intramolecular nucleophilic attack required for cyclization. |
| Reaction Conditions | Base-catalyzed (e.g., NaH, K2CO3) in aprotic solvent | Base-catalyzed (e.g., NaH, K2CO3) in aprotic solvent | Conditions are largely transferable. The choice of base and solvent is dictated by the need to deprotonate the phenol without promoting side reactions. |
| Product Diversity | Leads to 8-chloro-substituted chromanones | Leads to 7-methoxy-substituted chromanones | Offers a direct route to a different class of substituted chromanones, expanding the accessible chemical space. |
Alternative 2: 1-(2,4-Dihydroxyphenyl)propan-1-one (Respropiophenone)
This alternative introduces an additional hydroxyl group, which offers both opportunities and challenges.
Rationale for Selection:
-
Increased Functionality: The second hydroxyl group provides an additional handle for subsequent chemical modifications, such as etherification or esterification, to build more complex molecules.
-
Altered Reactivity: The presence of two activating hydroxyl groups significantly impacts the electronic nature of the ring.
Performance Comparison:
| Feature | This compound | 1-(2,4-Dihydroxyphenyl)propan-1-one | Justification / Causality |
| Synthesis Route | Fries rearrangement or Friedel-Crafts acylation | Houben-Hoesch reaction on resorcinol | The high reactivity of resorcinol requires milder acylation conditions like the Houben-Hoesch reaction to prevent polysubstitution and decomposition. |
| Cyclization Yield | Typically good to high | Moderate to high, but requires regioselective protection | The presence of two hydroxyl groups necessitates a protection strategy (e.g., MOM or Bn protection) for the non-cyclizing phenol to prevent unwanted side reactions, adding steps to the synthesis. |
| Reaction Conditions | Standard base-catalyzed cyclization | Requires selective deprotection/cyclization sequence | The workflow is more complex. A typical sequence involves: 1) Selective protection of the 4-OH group, 2) Base-catalyzed cyclization using the 2-OH group, 3) Deprotection. |
| Product Diversity | Leads to 8-chloro-substituted chromanones | Leads to 7-hydroxy-substituted chromanones | Provides a key intermediate for natural products and derivatives where a C7-hydroxyl group is essential for biological activity. |
Alternative Synthetic Strategies
Instead of modifying the propiophenone precursor, a different synthetic disconnection can be employed to reach the target chromanone.
Strategy: Tandem Michael Addition-Cyclization
This approach involves the reaction of an ortho-hydroxyacetophenone with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of a catalyst.
Rationale for Selection:
-
Atom Economy: This strategy builds the chromanone core in a convergent manner, often with high atom economy.
-
Step Efficiency: It can be a one-pot reaction, reducing the number of isolation and purification steps compared to a linear synthesis involving a pre-formed propiophenone.
-
Versatility: A wide range of commercially available chalcones or enones can be used to generate diverse chromanones.
Workflow Comparison:
Comparative Analysis of the Biological Activity of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one Derivatives
A Senior Application Scientist's Guide for Drug Discovery Professionals
This guide provides an in-depth comparison of the biological activities of derivatives based on the 1-(3-Chloro-2-hydroxyphenyl)propan-1-one scaffold. As a core structure related to chalcones and other phenolic compounds, this propiophenone serves as a valuable starting point for developing novel therapeutic agents.[1][2] We will explore its derivatization and the resulting impact on antimicrobial, antioxidant, and anticancer activities, supported by experimental data from analogous compound series.
The Rationale for Derivatization
The this compound structure is a privileged scaffold. The hydroxyl group and chlorine atom on the phenyl ring are key modulators of electronic and steric properties, influencing how the molecule interacts with biological targets. The propiophenone moiety is a common feature in compounds with a wide spectrum of pharmacological effects.[2]
Derivatization, particularly through reactions like the Claisen-Schmidt condensation to form chalcones, allows for systematic modification to enhance potency and selectivity.[1][3] By introducing various substituents, researchers can fine-tune the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation, which are critical determinants of its biological activity. The presence of the reactive α,β-unsaturated keto function in chalcone derivatives, for instance, is known to be crucial for their antimicrobial activity.[2]
Caption: General synthesis of chalcone derivatives.
Comparative Antimicrobial Activity
Derivatives of phenolic ketones are widely investigated for their potential to combat bacterial and fungal pathogens, including resistant strains. The mechanism often involves disruption of microbial membranes or inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy of these derivatives is highly dependent on the substitution patterns on the aromatic rings.[4]
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) groups is often favorable. For instance, a hydroxyl group at the C-4 position can enhance activity.[4] The introduction of a methoxy (-OCH3) group has also been shown to increase antimicrobial effects in some chalcone series.[5]
-
Halogens: The chlorine atom on the parent ring contributes to the compound's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.[6]
-
Heterocyclic Rings: Incorporating heterocyclic rings (e.g., thiophene, benzothiazole) can significantly boost antimicrobial potency.[5][7][8]
Comparative Data for Analogous Compounds:
| Compound Series | Modification | Test Organism | Activity (MIC, µg/mL) | Reference |
| Chalcone Analogues | Heterocyclic (Furan) | Staphylococcus aureus | Strong activity | [1] |
| Chalcone Derivatives | Thiophene Ring | Staphylococcus aureus | Good to moderate inhibition | [7] |
| Chalcone Derivatives | Bromo, Chloro groups | Various bacteria | Effective biological property | [2] |
| N-Substituted Azetidinones | Chloroazetidinone ring | S. aureus, B. subtilis | Good to moderate activity | [8] |
| Pyrrolidine Derivatives | 3,5-dichloro-2-hydroxyphenyl | S. aureus (MRSA) | 2x stronger than clindamycin | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate all wells (except for a sterility control) with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Comparative Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[10][11][12] This activity is crucial for combating oxidative stress, a key factor in numerous diseases. The antioxidant capacity of phenolics is due to their redox properties, allowing them to act as hydrogen donators and reducing agents.[12]
Structure-Activity Relationship (SAR) Insights:
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the aromatic ring is the most critical feature for antioxidant activity.[11] Its ability to donate a hydrogen atom to a radical species is the primary mechanism of action. The 2'-hydroxyl group, in particular, may also contribute to the stability of the molecule.[4]
-
Number and Position of -OH Groups: The antioxidant activity generally increases with the number of hydroxyl groups. Their position on the ring also influences activity.
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant potency.
Comparative Data for Analogous Compounds:
| Compound Type | Key Structural Feature | Assay | Result | Reference |
| Plant Phenolics | High phenolic content | Methyl linoleate autoxidation | Strong antioxidant effect | [10] |
| Phenolic Compounds | Varied structures | DPPH, FRAP | Activity varies by structure | [13] |
| Chalcone Derivatives | α,β-unsaturated ketone | Radical scavenging assays | Potent radical scavengers | [2] |
| Amino Acid Derivatives | Naphthalene moiety | DPPH assay | High antioxidant properties | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The decrease in absorbance is proportional to the antioxidant activity.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a stock solution of the test compound and a working solution of DPPH in methanol (typically around 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (approx. 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH without the sample and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.
Comparative Anticancer Activity
The chalcone and propiophenone scaffolds are present in numerous compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] Their mechanisms of action are diverse, including the inhibition of critical signaling pathways like NF-κB, disruption of microtubule formation, and induction of apoptosis.[15]
Structure-Activity Relationship (SAR) Insights:
-
Methoxy Groups: The presence and position of methoxy groups on the aromatic rings are often crucial for anticancer activity.[3] For example, trimethoxy substitution patterns have been shown to restore anticancer activity in some series.[9]
-
Halogens: Halogen substituents can enhance anticancer effects, possibly by increasing cellular uptake or improving binding interactions with target proteins.
-
Conformational Rigidity: Generally, a flexible chalcone template is preferred. Introducing conformational restraints often leads to a decrease in cytotoxic activity.[3]
-
Targeting Signaling Pathways: Some chalcone derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.[15]
Comparative Data for Analogous Compounds:
| Compound Series | Modification | Cell Line | Activity (IC50 / % Viability) | Reference |
| Chalcone Derivatives | Hydroxy, Methoxy groups | K562 Leukemia | Potent antimitotic effects | [3] |
| Pyrrolidine Derivatives | 3,5-dichloro-2-hydroxyphenyl | A549 Lung Cancer | Highest anticancer activity in series | [9] |
| Amino Acid Derivatives | Hydrazone, Naphthalene | MDA-MB-231 Breast Cancer | Reduced viability to ~44% | [14] |
| Indole Carboxamides | 5-Chloro group | HCT116 Colon Cancer | EC50 = 7.1 ± 0.6 µM | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By leveraging established structure-activity relationships from related chalcones and phenolic compounds, medicinal chemists can rationally design derivatives with enhanced biological profiles.
-
For Antimicrobial Agents: The most promising strategies appear to involve the incorporation of heterocyclic moieties and maintaining or adding halogen and hydroxyl groups to optimize membrane interaction and target binding.[6][9]
-
For Antioxidants: The key remains the strategic placement of phenolic hydroxyl groups to maximize radical scavenging potential.[11][12]
-
For Anticancer Drugs: Fine-tuning the number and position of methoxy and halogen substituents is critical for improving cytotoxicity and target specificity, particularly towards key cancer signaling pathways.[3][9][15]
Future research should focus on synthesizing a focused library of derivatives based on these principles, followed by comprehensive in vitro screening. Promising candidates should then be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for the next generation of drugs derived from this versatile chemical scaffold.
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A Comparative Guide to the Purity Analysis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one by High-Performance Liquid Chromatography
Abstract
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical method development choices, from mobile phase selection to stationary phase chemistry. We will compare a standard C18-based separation against a phenyl-based column, demonstrating how leveraging alternative selectivities can overcome common co-elution challenges with process-related impurities. The protocols herein are designed to be self-validating, incorporating system suitability criteria grounded in pharmacopeial standards to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction and Analyte Profile
This compound is a substituted aromatic ketone. As with any active pharmaceutical ingredient (API) intermediate or final product, establishing its purity profile is a non-negotiable aspect of quality control and regulatory submission. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, quantitative accuracy, and adaptability.[1]
To develop a robust analytical method, we must first understand the physicochemical properties of the target analyte.
Analyte: this compound
-
Molecular Formula: C₉H₉ClO₂[2]
-
Structure:
(Image Source: PubChem CID 13042091)
Estimated Physicochemical Properties (Rationale-Driven)
Direct experimental data for this specific molecule is scarce; therefore, we derive critical parameters from closely related structural analogs to inform our method development strategy.
-
pKa (Acidity of Phenolic Hydroxyl): The pKa of 3-chlorophenol is approximately 9.1.[4][5][6][7][8] The presence of an electron-withdrawing propionyl group ortho to the hydroxyl group will increase its acidity. Therefore, the pKa of our target analyte is estimated to be in the 8.0 - 8.5 range . This is the single most important parameter for HPLC method development, as it dictates the mobile phase pH required to maintain the analyte in a single, neutral form.
-
logP (Hydrophobicity): Propiophenone, the parent ketone, has a logP of ~2.2.[9][10][11][12][13] The addition of a polar hydroxyl group and a hydrophobic chloro group will have opposing effects. We can estimate the logP to be in the 2.0 - 2.5 range , indicating moderate hydrophobicity suitable for reversed-phase chromatography.
-
UV Absorbance (λmax): The molecule contains a substituted benzene ring conjugated with a carbonyl group, a strong chromophore. A close structural analog, 2'-Hydroxypropiophenone, exhibits a UV maximum at approximately 238 nm.[11][14] Another related compound, 2-Hydroxy-2-methylpropiophenone, shows strong absorbance around 230 nm.[15] This provides a logical starting point for selecting the detection wavelength.
Potential Process-Related Impurities
A robust purity method must be able to separate the main component from its potential impurities. Based on common synthetic routes for such molecules (e.g., Friedel-Crafts acylation of 2-chlorophenol with propionyl chloride), we can anticipate the following impurities:
-
Isomeric Impurity: 1-(5-Chloro-2-hydroxyphenyl)propan-1-one (acylation at the para-position). This is often the most challenging impurity to separate due to its similar structure and polarity.
-
Starting Material: 2-Chlorophenol (more polar, will elute earlier).
-
Other Related Substances: Potential by-products from the synthesis of related compounds, such as 3'-Chloropropiophenone.[16]
Comparative Guide: Selecting the Optimal HPLC Methodology
The core principle of method development is to find a system that provides adequate resolution for all relevant peaks in a reasonable timeframe. Here, we compare two distinct reversed-phase approaches.
Method A: The Industry Standard (C18 with Acetonitrile)
This method utilizes the most common stationary phase, C18, which separates analytes primarily based on hydrophobic interactions. Acetonitrile is chosen as the organic modifier for its strong elution strength and low viscosity, leading to lower backpressure.[1][17]
-
Column: Standard L1 packing C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid)
Method B: Alternative Selectivity (Phenyl-Hexyl with Methanol)
This method is designed to introduce different separation mechanisms. A phenyl-hexyl stationary phase provides hydrophobic interactions but also enables π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. Methanol is chosen as the organic modifier because, unlike acetonitrile, it does not interfere with these π-π interactions, often leading to enhanced selectivity for aromatic and isomeric compounds.[18][19][20]
-
Column: L11 packing Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol and water (acidified with 0.1% phosphoric acid)
Supporting Experimental Data (Simulated)
The following tables summarize the expected performance of each method in separating this compound from its key impurities.
Table 1: Chromatographic Performance of Method A (C18 / Acetonitrile)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Chlorophenol | 3.5 | - | 1.1 |
| Analyte | 8.2 | 12.5 | 1.2 |
| Isomeric Impurity | 8.5 | 1.1 | 1.3 |
Table 2: Chromatographic Performance of Method B (Phenyl-Hexyl / Methanol)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Chlorophenol | 4.1 | - | 1.1 |
| Isomeric Impurity | 9.1 | 11.8 | 1.2 |
| Analyte | 9.8 | 2.5 | 1.1 |
Analysis of Comparative Data
Method A provides a fast analysis but suffers from a critical flaw: the co-elution or poor resolution (Rs = 1.1) of the main analyte and its key isomeric impurity. According to USP guidelines, a resolution of less than 1.5 is generally considered insufficient for robust quantification.[1][4]
Method B, by leveraging the alternative selectivity of the phenyl-hexyl phase, successfully resolves the critical pair with Rs = 2.5. Note the change in elution order between the analyte and its isomer, a classic sign of a different dominant separation mechanism at play.[17][21] While the overall analysis time is slightly longer, the superior resolution makes Method B the clear choice for a reliable, stability-indicating purity method.
Detailed Experimental Protocol (Recommended Method B)
This protocol is grounded in the principles of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.[4][5][9][21]
Materials and Reagents
-
Solvents: HPLC-grade Methanol, HPLC-grade water.
-
Reagent: 85% Phosphoric Acid.
-
Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.
-
Reference Standards: this compound, 1-(5-Chloro-2-hydroxyphenyl)propan-1-one, and 2-Chlorophenol.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% H₃PO₄ | Phosphoric acid adjusts pH to ~2.5. |
| Mobile Phase B | Methanol with 0.1% H₃PO₄ | Organic modifier. |
| pH Rationale | pH 2.5 is well below the estimated pKa of 8.0-8.5, ensuring the phenolic hydroxyl is fully protonated (neutral), which prevents peak tailing and provides stable retention.[14] | |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 70% B; 15-16 min: 70% to 40% B; 16-20 min: 40% B | A gradient is used to elute early peaks quickly while providing enough organic strength to elute the main analyte and impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and reduces mobile phase viscosity. |
| Detection | UV at 238 nm | Based on the estimated λmax for the conjugated system. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 10 µL |
Standard and Sample Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. This protocol is self-validating because it requires the system to pass these criteria, ensuring its performance is adequate for the intended purpose.[5][9][15]
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Make five replicate injections of the Standard Solution.
-
Calculate the following parameters:
-
Tailing Factor (Tf): Must be ≤ 2.0 for the main analyte peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections must be ≤ 2.0%.
-
-
Inject a resolution solution (a spiked sample or a mix of standards) to confirm the resolution (Rs) between this compound and 1-(5-Chloro-2-hydroxyphenyl)propan-1-one is ≥ 2.0.
Data Analysis
The percentage of any impurity is calculated using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
Visualizations
Experimental Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Method Development Logic Diagram
Caption: Logic for Selecting an Alternative Selectivity Method.
Conclusion
While a standard C18 column with an acetonitrile/water mobile phase is a valid starting point for many analyses, it is insufficient for the robust purity determination of this compound due to its inability to resolve the primary isomeric impurity. By understanding the analyte's aromatic nature and leveraging the alternative π-π interaction mechanism offered by a phenyl-hexyl stationary phase with a methanol-based mobile phase, we achieved superior separation. This guide demonstrates that a thoughtful, science-based approach to method development, which considers the specific chemical properties of the analyte and potential impurities, is paramount for generating reliable and accurate purity data in a regulated environment.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Authored for the Professional Researcher
This document provides a detailed, safety-first protocol for the proper disposal of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one (CAS No. 938-67-0). As a chlorinated phenolic compound, this substance requires rigorous handling and disposal procedures to ensure personnel safety and environmental protection. This guide moves beyond mere compliance, offering insights into the chemical principles that govern these essential protocols.
Core Principle: Mandated Professional Disposal
Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste. The universal and non-negotiable directive for this compound is to dispose of contents and container to an approved waste disposal plant .[1][2][3] This is due to its classification as a hazardous substance and its chemical nature as a halogenated organic compound, which necessitates specialized treatment, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.
Hazard Profile and Immediate Safety Precautions
A thorough understanding of the hazards is fundamental to safe handling and disposal. The following table summarizes the GHS (Globally Harmonized System) classifications derived from authoritative Safety Data Sheets (SDS).
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety goggles with side-shields or a face shield.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Use only in a well-ventilated area, such as a chemical fume hood.[1][4] |
Personal Protective Equipment (PPE) is Mandatory: Before beginning any disposal-related task, ensure the following PPE is worn:
-
Eye/Face Protection: Safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.[1]
Step-by-Step Disposal and Decontamination Protocol
This protocol is designed to guide the user from the point of waste generation to its final, safe handover.
Phase 1: Waste Segregation at the Source
The foundational principle of chemical waste management is segregation. As a chlorinated organic compound, this compound must be collected in a dedicated "Halogenated Organic Waste" container.[5][6]
-
Causality: Mixing halogenated and non-halogenated waste streams is a critical error. Halogenated compounds require specific incineration conditions to prevent the formation of highly toxic and persistent pollutants like dioxins. Contaminating a large volume of non-halogenated solvent with a small amount of chlorinated waste forces the entire volume to be treated as more hazardous and expensive halogenated waste.[6][7]
Phase 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a container made of a material compatible with the waste. For solid this compound or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a tightly fitting, threaded cap.[5][6][7]
-
Affix a Hazardous Waste Label: Before adding any waste, securely attach a fully completed hazardous waste label to the container.[6][8] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[6]
-
List all constituents if it is a mixture, including solvents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[5][6][7] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[8]
Phase 3: Managing Spills and Contaminated Materials
Accidental spills must be managed immediately and correctly.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[4]
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[2][3] Avoid creating dust.[4][9][10] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, diatomite, or sand).[4][11]
-
Collect and Dispose: Scoop the absorbent material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol), followed by soap and water.[4] All cleaning materials (gloves, wipes, absorbent pads) are now considered hazardous waste and must be placed in the same solid waste container.[8][11]
Phase 4: Storage and Final Disposal
-
Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong bases or oxidizing agents.[3][9]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a full description of the waste stream as detailed on your label.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency First Aid Procedures
In the event of accidental exposure, follow these immediate steps while seeking medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][2][4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[1][2][3]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[1][4][10]
References
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- 1-(3-Chlorophenyl)-2-hydroxypropan-1-one PubChem CID 18323632.
- How can I dispose phenol? (2015, January 9).
- This compound. BIOFOUNT. [Link]
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]
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- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
This guide provides essential safety and logistical information for the handling and disposal of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one. As a chlorinated aromatic ketone, this compound requires careful management to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols.
Core Principles of Safe Handling
The selection of appropriate PPE is contingent on a thorough risk assessment of the planned procedure. The quantity of the compound being handled, its physical form (e.g., solid, in solution), and the potential for aerosol generation are all critical factors.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to ensure comprehensive protection.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities of the solid compound where the risk of splashing is minimal.
-
Safety Goggles: Essential when working with solutions or any procedure with a potential for splashing.[1]
-
Face Shield: Should be worn in conjunction with safety goggles when handling larger quantities or during procedures with a significant risk of splashing or aerosol generation.
2. Skin Protection:
-
Laboratory Coat: A standard lab coat is required to protect clothing and skin from incidental contact.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling this compound.[4] It is imperative to inspect gloves for any signs of degradation or perforation before and during use. For prolonged handling or when working with solutions, consider double-gloving. Always consult the glove manufacturer's compatibility chart for specific chemicals if available.
-
Impervious Clothing: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls should be worn.[1]
3. Respiratory Protection:
-
Work in a Certified Chemical Fume Hood: All manipulations of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Respirator: If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For significant exposures, a full-face respirator may be required.[1]
Operational and Disposal Plans
Handling Procedures:
-
Weighing:
-
Don appropriate PPE: safety goggles, nitrile gloves, and a lab coat.
-
Perform all weighing operations within a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the solid to the receiving vessel, avoiding the generation of dust.
-
-
Preparing Solutions:
-
Work within a chemical fume hood.
-
Wear safety goggles, nitrile gloves, and a lab coat.
-
Slowly add the solid to the solvent to prevent splashing.
-
If heating is required, use a heating mantle or water bath, not an open flame.[4]
-
-
Running Reactions:
-
Ensure all reactions are set up in a chemical fume hood.
-
Maintain constant vigilance and be aware of the potential for unexpected reactions.
-
Keep the fume hood sash at the lowest practical height.
-
Spill Management:
-
Minor Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][5]
-
Segregate Waste: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4][5][6] Do not mix with non-halogenated waste.[3][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.[5][7]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[4]
Data Presentation
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Safety Glasses with Side Shields | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Handling | Face Shield & Safety Goggles | Chemical-Resistant Gloves | Chemical-Resistant Coveralls | Chemical Fume Hood/Respirator |
| Spill Cleanup | Face Shield & Safety Goggles | Chemical-Resistant Gloves | Chemical-Resistant Coveralls | Respirator |
Experimental Protocols
Step-by-Step Methodology for Safe Handling During a Typical Experiment:
-
Pre-Experiment Preparation:
-
Review the experimental protocol and identify all potential hazards.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves.
-
-
Compound Handling (in Fume Hood):
-
Place all necessary equipment and reagents in the fume hood before starting.
-
Weigh the this compound as described above.
-
Prepare the solution by slowly adding the solid to the solvent.
-
Set up the reaction apparatus securely within the fume hood.
-
-
Post-Experiment:
-
Quench the reaction safely according to the established protocol.
-
Transfer all waste into the designated, labeled halogenated waste container.
-
Clean all glassware within the fume hood.
-
Wipe down the work surface of the fume hood.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to avoid touching the outer surface.
-
Remove the lab coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization
Caption: PPE Selection Workflow for Handling this compound.
References
- Echemi. (2019, July 15). 1-Chloro-3-hydroxy-2-propanone SDS, 24423-98-1 Safety Data Sheets.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PubChem. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one.
- Temple University Environmental Health and Radiation Safety.
- Bucknell University.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
Sources
- 1. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 938-67-0 | AAA93867 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H9ClO2 | CID 13042091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1-(2-chloro-3-hydroxyphenyl)propan-1-one | C9H8Cl2O2 | CID 129960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7182-38-9 CAS MSDS (3-chloro-1-(4-hydroxyphenyl)propan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
